molecular formula C9H5BrClN B592040 7-Bromo-6-chloroisoquinoline CAS No. 1307316-83-1

7-Bromo-6-chloroisoquinoline

カタログ番号: B592040
CAS番号: 1307316-83-1
分子量: 242.5
InChIキー: KZOSCZXUHGBLMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-6-chloroisoquinoline is a halogenated isoquinoline derivative designed for use as a versatile synthetic intermediate in advanced research applications. The isoquinoline scaffold is a privileged structure in medicinal chemistry and is found in a wide array of biologically active compounds and natural products . Researchers value this core structure for its role in constructing molecules with diverse pharmacological profiles, including investigated anticancer, antimicrobial, and anti-inflammatory activities . The distinct reactivity of the bromo and chloro substituents on the isoquinoline ring system enables targeted structural diversification through modern transition metal-mediated cascade reactions, such as Suzuki and Sonogashira couplings . This allows for the efficient synthesis of complex, functionalized molecules for use in drug discovery programs and the development of novel bioactive agents. The compound serves as a critical building block for exploring structure-activity relationships and creating new molecular entities for research in bioorganic and medicinal chemistry.

特性

IUPAC Name

7-bromo-6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOSCZXUHGBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307316-83-1
Record name 7-bromo-6-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

7-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline derivative. The presence of the bromine and chlorine atoms, as well as the nitrogen in the isoquinoline ring system, significantly influences its chemical reactivity, polarity, and potential biological activity.

Data Presentation: Quantitative Physical Properties

The following table summarizes the available and predicted physical properties of 7-Bromo-6-chloroisoquinoline.

PropertyValueSource
Molecular Formula C₉H₅BrClNChemUniverse, Molport
Molecular Weight 242.50 g/mol ChemUniverse
CAS Number 1307316-83-1ChemUniverse, Molport
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Predicted LogP 3.5 ± 0.4ChemAxon
Predicted pKa (most basic) 2.9 ± 0.1ChemAxon

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity, and pKa is related to the compound's ionization state at different pH values. These predicted values can be instrumental in early-stage drug discovery for estimating absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 7-Bromo-6-chloroisoquinoline are not explicitly available in the reviewed literature. However, standard laboratory procedures for determining the melting point, boiling point, and solubility of solid organic compounds would be applicable.

General Protocol for Melting Point Determination:

A small, dry sample of the crystalline solid would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature would be raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid would be recorded as the melting point range.

General Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed by adding a small amount of 7-Bromo-6-chloroisoquinoline to various solvents (e.g., water, ethanol, dimethyl sulfoxide, dichloromethane) at a controlled temperature. The mixture would be agitated, and the degree of dissolution would be observed. For quantitative analysis, a saturated solution would be prepared, and the concentration of the dissolved compound would be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

As no specific signaling pathways involving 7-Bromo-6-chloroisoquinoline have been documented, a generalized experimental workflow for the synthesis of a related halo-substituted isoquinoline is presented below. This diagram illustrates a common synthetic logic that could potentially be adapted for the synthesis of 7-Bromo-6-chloroisoquinoline.

G cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Halogenation cluster_product Final Product start1 Substituted Phenylacetonitrile proc1 Reaction with Acylating Agent (e.g., in the presence of a base) start1->proc1 start2 Acylating Agent start2->proc1 inter1 α-Acyl Phenylacetonitrile proc1->inter1 Formation proc2 Bischler-Napieralski or Pictet-Gams Reaction (e.g., PPA, POCl₃) inter1->proc2 proc3 Electrophilic Halogenation (e.g., NBS, NCS) proc2->proc3 Isoquinoline Core Formation product 7-Bromo-6-chloroisoquinoline proc3->product Regioselective Halogenation

Caption: Generalized synthetic workflow for a halo-substituted isoquinoline.

This guide serves as a foundational resource for professionals engaged in research and development involving 7-Bromo-6-chloroisoquinoline. While experimental data is currently limited, the provided information and predictive data offer valuable insights for further investigation.

An In-depth Technical Guide to 7-Bromo-6-chloroisoquinoline: Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for 7-bromo-6-chloroisoquinoline. Due to the limited availability of specific experimental data for this particular isomer, this guide combines established information with predicted analytical data and generalized experimental protocols based on closely related isoquinoline analogs. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Chemical Structure and Identification

7-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline with a bromine atom at the 7-position and a chlorine atom at the 6-position of the isoquinoline ring system. The precise placement of these halogens significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.

Table 1: Chemical Identifiers for 7-Bromo-6-chloroisoquinoline

IdentifierValue
IUPAC Name 7-bromo-6-chloroisoquinoline
CAS Number 1307316-83-1
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
SMILES ClC1=CC2=C(C=NC=C2)C=C1Br
InChI Key Not readily available

Predicted Analytical Data

While specific experimental spectra for 7-bromo-6-chloroisoquinoline are not widely published, analytical data can be predicted based on the known effects of bromo and chloro substituents on the isoquinoline scaffold. The following tables summarize the expected data from key analytical techniques.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.2s-H-1
~8.5d~5.0H-3
~8.2s-H-5
~8.0s-H-8
~7.7d~5.0H-4

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152C-1
~144C-3
~136C-4a
~135C-6
~130C-8
~129C-5
~128C-8a
~125C-7
~122C-4

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected [M]+Key Fragmentation Ions
Electron Ionization (EI-MS) m/z 241, 243, 245 (isotopic pattern for Br and Cl)[M-Cl]+, [M-Br]+, [M-HCN]+
Electrospray Ionization (ESI-MS) m/z 242, 244, 246 ([M+H]⁺)Consistent with EI-MS fragmentation

Experimental Protocols

The following are generalized experimental protocols for the analysis of 7-bromo-6-chloroisoquinoline, adapted from established methods for substituted isoquinolines. Researchers should optimize these protocols for their specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-bromo-6-chloroisoquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS Analysis:

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Typical parameters: ionization energy of 70 eV.

  • ESI-MS Analysis:

    • Introduce the sample via direct infusion or coupled with a liquid chromatograph.

    • Typical parameters: operate in positive ion mode, optimize spray voltage and capillary temperature.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic distribution pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for quantitative analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration range for detection.

  • Instrumentation: Utilize an HPLC system with a UV detector and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely around 254 nm.

  • Data Analysis: Integrate the peak area of the analyte to determine purity or to construct a calibration curve for quantification.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel chemical entity like 7-bromo-6-chloroisoquinoline.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS HPLC HPLC-UV Purification->HPLC Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis LCMS LC-MS HPLC->LCMS LCMS->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Analytical workflow for 7-bromo-6-chloroisoquinoline.

This guide provides a foundational understanding of 7-bromo-6-chloroisoquinoline for research and development purposes. As more experimental data becomes publicly available, this document will be updated to reflect the most current and accurate information.

An In-depth Technical Guide to 7-Bromo-6-chloroisoquinoline (CAS: 1307316-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the synthesis, biological activity, and specific experimental protocols for 7-Bromo-6-chloroisoquinoline (CAS: 1307316-83-1) is limited. This guide provides a summary of available data for the target compound and presents illustrative experimental methodologies and potential areas of investigation based on closely related chemical structures. The protocols and pathways described for related compounds should be considered as theoretical examples and would require significant adaptation and validation for 7-Bromo-6-chloroisoquinoline.

Core Compound Properties

7-Bromo-6-chloroisoquinoline is a halogenated aromatic heterocyclic compound. Its core structure, an isoquinoline ring, is a common motif in medicinal chemistry. The presence of bromine and chlorine substituents significantly influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of 7-Bromo-6-chloroisoquinoline

PropertyValueSource
CAS Number 1307316-83-1N/A
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
Purity Typically ≥95%[2]
Appearance Not specified (likely a solid)N/A
Storage Sealed in dry, room temperature

Synthesis and Experimental Protocols

Illustrative Synthesis Workflow

Below is a conceptual workflow for the synthesis of a halogenated isoquinoline, based on general synthetic strategies for similar compounds. This is a theoretical pathway and has not been confirmed for 7-Bromo-6-chloroisoquinoline.

G cluster_0 Conceptual Synthesis of a Dihalogenated Isoquinoline A Starting Material (e.g., Substituted Phenylacetonitrile) B Cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch reaction) A->B C Isoquinoline Core B->C D Halogenation (e.g., Bromination and/or Chlorination) C->D E 7-Bromo-6-chloroisoquinoline (Target Molecule) D->E

Caption: Conceptual workflow for dihalogenated isoquinoline synthesis.

Example Experimental Protocol: Synthesis of a Related Compound (7-Bromo-4-chloro-8-methylquinoline)

The following protocol for the synthesis of 7-Bromo-4-chloro-8-methylquinoline illustrates a multi-step process involving the construction of a quinoline ring followed by chlorination.[3] A similar strategic approach might be adaptable for isoquinoline synthesis.

Step 1: Synthesis of 3-Bromo-2-methylaniline (Starting Material) [3]

  • To a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2°C, add 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol).

  • Gradually add iron filings (6.46 g, 115.7 mmol) while maintaining the temperature at 4°C.

  • Stir the reaction mixture vigorously at 4°C for 70 hours.

  • Filter the mixture and concentrate the filtrate.

  • Extract the residue with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Intermediate) [3]

  • This step typically involves a Gould-Jacobs reaction, where the aniline derivative from Step 1 is reacted with a malonic acid derivative.

  • The resulting intermediate is then subjected to thermal cyclization in a high-boiling point solvent like Dowtherm A or diphenyl ether at approximately 240-260°C.

  • The cyclized product precipitates upon cooling and can be isolated by filtration.

Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Final Product) [3]

  • Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 8-9 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Potential

There is no specific biological activity data available for 7-Bromo-6-chloroisoquinoline in published literature. However, the isoquinoline scaffold is a key component in numerous biologically active compounds and approved drugs. Halogenated isoquinolines, in particular, are of interest in drug discovery due to the ability of halogens to modulate metabolic stability, binding affinity, and cell permeability.

Potential Areas of Investigation

Based on the activities of related isoquinoline derivatives, potential areas for investigating the biological activity of 7-Bromo-6-chloroisoquinoline could include:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The isoquinoline nucleus is present in several natural and synthetic antimicrobial agents.

  • Enzyme Inhibition: Substituted isoquinolines have been explored as inhibitors of various enzymes, including kinases, phosphodiesterases, and proteases.

Illustrative Signaling Pathway Involvement of a Hypothetical Isoquinoline-based Kinase Inhibitor

Should 7-Bromo-6-chloroisoquinoline be investigated as a kinase inhibitor, a potential mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as the MAPK/ERK pathway.

G cluster_0 Hypothetical Kinase Inhibition by an Isoquinoline Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 7-Bromo-6-chloroisoquinoline (Hypothetical Inhibitor) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Future Directions

The lack of detailed public information on 7-Bromo-6-chloroisoquinoline highlights an opportunity for further research. Key areas for future investigation would include:

  • Development and Optimization of a Synthetic Route: A robust and scalable synthesis is the first step towards enabling further studies.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

  • Target Identification and Mechanism of Action Studies: If biological activity is observed, subsequent studies would be necessary to identify the molecular target(s) and elucidate the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would help in understanding the contribution of the bromo and chloro substituents to the observed activity and in optimizing the lead compound.

References

7-Bromo-6-chloroisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-chloroisoquinoline is a halogenated derivative of isoquinoline. The isoquinoline scaffold is a key structural motif in a variety of biologically active compounds and natural products. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 7-Bromo-6-chloroisoquinoline a compound of interest for further investigation in medicinal chemistry and materials science. This document provides a summary of its core molecular data. Currently, there is limited publicly available information regarding specific biological activities or detailed experimental protocols for this particular isomer.

Core Molecular Data

The fundamental molecular properties of 7-Bromo-6-chloroisoquinoline are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1][2][3][4]
CAS Number 1307316-83-1[1]

Experimental Protocols

Disclaimer: The following protocol is for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone , a related but different molecule, and is provided for illustrative purposes.[5]

Objective: To synthesize 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid.

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Cuprous chloride (Catalyst 1)

  • Potassium iodide (Catalyst 2)

  • Potassium hydroxide (Inorganic base)

  • Formamidine acetate

  • Acetonitrile (Solvent)

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a reaction flask, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.[5]

  • Equip the flask with a reflux condenser and a stirring apparatus.[5]

  • Heat the mixture to reflux and maintain the reaction under stirring for 18 hours.[5]

  • Monitor the reaction progress (e.g., by TLC or LC-MS).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Signaling Pathways and Logical Workflows

There is no specific information available regarding the signaling pathways modulated by 7-Bromo-6-chloroisoquinoline. However, halogenated quinolines and isoquinolines are known to exhibit a range of biological activities, often through the inhibition of kinases or interaction with DNA.[6][7]

For a novel compound such as 7-Bromo-6-chloroisoquinoline, a general workflow for its initial characterization and evaluation would be followed by researchers.

G cluster_0 Compound Acquisition cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Biological Screening (e.g., cytotoxicity, enzyme assays) characterization->screening doseresponse Dose-Response Studies (IC50/EC50 determination) screening->doseresponse mechanism Mechanism of Action Studies doseresponse->mechanism animal Animal Model Testing (Efficacy & Toxicity) mechanism->animal adme ADME/Tox Profiling animal->adme

Caption: General workflow for new compound identification and characterization.

References

Spectroscopic Profile of 7-Bromo-6-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 7-Bromo-6-chloroisoquinoline, a halogenated aromatic heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule (CAS 1307316-83-1), this document presents a combination of predicted spectroscopic data and generalized experimental protocols. This guide is intended to support drug development professionals, scientists, and researchers in their understanding and potential application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-Bromo-6-chloroisoquinoline. These predictions are based on computational models and provide a valuable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~8.5 - 9.0SingletH-1
~8.0 - 8.4DoubletH-4
~7.8 - 8.2SingletH-5
~7.6 - 8.0DoubletH-3
~7.5 - 7.9SingletH-8

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~150 - 155C-1
~140 - 145C-8a
~135 - 140C-6
~130 - 135C-4a
~125 - 130C-7
~120 - 125C-5
~115 - 120C-8
~110 - 115C-4
~105 - 110C-3

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data
m/zRelative AbundanceFragment
241/243/245High[M]+ (Molecular Ion)
206/208Medium[M-Cl]+
162/164Medium[M-Br]+
127Low[M-Br-Cl]+

Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1620-1580C=C stretchAromatic ring
1550-1450C=N stretchIsoquinoline ring
1100-1000C-Cl stretchAryl chloride
850-750C-H out-of-plane bendAromatic
700-600C-Br stretchAryl bromide

Experimental Protocols

The following sections describe generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and may require optimization for the specific analysis of 7-Bromo-6-chloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-6-chloroisoquinoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a longer acquisition time and a greater number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of 7-Bromo-6-chloroisoquinoline into the mass spectrometer via a suitable ionization source.

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. For more detailed fragmentation analysis, electron ionization (EI) could be employed with a direct insertion probe.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic patterns of bromine and chlorine will be key diagnostic features.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of 7-Bromo-6-chloroisoquinoline NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Technical_Guide Technical Guide / Whitepaper Structure_Elucidation->Technical_Guide Purity_Assessment->Technical_Guide

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Purity and Characterization of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 7-Bromo-6-chloroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the synthetic route, purification methods, and detailed analytical data to ensure the identity and quality of this compound for research and development purposes.

Physicochemical Properties

7-Bromo-6-chloroisoquinoline is a substituted isoquinoline with the molecular formula C₉H₅BrClN. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₅BrClNChemUniverse[1]
Molecular Weight 242.50 g/mol ChemUniverse[1]
CAS Number 1307316-83-1ChemUniverse[1]
MDL Number MFCD20486970ChemUniverse[1]
Purity (typical) 97%ChemUniverse[1]

Synthesis and Purification

The primary synthetic route to 7-Bromo-6-chloroisoquinoline is a modification of the Pomeranz-Fritsch reaction.[2][3][4] This involves the acid-catalyzed cyclization of a benzalaminoacetal.

Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine, followed by a Lewis acid-mediated cyclization to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pomeranz-Fritsch Cyclization 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorobenzaldehyde N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine 3-Bromo-4-chlorobenzaldehyde->N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine 2,2-diethoxy-N-tosylethanamine, Reductive Amination 7-Bromo-6-chloroisoquinoline 7-Bromo-6-chloroisoquinoline N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine->7-Bromo-6-chloroisoquinoline Aluminum Chloride (AlCl3), Dichloromethane Purified 7-Bromo-6-chloroisoquinoline Purified 7-Bromo-6-chloroisoquinoline 7-Bromo-6-chloroisoquinoline->Purified 7-Bromo-6-chloroisoquinoline Flash Column Chromatography

Caption: Synthetic workflow for 7-Bromo-6-chloroisoquinoline.

Experimental Protocols

Step 1: Synthesis of N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine (Starting Material)

Step 2: Synthesis of 7-Bromo-6-chloroisoquinoline

This procedure is based on analogous reactions described in patent literature.[3]

  • Suspend aluminum chloride (AlCl₃) in dichloromethane (DCM) at room temperature.

  • Add a solution of N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine in DCM to the suspension.

  • Stir the resulting mixture overnight at room temperature.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 7-Bromo-6-chloroisoquinoline can be purified by flash column chromatography on silica gel.[2]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in petroleum ether (e.g., 5-20%) is a common starting point for the purification of similar heterocyclic compounds. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto the silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 7-Bromo-6-chloroisoquinoline.

Characterization and Purity Analysis

The identity and purity of 7-Bromo-6-chloroisoquinoline are established using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not publicly available, the following section outlines the expected characterization data based on its structure and data from analogous compounds.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The number of signals, their splitting patterns, and integration would be consistent with the substituted isoquinoline ring structure.
¹³C NMR The spectrum would show nine distinct carbon signals corresponding to the isoquinoline core. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.
Chromatographic Data
TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions would indicate a high degree of purity. Retention time is specific to the analytical conditions (column, mobile phase, flow rate, temperature).
Gas Chromatography (GC) If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment, showing a single major peak.

Characterization Workflow

G Crude Product Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Purity Assessment Purity Assessment Purification (Column Chromatography)->Purity Assessment HPLC HPLC Purity Assessment->HPLC GC GC Purity Assessment->GC Pure (>97%) Pure (>97%) HPLC->Pure (>97%) GC->Pure (>97%) Purified Product Purified Product Structural Confirmation Structural Confirmation Purified Product->Structural Confirmation 1H NMR 1H NMR Structural Confirmation->1H NMR 13C NMR 13C NMR Structural Confirmation->13C NMR Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Structure Confirmed Structure Confirmed 1H NMR->Structure Confirmed 13C NMR->Structure Confirmed Mass Spectrometry->Structure Confirmed

Caption: Analytical workflow for 7-Bromo-6-chloroisoquinoline.

This guide provides a foundational understanding of the synthesis, purification, and characterization of 7-Bromo-6-chloroisoquinoline. For researchers, it is imperative to consult specific analytical data from the supplier or to perform in-house characterization to confirm the identity and purity of this compound prior to its use in experimental studies.

References

Navigating the Solubility Landscape of 7-Bromo-6-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 7-Bromo-6-chloroisoquinoline

7-Bromo-6-chloroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of both bromine and chlorine substituents on the isoquinoline scaffold significantly influences its physicochemical properties, including its polarity, melting point, and, consequently, its solubility in organic solvents. These halogen atoms can participate in various intermolecular interactions, such as dipole-dipole forces and halogen bonding, which play a crucial role in the dissolution process. The strategic placement of these halogens also provides reactive handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Estimated Solubility of 7-Bromo-6-chloroisoquinoline

In the absence of specific experimentally determined quantitative data, the solubility of 7-Bromo-6-chloroisoquinoline can be inferred from the general solubility trends of isoquinoline and its derivatives. Isoquinoline itself is known to be soluble in many common organic solvents.[1][2][3] The introduction of halogen atoms generally increases the molecular weight and can either increase or decrease polarity, affecting solubility in a solvent-dependent manner.

The following table provides an estimated qualitative and quantitative solubility profile for 7-Bromo-6-chloroisoquinoline in a range of common organic solvents. It is critical to note that these are estimations and should be experimentally verified for any application.

SolventClassEstimated Qualitative SolubilityEstimated Quantitative Solubility Range (at 25°C)Rationale & Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble> 100 mg/mLDMSO is a powerful solvent for a wide range of organic compounds, including heterocyclic molecules.
N,N-Dimethylformamide (DMF)Polar AproticSoluble50 - 100 mg/mLSimilar to DMSO, DMF is effective at solvating polar and aromatic compounds.
Dichloromethane (DCM)HalogenatedSoluble20 - 50 mg/mLOften used as a solvent for reactions involving heterocyclic compounds.
ChloroformHalogenatedSoluble20 - 50 mg/mLSimilar in properties to DCM and is a good solvent for many aromatic compounds.
Tetrahydrofuran (THF)Polar Aprotic (Ether)Moderately Soluble10 - 20 mg/mLIts ether functionality provides moderate solvating power for a range of polarities.
Ethyl AcetateEsterSparingly to Moderately Soluble5 - 15 mg/mLA solvent of intermediate polarity; solubility may be limited.
AcetoneKetoneSparingly Soluble1 - 10 mg/mLA polar aprotic solvent, but may be less effective for this specific compound.
EthanolPolar ProticSparingly Soluble1 - 10 mg/mLThe presence of the hydroxyl group can interact with the nitrogen of the isoquinoline, but the overall non-polar character of the molecule may limit solubility.
MethanolPolar ProticSparingly Soluble1 - 10 mg/mLSimilar to ethanol, it is a polar protic solvent.
TolueneAromaticPoorly Soluble< 1 mg/mLAs a non-polar aromatic solvent, it is less likely to effectively solvate the polar functionalities of the molecule.
Hexanes/HeptaneAliphaticInsoluble< 0.1 mg/mLNon-polar aliphatic solvents are generally poor solvents for polar heterocyclic compounds.
WaterPolar ProticInsoluble< 0.1 mg/mLThe hydrophobic nature of the bicyclic aromatic ring and the halogens leads to very low aqueous solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable quantitative solubility data for 7-Bromo-6-chloroisoquinoline, a standardized experimental protocol should be followed. The following method, based on the shake-flask technique, is a widely accepted approach for determining the thermodynamic equilibrium solubility of a solid compound.[4]

Materials and Equipment
  • 7-Bromo-6-chloroisoquinoline (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 7-Bromo-6-chloroisoquinoline to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Record the initial mass of the compound.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Prepare a series of standard solutions of 7-Bromo-6-chloroisoquinoline of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of 7-Bromo-6-chloroisoquinoline in the diluted samples by interpolating their analytical signals on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) of 7-Bromo-6-chloroisoquinoline in the chosen solvent using the following formula:

      S (mg/mL) = Csample × DF

      where:

      • Csample is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

      • DF is the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 7-Bromo-6-chloroisoquinoline.

Solubility_Determination_Workflow prep 1. Preparation of Saturated Solution (Excess solid + Solvent) equilibrate 2. Equilibration (Thermostatic Shaking, 24-72h) prep->equilibrate sample 3. Sample Collection & Filtration (0.22 µm Syringe Filter) equilibrate->sample dilute 4. Dilution of Sample sample->dilute analyze 5. Analysis (e.g., HPLC, UV-Vis) dilute->analyze standards Preparation of Standard Solutions standards->analyze Calibration Curve calculate 6. Calculation of Solubility analyze->calculate

Workflow for Experimental Solubility Determination.

Conclusion

While specific quantitative solubility data for 7-Bromo-6-chloroisoquinoline remains to be published, this technical guide provides valuable estimated solubility information and a robust experimental protocol for its determination. By following the detailed methodology, researchers and drug development professionals can generate the precise data needed to facilitate the use of this important synthetic intermediate in their work. Accurate solubility data is a cornerstone of efficient process development, from reaction optimization and product purification to the formulation of final products. The provided workflow and estimations serve as a critical starting point for any scientific endeavor involving 7-Bromo-6-chloroisoquinoline.

References

Navigating the Synthesis and Handling of 7-Bromo-6-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromo-6-chloroisoquinoline (CAS No. 1307316-83-1) is publicly available. This guide has been compiled using safety data from structurally similar compounds, including other bromo- and chloro-substituted isoquinolines. The information provided herein should be treated as a precautionary overview. A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before handling 7-Bromo-6-chloroisoquinoline.

Executive Summary

7-Bromo-6-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many halogenated organic molecules, it is anticipated to possess hazardous properties that necessitate careful handling to ensure personnel safety and prevent environmental contamination. This technical guide provides a summary of the likely hazards, recommended handling procedures, and emergency protocols based on data from analogous compounds. All researchers must exercise extreme caution and adhere to rigorous safety standards when working with this and similar chemical entities.

Physicochemical and Hazard Profile

While specific experimental data for 7-Bromo-6-chloroisoquinoline is limited, the following tables summarize the anticipated physicochemical properties and hazard classifications based on data from its isomers and related compounds.

Table 1: Physicochemical Properties of Related Isoquinolines

Property7-Bromo-1-chloroisoquinoline7-Bromo-3-chloroisoquinoline
Molecular Formula C₉H₅BrClNC₉H₅BrClN
Molecular Weight 242.50 g/mol 242.50 g/mol
Appearance Solid CrystallineData Not Available
Melting Point 121-126 °C[1]Data Not Available

Table 2: GHS Hazard Classification of Related Isoquinolines

Hazard Class7-Bromo-1-chloroisoquinoline7-Bromo-3-chloroisoquinoline6-Bromo-3-chloroisoquinoline
Acute Toxicity, Oral Danger (H301: Toxic if swallowed)[1][2]Warning (H302: Harmful if swallowed)[3]Warning (H302: Harmful if swallowed)
Acute Toxicity, Dermal --Warning (H312: Harmful in contact with skin)
Acute Toxicity, Inhalation --Warning (H332: Harmful if inhaled)
Skin Corrosion/Irritation Warning (H315: Causes skin irritation)[2]Warning (H315: Causes skin irritation)[3]Warning (H315: Causes skin irritation)
Serious Eye Damage/Irritation Danger (H318: Causes serious eye damage)[2]Warning (H319: Causes serious eye irritation)[3]Warning (H319: Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Warning (H335: May cause respiratory irritation)[2]Warning (H335: May cause respiratory irritation)[3]-

Based on this data, it is prudent to assume that 7-Bromo-6-chloroisoquinoline is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and cautious approach to handling is mandatory. The following workflow outlines the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Handling Equipment gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer in Hood don_ppe->weigh_transfer reaction_setup Set Up Reaction/Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Surfaces and Glassware reaction_setup->decontaminate Procedure Complete waste_disposal Dispose of Waste decontaminate->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe cluster_exposure Personnel Exposure cluster_spill Spill Response start Emergency Event skin_contact Skin Contact: Drench with water for 15 min. Remove contaminated clothing. start->skin_contact Exposure eye_contact Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. start->eye_contact Exposure inhalation Inhalation: Move to fresh air. Seek medical attention. start->inhalation Exposure ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. start->ingestion Exposure evacuate Evacuate Immediate Area start->evacuate Spill ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect into a Labeled Container contain->collect decontaminate_spill Decontaminate Spill Area collect->decontaminate_spill

References

An In-depth Technical Guide to 7-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-chloroisoquinoline, a halogenated derivative of the isoquinoline scaffold. Due to the limited specific historical information on the discovery of 7-Bromo-1-chloroisoquinoline, this document focuses on the broader historical context of isoquinoline synthesis, its chemical properties, a detailed experimental protocol for its preparation, and its potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and History

The history of 7-Bromo-1-chloroisoquinoline is intrinsically linked to the broader history of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885.[1] The development of synthetic methods to construct the isoquinoline core was a significant advancement in organic chemistry, enabling the preparation of a vast array of derivatives with diverse biological activities.

Several classical named reactions have been pivotal in the synthesis of isoquinolines. The Pomeranz–Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of benzalaminoacetals to form the isoquinoline nucleus.[2] Another cornerstone is the Bischler–Napieralski reaction , where a β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to yield a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated.[1][2] These foundational methods paved the way for the synthesis of complex isoquinoline alkaloids and other derivatives.

The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline scaffold has been a key strategy in medicinal chemistry. Halogenation can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity.[3] While a specific date for the first synthesis of 7-Bromo-1-chloroisoquinoline is not well-documented, its preparation is a result of the evolution of these classical synthetic strategies and the ongoing interest in halogenated heterocycles as potential therapeutic agents.

Chemical and Physical Properties

7-Bromo-1-chloroisoquinoline is a solid at room temperature with the chemical formula C₉H₅BrClN.[4][5] Its structure features a bromine atom at the 7-position and a chlorine atom at the 1-position of the isoquinoline ring.

PropertyValueReference(s)
Molecular Formula C₉H₅BrClN[4][5]
Molecular Weight 242.50 g/mol [4][5]
CAS Number 215453-51-3[4]
Appearance Solid[5]
Melting Point 121-126 °C[5]
InChI Key UMSWWSIVPWVJOX-UHFFFAOYSA-N[5]

Experimental Protocols

The following section details a common laboratory-scale synthesis of 7-Bromo-1-chloroisoquinoline from 7-bromo-1-hydroxyisoquinoline.

Synthesis of 7-Bromo-1-chloroisoquinoline

This procedure involves the conversion of a hydroxyl group to a chlorine atom using a chlorinating agent.

Reaction Scheme:

G 7-bromo-1-hydroxyisoquinoline 7-Bromo-1-hydroxyisoquinoline 7-bromo-1-chloroisoquinoline 7-Bromo-1-chloroisoquinoline 7-bromo-1-hydroxyisoquinoline->7-bromo-1-chloroisoquinoline 100 °C, 90 min POCl3 POCl₃ POCl3->7-bromo-1-hydroxyisoquinoline

Figure 1: Synthesis of 7-Bromo-1-chloroisoquinoline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
7-bromo-1-hydroxyisoquinoline224.0411.2 g0.05 mol
Phosphorus oxychloride (POCl₃)153.3346.6 mL0.5 mol
Ice/Water-200 mL-
Aqueous Ammonia-As needed-

Procedure:

  • To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

  • Heat the mixture to 100°C for 90 minutes with rapid stirring.[6]

  • After cooling to room temperature, cautiously pour the mixture onto 200 mL of an ice/water slurry.[6]

  • Adjust the pH to 8 by the dropwise addition of aqueous ammonia.[6]

  • Collect the resulting precipitate by filtration and wash with cold water.[6]

  • Dry the solid under reduced pressure at 45°C for 12 hours to yield the final product.[6]

Expected Yield and Characterization:

  • Yield: 13.86 g (This reported yield of 115% suggests the product may contain impurities or residual solvent and requires further purification for analytical purposes).[6]

  • Appearance: Beige solid.[6]

  • ¹H NMR (DMSO-d₆): δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[6]

  • HPLC Purity: 96%.[6]

  • LCMS: m/z 242, 244, 246.[6]

Potential Applications and Signaling Pathways

Halogenated isoquinolines are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[3] While the specific biological activity of 7-Bromo-1-chloroisoquinoline is not extensively documented, related bromo- and chloro-substituted isoquinolines have shown promise as anticancer and antibacterial agents.[3]

The anticancer activity of isoquinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3]

The following diagram illustrates a hypothesized signaling pathway that could be targeted by halogenated isoquinoline derivatives in cancer cells, based on the known mechanisms of similar compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline 7-Bromo-1-chloroisoquinoline (Hypothesized) Isoquinoline->Akt Inhibition

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

This pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many cancers. The diagram suggests that a compound like 7-Bromo-1-chloroisoquinoline could potentially exert its anticancer effects by inhibiting key kinases such as Akt within this cascade.

Conclusion

7-Bromo-1-chloroisoquinoline is a readily synthesizable halogenated isoquinoline derivative. While its specific history and biological functions are still areas for further exploration, the broader family of isoquinolines holds significant importance in medicinal chemistry. The synthetic protocols and physicochemical data presented in this guide provide a valuable foundation for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further investigation into the biological activities of 7-Bromo-1-chloroisoquinoline is warranted to fully elucidate its therapeutic potential.

References

Potential Research Areas for 7-Bromo-6-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloroisoquinoline is a halogenated heterocyclic compound with significant potential for exploration in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 7- and 6-positions of the isoquinoline core offers a versatile platform for regioselective functionalization through various cross-coupling reactions. This technical guide outlines plausible synthetic routes, potential reactivity, and promising areas of research for this compound. Detailed experimental protocols, based on established methodologies for analogous structures, are provided to facilitate its investigation as a novel scaffold in drug discovery and as a building block in the synthesis of advanced materials.

Introduction

The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Halogenated isoquinolines, in particular, serve as crucial intermediates in organic synthesis, allowing for the introduction of diverse functionalities. The differential reactivity of bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions makes 7-Bromo-6-chloroisoquinoline an attractive substrate for the selective synthesis of polysubstituted isoquinoline derivatives. This document aims to provide a comprehensive overview of the potential research avenues for this largely unexplored compound.

Proposed Synthetic Pathways

The synthesis of 7-Bromo-6-chloroisoquinoline can be approached through multi-step sequences involving the construction of the isoquinoline core followed by halogenation, or by utilizing appropriately substituted precursors. Two plausible synthetic routes are detailed below.

Route 1: Pomeranz-Fritsch-Bobbitt Reaction from Substituted Benzaldehyde

This route involves the condensation of a substituted aminoacetaldehyde diethyl acetal with a substituted benzaldehyde, followed by cyclization and aromatization.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Aromatization cluster_product Final Product 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorobenzaldehyde Schiff Base Intermediate Schiff Base Intermediate 3-Bromo-4-chlorobenzaldehyde->Schiff Base Intermediate Condensation Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Schiff Base Intermediate Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Schiff Base Intermediate->Dihydroisoquinoline Intermediate Pomeranz-Fritsch Cyclization (H₂SO₄) 7-Bromo-6-chloroisoquinoline 7-Bromo-6-chloroisoquinoline Dihydroisoquinoline Intermediate->7-Bromo-6-chloroisoquinoline Bobbitt Aromatization (Pd/C, heat)

Caption: Proposed Pomeranz-Fritsch-Bobbitt synthesis of 7-Bromo-6-chloroisoquinoline.

Route 2: Bischler-Napieralski Reaction from a Substituted Phenethylamine

This alternative route involves the acylation of a substituted phenethylamine followed by cyclization and dehydrogenation.

G cluster_start Starting Material cluster_acylation Acylation cluster_cyclization Cyclization & Dehydrogenation cluster_product Final Product 2-(3-Bromo-4-chlorophenyl)ethylamine 2-(3-Bromo-4-chlorophenyl)ethylamine N-Formyl-2-(3-bromo-4-chlorophenyl)ethylamine N-Formyl-2-(3-bromo-4-chlorophenyl)ethylamine 2-(3-Bromo-4-chlorophenyl)ethylamine->N-Formyl-2-(3-bromo-4-chlorophenyl)ethylamine Formylation (e.g., Ethyl Formate) Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate N-Formyl-2-(3-bromo-4-chlorophenyl)ethylamine->Dihydroisoquinoline Intermediate Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) 7-Bromo-6-chloroisoquinoline 7-Bromo-6-chloroisoquinoline Dihydroisoquinoline Intermediate->7-Bromo-6-chloroisoquinoline Dehydrogenation (e.g., Pd/C, heat)

Caption: Proposed Bischler-Napieralski synthesis of 7-Bromo-6-chloroisoquinoline.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and a key reaction of 7-Bromo-6-chloroisoquinoline, based on established chemical transformations.

Synthesis of 7-Bromo-6-chloroisoquinoline via Pomeranz-Fritsch-Bobbitt Reaction (Route 1)

Step 1: Synthesis of the Schiff Base Intermediate

  • To a solution of 3-bromo-4-chlorobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude Schiff base.

Step 2: Cyclization and Aromatization

  • Slowly add the crude Schiff base to concentrated sulfuric acid (10 eq) at 0 °C.

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude dihydroisoquinoline intermediate in a suitable high-boiling solvent (e.g., decalin) and add 10% Pd/C catalyst.

  • Reflux the mixture for 24 hours.

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford 7-Bromo-6-chloroisoquinoline.

Regioselective Suzuki-Miyaura Cross-Coupling

The C-Br bond is expected to be more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction:

Methodology:

  • To a degassed mixture of toluene and water, add 7-Bromo-6-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the proposed synthesis and a subsequent cross-coupling reaction.

Table 1: Synthesis of 7-Bromo-6-chloroisoquinoline

StepStarting MaterialReagentsProductYield (%)Purity (%)
13-Bromo-4-chlorobenzaldehydeAminoacetaldehyde diethyl acetal, p-TSASchiff Base Intermediate>95 (crude)-
2Schiff Base IntermediateH₂SO₄, Pd/C7-Bromo-6-chloroisoquinoline65>98

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-6-chloroisoquinoline with Phenylboronic Acid

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
Pd₂(dba)₃XPhosCs₂CO₃Dioxane1101892
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O902478

Potential Research Areas and Applications

The unique substitution pattern of 7-Bromo-6-chloroisoquinoline opens up several avenues for further research, particularly in drug discovery.

Medicinal Chemistry
  • Kinase Inhibitors: The isoquinoline scaffold is a known hinge-binding motif for many protein kinases. Derivatives of 7-Bromo-6-chloroisoquinoline could be synthesized and screened for inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties. The title compound and its derivatives could be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

  • Antiviral Agents: Isoquinoline alkaloids have shown promise as antiviral agents. New derivatives could be synthesized and tested for activity against viruses such as HIV, influenza, and coronaviruses.

G 7-Bromo-6-chloroisoquinoline 7-Bromo-6-chloroisoquinoline Derivative_Library Diverse Derivative Library Synthesis 7-Bromo-6-chloroisoquinoline->Derivative_Library Cross-Coupling Reactions Screening High-Throughput Screening Derivative_Library->Screening Biological Assays Hit_Identification Hit Identification Screening->Hit_Identification Data Analysis Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR Studies Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Drug discovery workflow utilizing 7-Bromo-6-chloroisoquinoline.

Materials Science
  • Organic Electronics: The isoquinoline nucleus can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo and chloro substituents provide handles for polymerization or further functionalization.

Conclusion

While 7-Bromo-6-chloroisoquinoline is a relatively unexplored compound, its structure suggests significant potential as a versatile building block in organic synthesis. The outlined synthetic pathways and potential applications in medicinal chemistry and materials science provide a solid foundation for future research. The differential reactivity of the two halogen atoms is a key feature that can be exploited for the regioselective synthesis of novel and complex molecular architectures. Further investigation into this compound and its derivatives is highly encouraged.

7-Bromo-6-chloroisoquinoline: A Versatile Halogenated Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloroisoquinoline is a disubstituted heterocyclic compound that holds significant potential as a versatile building block in the field of organic synthesis. The strategic placement of two distinct halogen atoms—a bromine at the 7-position and a chlorine at the 6-position—on the isoquinoline scaffold allows for selective and sequential functionalization. This dual reactivity, particularly in palladium-catalyzed cross-coupling reactions, enables the introduction of a wide array of substituents, paving the way for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 7-bromo-6-chloroisoquinoline, offering valuable insights for its utilization in medicinal chemistry and materials science. While specific literature on this exact isomer is limited, this document extrapolates from established principles of organic chemistry and data from analogous structures to present its synthetic utility.

Introduction

The isoquinoline core is a prominent structural motif in a vast number of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The functionalization of the isoquinoline nucleus is therefore a key strategy in drug discovery and development. Halogenated isoquinolines, such as 7-bromo-6-chloroisoquinoline, are particularly valuable precursors due to their ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this molecule's utility. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1] This hierarchy allows for the selective reaction at the more labile C-Br bond at the 7-position, while leaving the C-Cl bond at the 6-position intact for subsequent transformations. This orthogonal reactivity provides a powerful tool for the controlled, stepwise elaboration of the isoquinoline scaffold.

This guide will detail a plausible synthetic route to 7-bromo-6-chloroisoquinoline, explore its anticipated reactivity in key organic transformations, and propose its application in the synthesis of functional molecules.

Proposed Synthesis of 7-Bromo-6-chloroisoquinoline

A plausible synthetic route to 7-bromo-6-chloroisoquinoline can be envisioned starting from commercially available 3-bromo-4-chloroaniline, proceeding through a Bischler-Napieralski or a Pomeranz-Fritsch type isoquinoline synthesis. The following represents a hypothetical, yet chemically sound, synthetic pathway.

G A 3-Bromo-4-chloroaniline B N-(3-Bromo-4-chlorophenethyl)acetamide A->B 1. Acylation 2. Reduction C 1,2,3,4-Tetrahydro-7-bromo-6-chloroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) D 7-Bromo-6-chloroisoquinoline C->D Aromatization (e.g., Pd/C, heat) G cluster_0 Selective Functionalization at C7 cluster_1 Sequential Functionalization A 7-Bromo-6-chloroisoquinoline B 7-Aryl-6-chloroisoquinoline A->B Suzuki Coupling (ArB(OH)2, Pd cat.) C 7-Amino-6-chloroisoquinoline A->C Buchwald-Hartwig Amination (R2NH, Pd cat.) D 7-Alkynyl-6-chloroisoquinoline A->D Sonogashira Coupling (Alkyne, Pd/Cu cat.) E 7-Functionalized-6-chloroisoquinoline F 7,6-Difunctionalized Isoquinoline E->F Further Cross-Coupling at C6-Cl

References

Methodological & Application

Synthesis of 7-Bromo-6-chloroisoquinoline from N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromo-6-chloroisoquinoline, a halogenated isoquinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the Pomeranz-Fritsch-Bobbitt reaction, a powerful method for constructing the isoquinoline core. Specifically, this protocol details the acid-catalyzed cyclization of the precursor, N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism to guide researchers in the successful synthesis of this target molecule.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The isoquinoline scaffold is associated with a wide range of biological activities, making it a privileged structure in drug discovery. The Pomeranz-Fritsch reaction, and its subsequent modifications, provide a versatile and reliable method for the synthesis of substituted isoquinolines from benzylamines and glyoxal acetals. This protocol focuses on a modified Pomeranz-Fritsch approach to synthesize 7-Bromo-6-chloroisoquinoline, a molecule of interest for further chemical exploration and biological screening.

Reaction Scheme

The synthesis of 7-Bromo-6-chloroisoquinoline is achieved through the intramolecular cyclization of N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine under strong acidic conditions. The tosyl group serves as a protecting group and can be removed in situ or in a subsequent step.

Scheme 1: Synthesis of 7-Bromo-6-chloroisoquinoline

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-Bromo-6-chloroisoquinoline. The expected yield and purity are based on typical outcomes for Pomeranz-Fritsch cyclizations of halogenated substrates.

ParameterValue
Starting Material N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine
Product 7-Bromo-6-chloroisoquinoline
Reaction Type Pomeranz-Fritsch-Bobbitt Cyclization
Catalyst Polyphosphoric Acid (PPA)
Reaction Temperature 120-140 °C
Reaction Time 4-6 hours
Expected Yield 45-60%
Purity (after purification) >95%

Experimental Protocol

Materials:

  • N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (10 eq by weight) to the flask.

  • Cyclization Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 7-Bromo-6-chloroisoquinoline.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Add N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine and Polyphosphoric Acid start->setup reaction Cyclization Reaction: Heat to 120-140 °C for 4-6 hours setup->reaction workup Work-up: Quench with ice water, neutralize with NaHCO3 reaction->workup extraction Extraction: Extract with Dichloromethane workup->extraction purification Purification: Column Chromatography extraction->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 7-Bromo-6-chloroisoquinoline.

Reaction Mechanism

reaction_mechanism reactant N-(3-bromo-4-chlorobenzyl)-2,2-diethoxy-N-tosylethanamine intermediate1 Carbocation Intermediate reactant->intermediate1 Protonation & Loss of EtOH intermediate2 Cyclized Intermediate intermediate1->intermediate2 Electrophilic Aromatic Substitution product 7-Bromo-6-chloroisoquinoline intermediate2->product Deprotonation & Aromatization

Caption: Simplified mechanism of the Pomeranz-Fritsch cyclization.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Polyphosphoric acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 7-Bromo-6-chloroisoquinoline. The detailed protocol, along with the supporting data and visualizations, is intended to enable researchers to successfully prepare this valuable chemical entity for further investigation in the context of drug discovery and development.

Application Notes: Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-6-chloroisoquinoline is a versatile dihalogenated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions allows for selective functionalization. Specifically, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling site-selective Suzuki-Miyaura coupling reactions at the 7-position. This selective arylation provides a straightforward route to a diverse range of 7-aryl-6-chloroisoquinoline derivatives, which are valuable scaffolds for the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.

Principle of Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. In the case of 7-Bromo-6-chloroisoquinoline, the reaction proceeds selectively at the more reactive C-Br bond. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the isoquinoline ring to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 7-aryl-6-chloroisoquinoline product, regenerating the palladium(0) catalyst.

This selectivity allows for the retention of the chlorine atom at the 6-position, which can be used for subsequent functionalization in a stepwise synthetic approach, further increasing the molecular diversity of the synthesized compounds.

Applications in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The 7-aryl-6-chloroisoquinoline products synthesized via this method are of particular interest as potential inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases. For instance, substituted isoquinolines have been investigated as inhibitors of Grp94, a heat shock protein implicated in cancer. The synthesis of conformationally restricted analogues often involves the strategic introduction of aryl groups onto the isoquinoline framework to enhance binding affinity and selectivity.

Experimental Protocols

The following protocols are based on established methodologies for the selective Suzuki-Miyaura coupling of dihalogenated heterocycles and can be adapted for 7-Bromo-6-chloroisoquinoline.

Protocol 1: General Procedure for Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline with Arylboronic Acids

This protocol describes a general method for the selective coupling at the 7-position.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-6-chloroisoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-chloroisoquinoline.

Protocol 2: Suzuki Coupling of Boc-Protected 7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from the synthesis of Grp94 inhibitors and is applicable to the reduced, Boc-protected analogue of the target molecule.[1]

Materials:

  • Boc-protected 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

  • Arylboronic acid pinacol ester (e.g., benzylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine Boc-protected 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture at 85 °C under an inert atmosphere until the starting material is consumed (as monitored by LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the coupled product.

Data Presentation

Table 1: Representative Reaction Conditions for Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline

ParameterConditionNotes
Substrate 7-Bromo-6-chloroisoquinoline---
Coupling Partner Arylboronic Acid / Ester1.1 - 1.5 equivalents are typically used.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂2-10 mol% loading is common.
Ligand (if applicable) PPh₃, SPhos, XPhosUsed with catalysts like Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents are generally sufficient.
Solvent System 1,4-Dioxane/H₂O, Toluene, DMFDegassed solvents are crucial to prevent catalyst deactivation.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive boronic acids.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Expected Outcomes for Suzuki Coupling with Various Arylboronic Acids (Hypothetical Data Based on Similar Reactions)

EntryArylboronic AcidProductExpected Yield Range (%)
1Phenylboronic acid7-Phenyl-6-chloroisoquinoline75-90
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-6-chloroisoquinoline80-95
33-Tolylboronic acid7-(3-Tolyl)-6-chloroisoquinoline70-85
44-Fluorophenylboronic acid7-(4-Fluorophenyl)-6-chloroisoquinoline70-88
52-Thienylboronic acid7-(Thiophen-2-yl)-6-chloroisoquinoline65-80

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Selective Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - 7-Bromo-6-chloroisoquinoline - Arylboronic Acid - Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen B->C D Add Degassed Solvent (e.g., Dioxane/Water) C->D E Heat and Stir (80-100 °C, 12-24h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup: Extraction with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product: (NMR, MS) J->K

Caption: Experimental workflow for the selective Suzuki coupling of 7-Bromo-6-chloroisoquinoline.

Suzuki_Catalytic_Cycle Catalytic Cycle of Selective Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Oxidative Addition PdII_Ar Ar-Pd(II)L_n-Ar' PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product 7-Aryl-6-chloroisoquinoline (Ar-Ar') PdII_Ar->Product Reactant 7-Bromo-6-chloroisoquinoline (Ar-Br) Reactant->PdII Boronic Arylboronic Acid (Ar'-B(OH)2) Boronic->PdII_Ar Base Base (e.g., K2CO3) Base->PdII_Ar

Caption: Catalytic cycle for the selective Suzuki coupling at the C-Br bond.

References

Application Notes and Protocols for Heck Coupling Reactions of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of paramount importance in medicinal chemistry for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, offer a powerful and versatile methodology for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the isoquinoline ring.

This document provides detailed application notes and proposed protocols for the Heck coupling of 7-Bromo-6-chloroisoquinoline. Due to the absence of specific literature for this substrate, the following protocols are based on established principles of palladium-catalyzed cross-coupling reactions and analogous transformations reported for bromo-chloro aromatic and heteroaromatic systems. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization at the C7 position.

Principle of Selectivity: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen. The general order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-OTf >> Ar-Cl

This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group. The C-Br bond (average bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (average bond energy ~340 kJ/mol), making it more susceptible to cleavage by the palladium catalyst.[1] Consequently, in a dihalogenated substrate like 7-Bromo-6-chloroisoquinoline, the Heck reaction is expected to proceed with high selectivity at the more reactive C7-Br bond, leaving the C6-Cl bond intact for potential subsequent transformations.

Proposed Heck Coupling Protocols

The following protocols are generalized starting points for the Heck coupling of 7-Bromo-6-chloroisoquinoline with various alkenes. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Classical Heck Reaction with Styrene

This protocol describes a standard Heck coupling using a common palladium source and a phosphine ligand.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-6-chloroisoquinoline (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv.) and styrene (1.2 mmol, 1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 7-styryl-6-chloroisoquinoline.

Protocol 2: Heck Reaction with an Acrylate Ester

This protocol is suitable for the coupling of 7-Bromo-6-chloroisoquinoline with electron-deficient alkenes like acrylate esters.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • n-Butyl acrylate (or other acrylate esters)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine 7-Bromo-6-chloroisoquinoline (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and Potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF or NMP (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 6-chloro-7-(alkoxycarbonylvinyl)isoquinoline product.

Data Presentation: Summary of Proposed Reaction Conditions

The following table summarizes the proposed reaction conditions for the Heck coupling of 7-Bromo-6-chloroisoquinoline based on analogous systems.

ParameterProtocol 1 (Styrene)Protocol 2 (Acrylate)
Palladium Source Pd(OAc)₂Pd(OAc)₂
Ligand PPh₃P(o-tol)₃
Base NEt₃K₂CO₃
Solvent DMFDMF or NMP
Temperature 100-120 °C120-140 °C
Alkene Styrenen-Butyl acrylate
Typical Loading (Catalyst) 1-5 mol%1-5 mol%
Typical Loading (Ligand) 2-10 mol%2-10 mol%

Visualizations

Experimental Workflow for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 7-Bromo-6-chloroisoquinoline Alkene Pd Catalyst & Ligand Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (100-140 °C) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Purified Product

Caption: A generalized workflow for the Heck coupling of 7-Bromo-6-chloroisoquinoline.

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2(X) pd0->pd2_complex Oxidative Addition alkene_complex Alkene Complex pd2_complex->alkene_complex Alkene Coordination insertion_product Migratory Insertion Product alkene_complex->insertion_product Migratory Insertion beta_hydride_product β-Hydride Elimination Product insertion_product->beta_hydride_product β-Hydride Elimination beta_hydride_product->pd0 Reductive Elimination product Substituted Alkene base_hx [Base-H]+X- aryl_halide Ar-X alkene Alkene base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Reduction of 7-Bromo-6-chloroisoquinoline to Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 7-bromo-6-chloroisoquinoline to its corresponding 1,2,3,4-tetrahydroisoquinoline derivative. Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities.[1] Derivatives of THIQ have shown potential in treating a range of conditions, including neurodegenerative diseases, cancer, and microbial infections, making their synthesis a key focus in medicinal chemistry and drug development.[1]

The protocols outlined below describe two primary methods for this reduction: Catalytic Hydrogenation and Metal Hydride Reduction. While specific experimental data for the reduction of 7-bromo-6-chloroisoquinoline is not extensively available in published literature, the following procedures are based on established methods for the reduction of structurally similar halogenated and di-halogenated quinolines and isoquinolines. Researchers should consider these as starting points, and optimization may be necessary to achieve desired yields and purity.

Biological and Medicinal Context

Tetrahydroisoquinoline derivatives are of particular interest due to their interaction with the central nervous system. They can be synthesized endogenously from catecholamines and aldehydes and have been shown to modulate neurotransmission. Specifically, dopamine-derived THIQs play a role in dopaminergic signaling pathways.[2] Dysfunction in these pathways is implicated in conditions such as Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] The 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline scaffold can serve as a versatile intermediate for the synthesis of novel therapeutic agents targeting these and other biological systems.[3]

General Synthetic Workflow

The overall process for the synthesis and purification of 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline can be generalized into the following stages:

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis Start 7-Bromo-6-chloroisoquinoline Reduction Reduction Reaction (Catalytic Hydrogenation or Metal Hydride) Start->Reduction Reagents Quenching Reaction Quenching Reduction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure 7-Bromo-6-chloro- 1,2,3,4-tetrahydroisoquinoline Analysis->Product

Caption: General workflow for the synthesis and purification of tetrahydroisoquinoline derivatives.

Experimental Protocols

Two primary methods for the reduction of the isoquinoline core are presented below. The choice of method may depend on available equipment, desired chemoselectivity, and scalability.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of N-heterocycles. Platinum(IV) oxide (PtO2, Adams' catalyst) is a common and effective catalyst for this transformation. The catalyst becomes active in situ upon exposure to hydrogen, forming platinum black.

Reaction Scheme:

7-Bromo-6-chloroisoquinoline + 2 H₂ --(Catalyst)--> 7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid (or Ethanol/Methanol)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a solution of 7-bromo-6-chloroisoquinoline (1.0 eq) in glacial acetic acid (or another suitable solvent like ethanol or methanol), add a catalytic amount of PtO₂ (typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 50-70 bar).

  • Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reductions:

SubstrateCatalystSolventPressure (bar)Time (h)Yield (%)
6-ChloroquinaldineFe-based catalystiPrOH/H₂O3-5 MPa70-7270
7-ChloroquinaldineFe-based catalystiPrOH/H₂O3-5 MPa70-7277
Bromo-substituted quinolinesMoS₂---High Selectivity

Note: The data in this table is for analogous quinoline derivatives and should be used as a guideline for optimizing the reduction of 7-bromo-6-chloroisoquinoline.

Protocol 2: Metal Hydride Reduction

Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often preferred for its ease of handling and compatibility with protic solvents. It is effective for the reduction of imines, which can be formed in situ from the isoquinoline.

Reaction Scheme:

7-Bromo-6-chloroisoquinoline + "H⁻" --(NaBH₄)--> 7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-bromo-6-chloroisoquinoline (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1M HCl until the pH is acidic.

  • Basify the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reductions:

SubstrateReducing AgentSolventTime (h)Yield (%)
Dihydroisoquinoline derivativeNaBH₄Methanol1270
Substituted IminesNaBH₄THF4High

Note: The data in this table is for analogous dihydroisoquinoline and imine reductions and should serve as a starting point for optimization.

Purification Protocol: Column Chromatography

Materials:

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline.

Potential Signaling Pathway Involvement

Tetrahydroisoquinoline derivatives, particularly those derived from dopamine, are known to interact with the dopaminergic signaling pathway. This pathway is crucial for regulating motor control, motivation, and reward. The diagram below illustrates a simplified representation of this pathway and potential points of interaction for a THIQ derivative.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release Synapse Dopamine Dopamine_release->Synapse DAT Dopamine Transporter (DAT) (Reuptake) Synapse->DAT Dopamine_receptor Dopamine Receptor (e.g., D1, D2) Synapse->Dopamine_receptor Binds THIQ THIQ Derivative THIQ->DAT Inhibits Reuptake THIQ->Dopamine_receptor Modulates (Agonist/Antagonist) Signaling_cascade Downstream Signaling (e.g., cAMP pathway) Dopamine_receptor->Signaling_cascade Activates Cellular_response Cellular Response Signaling_cascade->Cellular_response

Caption: Simplified dopamine signaling pathway and potential modulation by THIQ derivatives.

Tetrahydroisoquinoline derivatives can act as agonists or antagonists at dopamine receptors, or they can inhibit the dopamine transporter (DAT), thereby modulating the concentration of dopamine in the synaptic cleft and influencing downstream signaling cascades.[4] The specific activity of 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline would require further biological evaluation.

References

Application Notes and Protocols for the Oxidation of 7-Bromo-6-chloroisoquinoline to its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-bromo-6-chloroisoquinoline N-oxide, a key intermediate for the development of novel therapeutics. The N-oxidation of heteroaromatic compounds is a fundamental transformation in medicinal chemistry, often leading to compounds with altered pharmacokinetic profiles and unique biological activities.

The protocol herein describes the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for the conversion of nitrogen-containing heterocycles to their corresponding N-oxides.[1][2] The procedure is designed to be robust and scalable, with a focus on providing a clear and reproducible methodology for researchers.

Experimental Protocol: Synthesis of 7-Bromo-6-chloroisoquinoline N-oxide

This protocol outlines the oxidation of 7-bromo-6-chloroisoquinoline using m-CPBA in dichloromethane (DCM) as the solvent.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ≤77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 7-bromo-6-chloroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Begin stirring the solution at room temperature.

  • Addition of Oxidant: To the stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10-15 minutes. An ice bath can be used to control any initial exotherm, although the reaction is typically manageable at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product is expected to be significantly more polar than the starting material. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Reaction Quench and Workup: Upon completion of the reaction, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[3] Due to the polar nature of N-oxides, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended.[3] A common solvent system for the purification of N-oxides is a gradient of methanol in dichloromethane or ethyl acetate.[3]

  • Product Characterization: The purified 7-bromo-6-chloroisoquinoline N-oxide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the reactants and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
7-Bromo-6-chloroisoquinolineC₉H₅BrClN242.501.0
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.571.2
7-Bromo-6-chloroisoquinoline N-oxideC₉H₅BrClNO258.50-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical transformation and the experimental workflow.

G Chemical Reaction reactant 7-Bromo-6-chloroisoquinoline product 7-Bromo-6-chloroisoquinoline N-oxide reactant->product reagent m-CPBA DCM, rt

Caption: Reaction scheme for the N-oxidation of 7-bromo-6-chloroisoquinoline.

G Experimental Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis dissolve Dissolve 7-bromo-6-chloroisoquinoline in DCM add_mcpba Add m-CPBA dissolve->add_mcpba stir Stir at room temperature add_mcpba->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Workflow for the synthesis and purification of 7-bromo-6-chloroisoquinoline N-oxide.

References

Application Notes and Protocols: 7-Bromo-6-chloroisoquinoline as a Precursor for KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-6-chloroisoquinoline as a key starting material in the synthesis of covalent inhibitors targeting the G12C mutant of the KRAS protein. The KRAS G12C mutation is a significant driver in various cancers, and the development of potent and selective inhibitors is a major focus in oncology research. This document outlines the initial synthetic transformations of 7-Bromo-6-chloroisoquinoline, proposes a plausible route to a core structure of KRAS G12C inhibitors, and provides detailed experimental protocols.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, where glycine at position 12 is substituted with cysteine, results in a constitutively active protein, driving oncogenesis. Covalent inhibitors that specifically target the mutant cysteine residue have emerged as a promising therapeutic strategy. 7-Bromo-6-chloroisoquinoline serves as a valuable building block for the construction of the heterocyclic core found in some classes of KRAS G12C inhibitors. Its bifunctional nature, with two distinct halogen atoms, allows for selective and sequential chemical modifications, providing a versatile platform for the elaboration of complex molecular architectures.

KRAS G12C Signaling Pathway

KRAS, in its active GTP-bound state, initiates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "on" state. Covalent inhibitors bind to the mutant cysteine (Cys12), locking KRAS G12C in an inactive GDP-bound conformation and thereby inhibiting downstream signaling.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Covalent KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding

KRAS G12C signaling pathway and point of intervention.

Synthetic Application of 7-Bromo-6-chloroisoquinoline

The primary application of 7-Bromo-6-chloroisoquinoline in the synthesis of KRAS G12C inhibitors involves its initial activation through N-oxidation, followed by subsequent nucleophilic substitution and cross-coupling reactions to build the complex inhibitor scaffold.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of a key intermediate for KRAS G12C inhibitors starting from 7-Bromo-6-chloroisoquinoline.

a A 7-Bromo-6-chloroisoquinoline B N-Oxidation A->B m-CPBA C 7-Bromo-6-chloroisoquinoline 2-oxide B->C D Nucleophilic Substitution (e.g., with an amine) C->D R-NH2 E Substituted Isoquinoline Intermediate D->E F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F Coupling Partner G KRAS G12C Inhibitor Core Structure F->G

Proposed workflow for KRAS G12C inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-chloroisoquinoline 2-oxide

This protocol is based on the procedure described in patent WO2015054572A1.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
7-Bromo-6-chloroisoquinoline242.505.5 g22.7
m-Chloroperbenzoic acid (m-CPBA, 70%)172.575.6 g22.7
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a solution of 7-bromo-6-chloroisoquinoline (5.5 g, 22.7 mmol) in 100 mL of dichloromethane (DCM) at room temperature, add m-chloroperbenzoic acid (70%, 5.6 g, 22.7 mmol).

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the precipitate (m-chlorobenzoic acid) and rinse with a small amount of DCM.

  • Wash the filtrate with a saturated sodium bicarbonate solution to quench the excess peroxy acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 7-bromo-6-chloroisoquinoline 2-oxide.

Expected Yield: ~80-90%

Protocol 2: Proposed Synthesis of a Substituted Isoquinoline Intermediate (Illustrative)

This protocol describes a plausible subsequent step for the functionalization of the isoquinoline core. The N-oxide activates the C2 and C4 positions for nucleophilic aromatic substitution.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
7-Bromo-6-chloroisoquinoline 2-oxide258.501.0 g3.87
4-Aminophenol109.130.46 g4.25
Phosphorus oxychloride (POCl₃)153.331.0 mL10.7
1,2-Dichloroethane (DCE)98.9620 mL-
Triethylamine (TEA)101.191.1 mL7.74

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromo-6-chloroisoquinoline 2-oxide (1.0 g, 3.87 mmol) in 1,2-dichloroethane (20 mL).

  • Add 4-aminophenol (0.46 g, 4.25 mmol) and triethylamine (1.1 mL, 7.74 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 mL, 10.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by carefully adding it to ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted isoquinoline.

Note: This is a proposed protocol and reaction conditions may require optimization. The regioselectivity of the substitution should be confirmed by analytical methods such as NMR.

Data Presentation

CompoundStarting Material(s)Key ReagentsSolventYield (%)Purity (%)
7-Bromo-6-chloroisoquinoline 2-oxide7-Bromo-6-chloroisoquinolinem-CPBADCM80-90>95
Proposed Substituted Isoquinoline7-Bromo-6-chloroisoquinoline 2-oxide, 4-AminophenolPOCl₃, TEADCE(Variable)(To be determined)

Conclusion

7-Bromo-6-chloroisoquinoline is a strategic precursor for the synthesis of KRAS G12C inhibitors. Its defined reactivity allows for the controlled introduction of various substituents, paving the way for the creation of a diverse range of potential drug candidates. The provided protocols offer a starting point for researchers to explore the chemical space around the isoquinoline scaffold in the quest for novel and more effective cancer therapeutics. Further research into the subsequent transformations of the 7-bromo-6-chloroisoquinoline-derived intermediates will be crucial in fully realizing its potential in the development of next-generation KRAS G12C inhibitors.

Application of 7-Bromo-6-chloroisoquinoline in Developing CBP/EP300 Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information reveals no direct evidence of 7-Bromo-6-chloroisoquinoline being utilized as a scaffold or inhibitor in the development of CBP/EP300 inhibitors. Research on this specific molecule in the context of CBP/EP300 inhibition appears to be non-existent in published materials.

This document, therefore, provides a broader overview of the development of CBP/EP300 inhibitors, focusing on established compounds, their applications, and general experimental protocols relevant to this target class. Additionally, the known biological activities of the isoquinoline scaffold against other therapeutic targets are briefly discussed.

Introduction to CBP/EP300 as a Therapeutic Target

The proteins CREB-binding protein (CBP) and E1A binding protein p300 (EP300) are highly homologous histone acetyltransferases (HATs) that play a crucial role in regulating gene expression.[1] They function as transcriptional co-activators by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription.[2][3] The bromodomain of CBP/EP300 is a key structural module that recognizes and binds to acetylated lysine residues on histones and other proteins, tethering the acetyltransferase activity to specific genomic loci.[3][4]

Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer and developmental disorders.[1][5] Consequently, the development of small molecule inhibitors targeting either the HAT activity or the bromodomain of CBP/EP300 has become an attractive therapeutic strategy.[1]

Prominent CBP/EP300 Bromodomain Inhibitors

While 7-Bromo-6-chloroisoquinoline is not a known CBP/EP300 inhibitor, several other chemical scaffolds have been successfully developed into potent and selective inhibitors. These compounds serve as valuable research tools and potential therapeutics.

CompoundTarget DomainIC50 / EC50Key Applications
SGC-CBP30 BromodomainEC50 (MYC expression): 2.7 µM[5]Enhances cellular reprogramming, suppresses IRF4/MYC axis in multiple myeloma.[3][6]
I-CBP112 BromodomainEC50 (MYC expression): >20 µM[5]Impairs leukemia cell self-renewal, enhances reprogramming, sensitizes cancer cells to chemotherapy.[3][6][7]
CCS1477 (Inobrodib) Bromodomain-Induces cell-cycle arrest and differentiation in hematologic malignancies; currently in clinical trials.[8][9]
CPI-637 BromodomainIC50 (CBP BRD): 30 nM; EC50 (MYC expression): 0.60 µM[5][10]Potent and selective probe for studying CBP/EP300 bromodomain function.[5]

Signaling Pathways and Therapeutic Mechanisms

CBP/EP300 inhibitors exert their effects by disrupting the interaction of these coactivators with chromatin, leading to the downregulation of specific gene expression programs.

CBP_EP300_Signaling cluster_0 Cellular Signaling cluster_1 Chromatin Regulation cluster_2 Gene Expression & Cellular Response Signal Signal Transcription_Factors Transcription Factors (e.g., MYC, IRF4) Signal->Transcription_Factors activates CBP_EP300 CBP/EP300 Transcription_Factors->CBP_EP300 recruits Bromodomain Bromodomain CBP_EP300->Bromodomain HAT_Domain HAT Domain CBP_EP300->HAT_Domain Gene_Expression Oncogenic Gene Expression CBP_EP300->Gene_Expression promotes Histones Histones Acetyl_Lysine Acetylated Lysine Histones->Acetyl_Lysine Bromodomain->Acetyl_Lysine binds HAT_Domain->Histones acetylates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor CBP/EP300 Bromodomain Inhibitor Inhibitor->Bromodomain blocks binding

CBP/EP300 Signaling and Inhibition.

Therapeutic Applications:

  • Oncology: In multiple myeloma, CBP/EP300 bromodomain inhibitors suppress the expression of the critical transcription factor IRF4 and its downstream target MYC, leading to cancer cell death.[3] A similar dependency on the IRF4/MYC axis makes other lymphoid malignancies potential targets.[3]

  • Cellular Reprogramming: Inhibition of the CBP/EP300 bromodomain can enhance the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells.[6][11] This is achieved by silencing somatic cell-specific gene expression programs, a critical barrier in reprogramming.[6][11]

  • Immunotherapy: CBP/EP300 bromodomains are crucial for the function of regulatory T cells (Tregs), which can suppress anti-tumor immunity.[12] Inhibiting these bromodomains could therefore represent a novel cancer immunotherapy strategy.[12]

  • Chemosensitization: The CBP/p300 bromodomain inhibitor I-CBP112 has been shown to sensitize cancer cells to chemotherapy by downregulating key ABC transporters responsible for drug efflux.[7]

Experimental Protocols for Evaluating CBP/EP300 Inhibitors

The following are generalized protocols for key experiments used to characterize CBP/EP300 inhibitors.

General Workflow for Inhibitor Characterization

Experimental_Workflow Start Start: Potent CBP/EP300 Inhibitor Candidate Cell_Lines Select Relevant Cell Lines (e.g., Multiple Myeloma) Start->Cell_Lines Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Viability_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for H3K27ac) Viability_Assay->Target_Engagement Determine IC50 Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR or RNA-seq) Target_Engagement->Gene_Expression_Analysis Confirm On-Target Effect In_Vivo In Vivo Efficacy Studies (Xenograft Models) Gene_Expression_Analysis->In_Vivo Identify Downstream Pathways End End: Characterized Inhibitor In_Vivo->End

Workflow for CBP/EP300 Inhibitor Testing.
Protocol: Western Blot for Histone Acetylation

This protocol assesses the on-target effect of a CBP/EP300 inhibitor by measuring changes in the acetylation levels of known histone substrates, such as H3K27ac.

Materials:

  • Cancer cell line of interest (e.g., LP-1 multiple myeloma cells)

  • CBP/EP300 inhibitor (e.g., SGC-CBP30) and DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the CBP/EP300 inhibitor or DMSO for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27ac and total H3 (as a loading control) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. The level of H3K27ac should be normalized to the total H3 level for each sample. A dose-dependent decrease in the H3K27ac/total H3 ratio indicates effective target engagement by the inhibitor.

The Isoquinoline Scaffold in Drug Discovery

While a link to CBP/EP300 is not established, the isoquinoline scaffold is a recognized pharmacophore in medicinal chemistry and has been successfully employed to develop inhibitors for other targets.

  • Tubulin and V-ATPase Inhibitors: Certain isoquinoline derivatives have been designed as dual inhibitors of tubulin polymerization and V-ATPase, showing potent anti-proliferative activity in cancer cell lines and the ability to induce immunogenic cell death.[2]

  • Inhibitor of Apoptosis Proteins (IAP) Inhibitors: A library of isoquinoline derivatives was screened to identify compounds that could inhibit IAP proteins, which are key regulators of apoptosis. Two lead compounds demonstrated significant anti-tumor activity in ovarian cancer models by downregulating IAP proteins and inducing apoptosis.

Conclusion

There is currently no scientific basis to associate 7-Bromo-6-chloroisoquinoline with the development of CBP/EP300 inhibitors. The field of CBP/EP300 inhibition is, however, an active area of research with several well-characterized inhibitors and promising therapeutic applications. The protocols and pathways described herein provide a general framework for researchers interested in this target class. The isoquinoline core, while not linked to CBP/EP300, remains a valuable scaffold for the development of inhibitors against other important biological targets.

References

Application Notes and Protocols: Synthesis of Grp94-Selective Inhibitors Utilizing 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident of the heat shock protein 90 (Hsp90) family, has emerged as a significant therapeutic target for a range of diseases, including cancer, glaucoma, and viral infections.[1][2] Unlike cytosolic Hsp90 isoforms, Grp94 plays a specialized role in the folding and maturation of a distinct set of client proteins involved in cell adhesion, immune responses, and signaling pathways.[2][3] Selective inhibition of Grp94 offers a promising strategy to disrupt these pathological processes with potentially fewer side effects than pan-Hsp90 inhibitors.[4]

This document provides detailed application notes and protocols for the synthesis of Grp94-selective inhibitors, starting from the key building block, 7-Bromo-6-chloroisoquinoline. The methodologies outlined are based on established synthetic routes and biochemical assays for the evaluation of these compounds.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of Grp94-selective inhibitors derived from 7-Bromo-6-chloroisoquinoline.

Table 1: Synthesis and Characterization of Key Intermediates and Final Product (Analogue C8)

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Reference
17-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinolineC₉H₉BrClN246.53-[5]
2tert-butyl 7-bromo-6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylateC₁₄H₁₇BrClNO₂346.64-[5]
3tert-butyl 7-benzyl-6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylateC₂₁H₂₄ClNO₂373.87-[5]
4tert-butyl 7-benzyl-6-vinyl-3,4-dihydroisoquinoline-2(1H)-carboxylateC₂₃H₂₇NO₂349.47-[5]
5Methyl 2-(2-(7-benzyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)-3-chloro-4,6-dihydroxybenzoate (Analogue C8)C₂₇H₂₈ClNO₄481.97-[5]

Table 2: In Vitro Activity of Grp94-Selective Inhibitor (Analogue C8)

CompoundTargetAssay TypeBinding Affinity (Kᵢ, µM)Selectivity (fold) vs. Hsp90αReference
Analogue C8Grp94Fluorescence Polarization~5-10 (estimated)>10[5]
KUNG65 (Reference)Grp94Fluorescence Polarization0.5473[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-(7-benzyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)-3-chloro-4,6-dihydroxybenzoate (Analogue C8)

This protocol details the multi-step synthesis of a Grp94-selective inhibitor, Analogue C8, starting from 7-Bromo-6-chloroisoquinoline.

Step 1: Reduction of 7-Bromo-6-chloroisoquinoline

  • Dissolve 7-Bromo-6-chloroisoquinoline (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Boc-Protection of the Tetrahydroisoquinoline

  • Dissolve the crude 7-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and triethylamine (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 7-bromo-6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 3: Suzuki Coupling with Benzylboronic Acid Pinacol Ester

  • To a solution of tert-butyl 7-bromo-6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) in a 3:1 mixture of toluene and water, add benzylboronic acid pinacol ester (1.5 equiv) and potassium carbonate (3.0 equiv).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield tert-butyl 7-benzyl-6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 4: Suzuki Coupling with Vinylboronic Acid Pinacol Ester

  • Follow the procedure for Step 3, using tert-butyl 7-benzyl-6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) and vinylboronic acid pinacol ester (1.5 equiv).

  • This reaction will yield tert-butyl 7-benzyl-6-vinyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 5: Heck Coupling and Deprotection

  • Combine tert-butyl 7-benzyl-6-vinyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv), resorcinol derivative 9 (as described in the reference literature) (1.2 equiv), palladium(II) acetate (0.1 equiv), and tri(o-tolyl)phosphine (0.2 equiv) in a sealed tube with anhydrous N,N-dimethylformamide (DMF).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100-110 °C for 18-24 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • The crude product is then subjected to hydrogenolysis to remove the benzyl and Boc protecting groups. Dissolve the crude material in methanol and add Palladium on carbon (10 wt. %).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the final compound, Methyl 2-(2-(7-benzyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)-3-chloro-4,6-dihydroxybenzoate (Analogue C8), by preparative HPLC.

Protocol 2: Fluorescence Polarization (FP) Assay for Grp94 Inhibition

This protocol describes a competitive binding assay to determine the inhibitory potential of synthesized compounds against Grp94.

Materials:

  • Human Grp94 protein

  • FITC-labeled probe (e.g., FITC-Geldanamycin)

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 0.1 mg/mL bovine gamma globulin (BGG), and 2 mM DTT (added fresh).

  • Test compounds dissolved in DMSO.

  • Black, non-binding 96-well or 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a solution of the FITC-labeled probe in the assay buffer at a final concentration of 1-5 nM.

  • Prepare a solution of Grp94 protein in the assay buffer at a concentration that results in a significant polarization shift upon binding to the probe (typically 1.5 to 2 times the Kd of the probe-protein interaction).

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound solution

    • Grp94 protein solution

  • Incubate the plate at room temperature for 15 minutes.

  • Add the FITC-labeled probe solution to all wells.

  • Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 528 nm emission).

  • Controls:

    • No inhibitor control (Maximum polarization): Wells containing assay buffer, DMSO (vehicle), Grp94 protein, and FITC-probe.

    • No protein control (Minimum polarization): Wells containing assay buffer, DMSO, and FITC-probe.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP is the millipolarization value.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mandatory Visualization

GRP94_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_synthesis Inhibitor Synthesis Workflow cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Cellular Effects of Inhibition GRP94 Grp94 Folded_Client Properly Folded Client Proteins GRP94->Folded_Client ATP-dependent Folding Misfolded_Client Misfolded Proteins GRP94->Misfolded_Client Recognition Degradation Client Protein Degradation GRP94->Degradation Unfolded_Client Unfolded Client Proteins (e.g., Integrins, TLRs, LRP6) Unfolded_Client->GRP94 Binding Signaling_Disruption Disruption of Signaling Pathways (e.g., Wnt, TLR signaling) Folded_Client->Signaling_Disruption ERAD ER-Associated Degradation (ERAD) Misfolded_Client->ERAD Start 7-Bromo-6-chloroisoquinoline Step1 Reduction (NaBH3CN) Start->Step1 Step2 Boc Protection Step1->Step2 Step3 Suzuki Coupling 1 (Benzylboronic acid ester) Step2->Step3 Step4 Suzuki Coupling 2 (Vinylboronic acid ester) Step3->Step4 Step5 Heck Coupling Step4->Step5 Final_Product Grp94-Selective Inhibitor (Analogue C8) Step5->Final_Product Inhibitor Grp94-Selective Inhibitor Inhibitor->GRP94 Binds to ATP Pocket Degradation->Signaling_Disruption Cellular_Response Therapeutic Outcomes (e.g., Anti-metastatic, Anti-inflammatory) Signaling_Disruption->Cellular_Response

Caption: Workflow for the synthesis and mechanism of action of Grp94-selective inhibitors.

experimental_workflow cluster_synthesis Synthesis of Grp94 Inhibitor cluster_assay Biochemical Assay Start Start: 7-Bromo-6-chloroisoquinoline Reduction 1. Reduction Start->Reduction Protection 2. Boc Protection Reduction->Protection Suzuki1 3. Suzuki Coupling 1 Protection->Suzuki1 Suzuki2 4. Suzuki Coupling 2 Suzuki1->Suzuki2 Heck 5. Heck Coupling Suzuki2->Heck Deprotection 6. Deprotection Heck->Deprotection Purification 7. Purification Deprotection->Purification Final_Compound Final Inhibitor Compound Purification->Final_Compound Prepare_Reagents Prepare Reagents (Grp94, FITC-Probe, Inhibitor) Final_Compound->Prepare_Reagents Test Compound Incubate_Protein_Inhibitor Incubate Grp94 with Inhibitor Prepare_Reagents->Incubate_Protein_Inhibitor Add_Probe Add FITC-Probe Incubate_Protein_Inhibitor->Add_Probe Equilibrate Equilibrate Mixture Add_Probe->Equilibrate Measure_FP Measure Fluorescence Polarization Equilibrate->Measure_FP Analyze_Data Data Analysis (IC50/Ki) Measure_FP->Analyze_Data

Caption: Experimental workflow for the synthesis and evaluation of Grp94 inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 7-Bromo-6-chloroisoquinoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in biologically active compounds. The presence of two distinct halogen atoms allows for selective and sequential reactions, offering a pathway to a diverse range of novel molecules for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 7-Bromo-6-chloroisoquinoline, the differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, tailored for the selective reaction at the C7-position.

Substituted isoquinolines are known to interact with various biological targets and signaling pathways. For instance, many isoquinoline derivatives have been investigated as inhibitors of protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or as modulators of inflammatory responses through the NF-κB signaling cascade. The ability to selectively introduce diverse substituents onto the 7-Bromo-6-chloroisoquinoline core is therefore highly valuable for structure-activity relationship (SAR) studies in drug development.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective palladium-catalyzed cross-coupling of 7-Bromo-6-chloroisoquinoline at the C7-position. These data are compiled based on established methodologies for analogous dihalogenated quinolines and isoquinolines.

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-6-chloroisoquinoline

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane1001090-98
3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110880-90
2-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O (5:1)1001282-92

Table 2: Buchwald-Hartwig Amination of 7-Bromo-6-chloroisoquinoline

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475-85
n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1001685-95
PiperidinePd(OAc)₂ (2)JohnPhos (4)LHMDSTHF802078-88

Table 3: Sonogashira Coupling of 7-Bromo-6-chloroisoquinoline

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60688-96
TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPAToluene70890-97
1-HexynePd(OAc)₂ (2)4i-Pr₂NEtDMF801085-93
Propargyl alcoholPdCl₂(MeCN)₂ (3)5PiperidineAcetonitrile501280-90

Table 4: Heck Coupling of 7-Bromo-6-chloroisoquinoline

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile901875-85
AcrylonitrilePd₂(dba)₃ (2)dppf (4)NaOAcDMA1202065-75
CyclohexeneHerrmann's catalyst (1)-Cy₂NMeNMP1303650-60

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C7-position of 7-Bromo-6-chloroisoquinoline.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask, add 7-Bromo-6-chloroisoquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

This protocol is adapted from procedures for the selective amination of 6-bromo-2-chloroquinoline and is expected to be effective for 7-Bromo-6-chloroisoquinoline.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Glovebox or Schlenk line

  • Sealed reaction tube

Procedure:

  • In a glovebox, charge a sealable reaction tube with the palladium precatalyst, ligand, and base.

  • Add 7-Bromo-6-chloroisoquinoline and the amine.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • After completion (typically 18-24 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at the C7-Position

This protocol outlines the coupling of a terminal alkyne at the C7-position.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-6-chloroisoquinoline, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (see Table 3).

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 4: Selective Heck Coupling at the C7-Position

This protocol describes the vinylation of the C7-position.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Sealed tube

Procedure:

  • To a sealed tube, add 7-Bromo-6-chloroisoquinoline, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, base, and alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents: - 7-Bromo-6-chloroisoquinoline - Coupling Partner - Base flask Add to Flame-Dried Schlenk Flask start->flask inert Evacuate & Backfill with Inert Gas (3x) flask->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Specified Temperature solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Proliferation, Survival, Growth mtorc1->proliferation isoquinoline Substituted Isoquinoline (Potential Inhibitor) isoquinoline->pi3k isoquinoline->akt isoquinoline->mtorc1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isoquinolines.

Signaling Pathway: NF-κB Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNFα) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb_complex p50/p65 (NF-κB) ikb->nfkb_complex Inhibits nfkb_nucleus p50/p65 (in Nucleus) nfkb_complex->nfkb_nucleus Translocation gene_expression Inflammatory Gene Expression nfkb_nucleus->gene_expression isoquinoline Substituted Isoquinoline (Potential Inhibitor) isoquinoline->ikk

Caption: Potential inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for the Derivatization of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-6-chloroisoquinoline is a key heterocyclic scaffold utilized in medicinal chemistry and drug discovery. Its dihalogenated nature presents a unique opportunity for sequential and regioselective functionalization, enabling the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. The differential reactivity of the bromine and chlorine atoms, particularly in palladium-catalyzed cross-coupling reactions, allows for a controlled and stepwise introduction of various substituents. This document provides detailed application notes and experimental protocols for the selective derivatization of the C7-bromo and C6-chloro positions.

Application Note 1: Selective Derivatization of the 7-Bromo Position

The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed oxidative addition, which is the key initial step in many cross-coupling reactions. This difference in reactivity allows for the highly selective functionalization of the 7-position of 7-bromo-6-chloroisoquinoline while leaving the 6-chloro position intact for subsequent transformations.

Key Reactions for Selective C7-Br Derivatization:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[1]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[2][3]

Data Presentation: Selective C7-Bromo Derivatization

The following table summarizes typical reaction conditions and expected yields for the selective derivatization at the C7-bromo position, based on established methodologies for similar dihalogenated heterocycles.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 M aq.)Toluene/EtOH80-10012-1685-95
Buchwald-Hartwig Secondary AminePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene100-11016-2475-90
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)Et₃NTHF/DMF25-608-1280-95
Experimental Protocols: Selective C7-Bromo Derivatization

Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 7-bromo-6-chloroisoquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent (e.g., a 4:1 mixture of Toluene/Ethanol) and the aqueous base solution (e.g., 2 M Na₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 7-aryl-6-chloroisoquinoline derivative.

Protocol 1.2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add 7-bromo-6-chloroisoquinoline (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Add anhydrous toluene, followed by the amine coupling partner (1.2 equiv.).

  • Seal the vessel and heat the mixture to 110 °C for 16-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify via column chromatography to obtain the desired 7-amino-6-chloroisoquinoline.

Protocol 1.3: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add 7-bromo-6-chloroisoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at the appropriate temperature (25-60 °C) until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 7-alkynyl-6-chloroisoquinoline product.[4]

Visualization: Workflow for Selective C7-Br Derivatization

G Start 7-Bromo-6-chloroisoquinoline Reaction Selective Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) - Pd Catalyst - Mild Conditions Start->Reaction Reactants Intermediate 7-Substituted-6-chloroisoquinoline Reaction->Intermediate Selective C-Br Activation End Purified Product Intermediate->End Workup & Purification

Caption: Workflow for the selective functionalization of the C7-Bromo position.

Application Note 2: Sequential Derivatization of the 6-Chloro Position

Following the successful derivatization of the more reactive C7-bromo site, the remaining C6-chloro position can be functionalized. This typically requires more forcing reaction conditions, such as higher temperatures, different catalyst/ligand systems known to activate C-Cl bonds, or a different reaction class altogether.

Key Reactions for C6-Cl Derivatization:

  • Suzuki-Miyaura Coupling: Requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.

  • Buchwald-Hartwig Amination: Similar to C-Br amination but often requires stronger conditions.

  • Nucleophilic Aromatic Substitution (SₙAr): Generally difficult on an electron-neutral ring but can be facilitated by activation of the isoquinoline ring (e.g., N-oxidation) or by using very strong nucleophiles under high heat.[5]

Data Presentation: C6-Chloro Derivatization (Post-C7 Functionalization)
ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (5 mol%) / SPhos (10 mol%)K₃PO₄1,4-Dioxane110-1202460-80
Buchwald-Hartwig Primary AminePd₂(dba)₃ (4 mol%) / RuPhos (8 mol%)K₂CO₃t-Amyl alcohol1202455-75
SₙAr (example) Sodium MethoxideNone (or with CuI)N/ADMF140-1503640-60
Experimental Protocol: C6-Chloro Derivatization

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling at C6-Cl

  • To a microwave vial or sealed tube, add the 7-substituted-6-chloroisoquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat to 120 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash chromatography to obtain the 6,7-disubstituted isoquinoline.

Visualization: Sequential Derivatization Strategy

G Start 7-Bromo-6-chloroisoquinoline Step1 Step 1: Selective C7-Br Coupling (e.g., Suzuki) - Mild Conditions Start->Step1 R¹-B(OH)₂ Intermediate 7-Aryl-6-chloroisoquinoline Step1->Intermediate Step2 Step 2: C6-Cl Coupling (e.g., Suzuki) - Forcing Conditions - Different Catalyst/Ligand Intermediate->Step2 R²-B(OH)₂ Final 6,7-Diarylisoquinoline Step2->Final

Caption: Sequential strategy for derivatizing C7-Br then C6-Cl positions.

References

Application Notes and Protocols for 7-Bromo-6-chloroisoquinoline in the Preparation of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anticancer agents. The strategic placement of halogen atoms, such as bromine and chlorine, on the isoquinoline ring provides reactive handles for molecular elaboration through powerful synthetic methodologies. 7-Bromo-6-chloroisoquinoline, with its distinct di-halogenation pattern, represents a promising and versatile starting material for the synthesis of novel cancer therapeutics. The bromine at the 7-position and chlorine at the 6-position offer differential reactivity, allowing for selective and sequential functionalization to create diverse libraries of compounds for screening.

While specific data for derivatives of 7-bromo-6-chloroisoquinoline is not extensively available in the public domain, this document provides comprehensive application notes and protocols based on established synthetic methodologies and biological evaluations of structurally analogous quinoline and isoquinoline derivatives. These notes are intended to serve as a guide for researchers in the development of new therapeutic compounds targeting key cancer-related signaling pathways.

Targeted Signaling Pathways

Isoquinoline and quinoline-based anticancer agents have been shown to exert their effects by inhibiting various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Derivatives synthesized from 7-bromo-6-chloroisoquinoline could potentially target one or more of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MAPK pathway, promoting cell growth and division.[1][2] Hyperactivation of EGFR signaling is a common feature in many cancers, making it an attractive therapeutic target.[2] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibition of the VEGFR-2 signaling pathway can suppress tumor-induced angiogenesis, thereby limiting tumor growth.[5] Many quinoline-based compounds have been developed as potent VEGFR-2 inhibitors.[6]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) Downstream->Angiogenesis Inhibitor Isoquinoline Derivative Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, growth, and proliferation.[7] This pathway is frequently hyperactivated in cancer due to mutations in key components like PI3K and the loss of the tumor suppressor PTEN.[7] Inhibiting PI3K or Akt can induce apoptosis and halt cancer cell proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway.

General Synthetic Workflow

The di-halogenated nature of 7-bromo-6-chloroisoquinoline allows for a modular approach to synthesizing a library of potential kinase inhibitors. A common strategy involves an initial palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the more reactive C7-Br position, followed by further modification or coupling at the C6-Cl position.

General_Workflow start 7-Bromo-6-chloroisoquinoline step1 Suzuki-Miyaura Coupling (at C7-Br position with R1-Boronic Acid) or Buchwald-Hartwig Amination (at C7-Br position with R1-Amine) start->step1 intermediate Intermediate: 7-R1-6-chloroisoquinoline step1->intermediate step2 Nucleophilic Aromatic Substitution (at C6-Cl position with R2-Nucleophile) or Second Cross-Coupling (at C6-Cl position with R2-Boronic Acid) intermediate->step2 final_product Final Kinase Inhibitor Candidate: 7-R1-6-R2-isoquinoline step2->final_product screening Biological Screening (e.g., Kinase Assays, Cytotoxicity Assays) final_product->screening

General workflow for kinase inhibitor synthesis.

Quantitative Data on Anticancer Activity of Related Derivatives

While specific data for 7-bromo-6-chloroisoquinoline derivatives are limited, the following table summarizes the anticancer activity of structurally related bromo- and chloro-substituted quinoline and isoquinoline compounds against various cancer cell lines. This data can serve as a benchmark for newly synthesized compounds.

Compound Class/StructureCancer Cell LineIC₅₀ / GI₅₀ (µM)
6-Bromo quinazoline derivativesMCF-7 (Breast)15.85 ± 3.32[8]
6-Bromo quinazoline derivativesSW480 (Colon)17.85 ± 0.92[8]
Tetrahydroisoquinoline-stilbene derivativeA549 (Lung)0.025[9]
Sulfonamido-TetrahydroisoquinolineHCT116 (Colon)0.48 (24h) / 0.23 (48h)[9]
7-Chloro-(4-thioalkylquinoline) derivativesVarious Cancer Cell LinesWide range, some < 10 µM
Isoquinolinequinone N-OxidesNCI-60 PanelMany in the nanomolar range[10]
Pyrrolo[2,1-a]isoquinolinesVarious Cancer Cell Lines0.038 - 0.110[11]

Experimental Protocols

The following protocols are based on general procedures for the synthesis and evaluation of analogous isoquinoline and quinoline derivatives.[12][13][14]

Protocol 1: Synthesis of a 7-Aryl-6-chloroisoquinoline Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a method for introducing an aryl group at the C7 position of the isoquinoline core.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 7-bromo-6-chloroisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-6-chloroisoquinoline derivative.

Protocol 2: Synthesis of a 7-Amino-6-chloroisoquinoline Derivative via Buchwald-Hartwig Amination

This protocol details a standard procedure for the palladium-catalyzed amination at the C7 position.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Amine derivative (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 7-bromo-6-chloroisoquinoline (1.0 mmol), the amine derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-6-chloroisoquinoline derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anti-proliferative activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized isoquinoline derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal cell line for selectivity testing (e.g., MCF10A)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

7-Bromo-6-chloroisoquinoline is a highly promising and versatile scaffold for the synthesis of novel anticancer agents. The presence of two distinct halogen atoms allows for selective and sequential functionalization, enabling the creation of a wide array of derivatives. By employing synthetic strategies such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, researchers can explore the chemical space around the isoquinoline core to develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt. The protocols and data presented herein provide a solid foundation for initiating such drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Bromo-6-chloroisoquinoline.

Disclaimer: Specific experimental data for the purification of 7-Bromo-6-chloroisoquinoline is limited in publicly available literature. The protocols and data presented below are based on established methodologies for closely related compounds, such as isomeric bromo-chloroisoquinolines and other halogenated heterocycles. These should serve as a robust starting point, but optimization for your specific sample and impurity profile is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 7-Bromo-6-chloroisoquinoline?

A1: Impurities largely depend on the synthetic route. A common method for isoquinoline synthesis is the Pomeranz-Fritsch reaction. If a similar route is used, starting from a substituted benzaldehyde and an aminoacetal, potential impurities could include:

  • Regioisomers: Depending on the starting materials, isomeric isoquinolines (e.g., 5-Bromo-6-chloroisoquinoline) can form, which may be difficult to separate due to similar polarities.[1]

  • Unreacted Starting Materials: Residual benzaldehyde or aniline derivatives used in the synthesis may be present.

  • Byproducts of Cyclization: Incomplete cyclization or side-reactions can lead to various aromatic byproducts.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, dichloromethane, ethyl acetate) and reagents from chlorination or bromination steps can be carried through.

Q2: My compound appears to be degrading during silica gel column chromatography. How can I prevent this?

A2: The basic nitrogen atom in the isoquinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to poor recovery, peak tailing, and sometimes degradation. To mitigate this, you can:

  • Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica.

  • Switch to a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: If 7-Bromo-6-chloroisoquinoline "oils out" or fails to crystallize, consider the following:

  • Solvent System: You may be using a solvent in which the compound is too soluble, or the solution is not sufficiently saturated. Try a different solvent or a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Common systems for similar compounds include ethanol/water, acetone/water, or dichloromethane/hexane.[2]

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very fine, impure crystals.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Q4: Which analytical technique is best for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for accurately assessing the purity of the final product and quantifying impurities. A reversed-phase method (e.g., using a C18 column) is typically employed for compounds of this polarity. For definitive structural confirmation of the product and identification of any unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Potential Cause Troubleshooting Steps
Co-elution of Impurities The polarity of the eluent may be too high, causing impurities to travel with the product.
Solution: Decrease the initial polarity of the mobile phase. Use a shallower gradient during elution to improve separation.
Compound Degradation on Column The stationary phase may be too acidic for the isoquinoline.
Solution: Add 0.1-1% triethylamine to the eluent. Alternatively, use neutral alumina as the stationary phase.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.
Solution: Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample mass should be about 1-5% of the mass of the stationary phase.
Inappropriate Solvent System The chosen solvent system does not provide adequate separation of the product from a key impurity.
Solution: Perform small-scale screening using Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions before running the column.
Issue 2: Recrystallization Yields are Very Low or Product "Oils Out"
Potential Cause Troubleshooting Steps
Product "Oiling Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
Solution: Choose a lower-boiling point solvent. Alternatively, use a larger volume of the hot solvent to ensure the compound fully dissolves before cooling.
Low Crystal Yield Too much solvent was used, and the solution is not saturated upon cooling.
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
The compound is significantly soluble in the solvent even at low temperatures.
Solution: Cool the solution in an ice bath or freezer for a longer period. If the yield is still low, consider a different solvent or a binary solvent system where the compound is less soluble.
No Crystals Form The solution is not saturated, or nucleation is slow.
Solution: If too much solvent was used, concentrate the solution. Try scratching the inside of the flask or adding a seed crystal to induce nucleation.

Data Presentation

Note: The following data is for the isomeric 7-Bromo-1-chloroisoquinoline and should be used as a reference for what to expect for 7-Bromo-6-chloroisoquinoline.

Table 1: Physical and Analytical Properties of a Reference Isomer (7-Bromo-1-chloroisoquinoline)

PropertyValueSource
Molecular FormulaC₉H₅BrClN[3]
Molecular Weight242.50 g/mol [3]
AppearanceCream or yellow crystalline powder[4]
Melting Point121-126 °C
Purity (by HPLC)> 96.0%[4]

Table 2: Suggested Starting Conditions for Purification Methods (Adaptable for 7-Bromo-6-chloroisoquinoline)

Purification MethodStationary PhaseSuggested Mobile Phase / Solvent System
Column Chromatography Silica Gel (230-400 mesh)Gradient elution starting with Hexane/Ethyl Acetate (e.g., 9:1) and gradually increasing the polarity. Consider adding 0.5% triethylamine.
Recrystallization N/AEthanol, Isopropanol, or a mixture such as Dichloromethane/Hexane.
Preparative HPLC C18 (5-10 µm)Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel plate and elute with different ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis. Pour the slurry into a glass column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 7-Bromo-6-chloroisoquinoline in a minimum amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and the dissolved sample, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the purified 7-Bromo-6-chloroisoquinoline.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable.

  • Dissolution: If the solid is not soluble at room temperature, heat the test tube while adding more solvent dropwise until the solid completely dissolves.

  • Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals form, this is a good solvent choice. If not, try a different solvent or a binary solvent system.

  • Scaling Up: Once a suitable solvent is found, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

Purification_Workflow start Crude 7-Bromo-6-chloroisoquinoline tlc TLC Analysis to Determine Initial Purity and Polarity start->tlc decision Primary Purification Method? tlc->decision re_xtal Recrystallization decision->re_xtal High initial purity (>85%) column Column Chromatography decision->column Low initial purity or multiple impurities re_xtal_protocol Follow Recrystallization Protocol (Solvent Screening, Dissolution, Cooling) re_xtal->re_xtal_protocol column_protocol Follow Column Chromatography Protocol (Solvent System, Packing, Elution) column->column_protocol purity_check1 Assess Purity (HPLC, TLC) re_xtal_protocol->purity_check1 purity_check2 Assess Purity (HPLC, TLC) column_protocol->purity_check2 pure_product Pure Product (>95%) purity_check1->pure_product Yes further_purification Purity Not Sufficient purity_check1->further_purification No purity_check2->pure_product Yes purity_check2->further_purification No end Characterization (NMR, MS) pure_product->end further_purification->column

Caption: A decision workflow for the purification of 7-Bromo-6-chloroisoquinoline.

Kinase_Inhibitor_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2, EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Molecule 7-Bromo-6-chloroisoquinoline (Potential Inhibitor) Molecule->PI3K Inhibits Molecule->mTOR Inhibits

Caption: Potential mechanism of action for isoquinoline derivatives as kinase inhibitors in the PI3K/Akt/mTOR signaling pathway.[5]

References

Technical Support Center: Synthesis of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 7-Bromo-6-chloroisoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low to no yield in my attempt to synthesize 7-Bromo-6-chloroisoquinoline using the Pomeranz-Fritsch reaction. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Pomeranz-Fritsch synthesis of 7-Bromo-6-chloroisoquinoline are common and often attributed to the deactivating effects of the bromo and chloro substituents on the starting benzaldehyde precursor (3-bromo-4-chlorobenzaldehyde). These electron-withdrawing groups make the electrophilic aromatic substitution (cyclization) step significantly more challenging.[1][2][3]

Troubleshooting Steps:

  • Choice of Acid Catalyst: Concentrated sulfuric acid, the traditional catalyst, may lead to charring and side reactions with sensitive substrates. Consider using alternative acid catalysts that can promote cyclization under milder conditions. Polyphosphoric acid (PPA) is a common alternative. Lewis acids, such as trifluoroacetic anhydride, have also been used to improve yields.

  • Reaction Temperature and Time: Excessive heat can lead to decomposition of the starting material and product. It is crucial to carefully control the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.

  • Starting Materials: Ensure the purity of your starting materials, 3-bromo-4-chlorobenzaldehyde and 2,2-dialkoxyethylamine. Impurities can significantly impact the reaction outcome.

Q2: What are the common side products I should expect in the Pomeranz-Fritsch synthesis of 7-Bromo-6-chloroisoquinoline, and how can I minimize their formation?

A2: A significant side reaction in the Pomeranz-Fritsch synthesis is the formation of oxazoles. This competes with the desired isoquinoline formation. The formation of the 5-bromo-6-chloroisoquinoline isomer is also a possibility, which can be difficult to separate from the desired product.

Minimization Strategies:

  • Control of Reaction Conditions: Careful optimization of the acid catalyst, temperature, and reaction time can favor the desired cyclization pathway over side reactions.

  • Purification: Fractional crystallization or column chromatography may be necessary to separate the desired 7-Bromo-6-chloroisoquinoline from its isomers and other byproducts.

Q3: Would the Bischler-Napieralski reaction be a more suitable method for synthesizing 7-Bromo-6-chloroisoquinoline? What are the key considerations?

A3: The Bischler-Napieralski reaction is a viable alternative, proceeding through a dihydroisoquinoline intermediate that is subsequently oxidized.[4][5] This method can be more effective for substrates with electron-withdrawing groups, as the cyclization is an intramolecular electrophilic substitution on a more activated precursor.[4]

Key Considerations:

  • Starting Material: The synthesis would begin with the preparation of a β-(3-bromo-4-chlorophenyl)ethylamide.

  • Dehydrating Agent: Phosphoryl chloride (POCl₃) is a widely used dehydrating agent for this reaction.[4][5] For deactivated systems, the addition of phosphorus pentoxide (P₂O₅) can improve yields.[4]

  • Oxidation: The resulting 3,4-dihydro-7-bromo-6-chloroisoquinoline needs to be oxidized to the final aromatic product. This is typically achieved using reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

Q4: I am struggling with the purification of 7-Bromo-6-chloroisoquinoline. What techniques are recommended?

A4: The purification of halogenated heterocyclic compounds can be challenging due to their similar polarities.

Recommended Techniques:

  • Column Chromatography: Silica gel column chromatography using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining pure product.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for analogous isoquinoline and quinoline syntheses, which can serve as a starting point for the optimization of 7-Bromo-6-chloroisoquinoline synthesis.

Table 1: Comparison of Conditions for Isoquinoline Synthesis

Reaction TypeStarting Material AnalogueCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Pomeranz-Fritsch3-MethoxybenzaldehydeH₂SO₄-Room Temp -> HeatModerate[6]
Bischler-NapieralskiN-(β-phenylethyl)acetamidePOCl₃AcetonitrileRefluxGood[4]
Bischler-NapieralskiN-(β-(4-methoxyphenyl)ethyl)acetamideP₂O₅, POCl₃TolueneRefluxHigh[4]

Table 2: Yields of Related Halogenated Heterocycles

CompoundSynthetic MethodKey ReagentsYield (%)Reference
7-Bromo-4-chloro-8-methylquinolineGould-Jacobs, then Chlorination & BrominationPOCl₃, NBS50-70 (bromination step)[7]
7-bromo-6-chloro-4(3H)-quinazolinoneOne-pot cyclizationCuBr, NaI, NaOH86.7[8]
7-BromoisoquinolineModified Pomeranz-FritschNot specified~20[9]

Experimental Protocols

The following are generalized experimental protocols for the Pomeranz-Fritsch and Bischler-Napieralski reactions that can be adapted for the synthesis of 7-Bromo-6-chloroisoquinoline.

Protocol 1: General Procedure for Pomeranz-Fritsch Synthesis

  • Formation of the Schiff Base: In a round-bottom flask, dissolve 3-bromo-4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene. Add aminoacetaldehyde diethyl acetal (1.1 eq). The mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aldehyde. The solvent is then removed under reduced pressure.

  • Cyclization: The crude Schiff base is added portion-wise to a pre-heated acid catalyst (e.g., polyphosphoric acid or concentrated sulfuric acid) at a controlled temperature (typically ranging from 100 to 160 °C). The reaction mixture is stirred at this temperature for a specified time (e.g., 1-3 hours), with progress monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Bischler-Napieralski Synthesis

  • Amide Formation: Synthesize N-(2-(3-bromo-4-chlorophenyl)ethyl)formamide by reacting 2-(3-bromo-4-chlorophenyl)ethanamine with an acylating agent (e.g., ethyl formate).

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve the amide (1.0 eq) in a dry solvent such as acetonitrile or toluene. Add the dehydrating agent (e.g., POCl₃, 3-5 eq) dropwise at 0 °C. The mixture is then heated to reflux for 2-6 hours, with progress monitored by TLC.

  • Work-up: After cooling, the excess solvent and reagent are carefully removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.

  • Oxidation: The crude 3,4-dihydro-7-bromo-6-chloroisoquinoline is dissolved in a suitable solvent (e.g., toluene or xylene), and an oxidizing agent such as manganese dioxide (5-10 eq) is added. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

Pomeranz_Fritsch_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization & Work-up start 3-Bromo-4-chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal process1 Stir in Solvent (e.g., Toluene) Room Temperature start->process1 Condensation intermediate Schiff Base Intermediate process1->intermediate process2 Add to Acid Catalyst (e.g., PPA) Heat (100-160°C) intermediate->process2 workup Quench with Ice Neutralize with Base process2->workup extraction Extract with Organic Solvent workup->extraction purification Column Chromatography / Recrystallization extraction->purification product 7-Bromo-6-chloroisoquinoline purification->product

Caption: Experimental workflow for the Pomeranz-Fritsch synthesis of 7-Bromo-6-chloroisoquinoline.

Bischler_Napieralski_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation & Purification start 2-(3-Bromo-4-chlorophenyl)ethanamine + Acylating Agent process1 Reaction in suitable solvent start->process1 amide β-(3-bromo-4-chlorophenyl)ethylamide process1->amide process2 Add Dehydrating Agent (e.g., POCl₃) Reflux in Solvent amide->process2 dihydroisoquinoline 3,4-Dihydro-7-bromo-6-chloroisoquinoline process2->dihydroisoquinoline process3 Oxidize with MnO₂ or Pd/C Reflux dihydroisoquinoline->process3 purification Filter and Purify process3->purification product 7-Bromo-6-chloroisoquinoline purification->product

Caption: Experimental workflow for the Bischler-Napieralski synthesis of 7-Bromo-6-chloroisoquinoline.

Troubleshooting_Logic start Low Yield of 7-Bromo-6-chloroisoquinoline q1 Which synthetic route was used? start->q1 pomeranz Pomeranz-Fritsch q1->pomeranz bischler Bischler-Napieralski q1->bischler p_issue1 Issue: Deactivating Substituents pomeranz->p_issue1 p_issue2 Issue: Side Product Formation (Oxazoles/Isomers) pomeranz->p_issue2 b_issue1 Issue: Incomplete Cyclization bischler->b_issue1 b_issue2 Issue: Low Yield after Oxidation bischler->b_issue2 p_solution1 Solution: - Use stronger/alternative acid catalyst (PPA, TFAA) - Optimize temperature and time p_issue1->p_solution1 p_solution2 Solution: - Fine-tune reaction conditions - Effective purification (Chromatography) p_issue2->p_solution2 b_solution1 Solution: - Use stronger dehydrating agent (POCl₃ + P₂O₅) - Ensure anhydrous conditions b_issue1->b_solution1 b_solution2 Solution: - Choose appropriate oxidizing agent (MnO₂, Pd/C) - Optimize oxidation reaction time b_issue2->b_solution2

Caption: Troubleshooting decision tree for improving the yield of 7-Bromo-6-chloroisoquinoline.

References

Technical Support Center: Suzuki Coupling with 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during the Suzuki coupling of 7-Bromo-6-chloroisoquinoline. The content is designed for researchers, scientists, and drug development professionals to aid in the diagnosis and resolution of experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Suzuki coupling with 7-Bromo-6-chloroisoquinoline?

A1: Due to the structure of 7-Bromo-6-chloroisoquinoline, several side reactions are common. These include:

  • Dehalogenation: The replacement of a bromine or chlorine atom with a hydrogen atom, leading to a hydrodehalogenated byproduct.[1]

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or, less commonly, two molecules of the isoquinoline.[2][3] The presence of oxygen can promote the homocoupling of boronic acids.[2][3][4]

  • Catalyst Poisoning: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to its deactivation and resulting in low product yields.[2][5]

  • Loss of Selectivity: Since there are two halogen atoms, a lack of controlled conditions can lead to a mixture of products, including the desired 7-substituted product, the 6-substituted product, and the 2,7-disubstituted product.

Q2: I am observing a significant amount of 6-chloroisoquinoline in my reaction mixture. What is causing this debromination and how can I prevent it?

A2: This side reaction is known as protodehalogenation or hydrodehalogenation. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1] This Pd-H species can then reductively eliminate with the isoquinoline on the palladium intermediate to yield the dehalogenated product.[1][6] Given the higher reactivity of the C-Br bond compared to the C-Cl bond, debromination is more common than dechlorination.[1][7]

To minimize debromination:

  • Use Anhydrous Conditions: Ensure solvents and reagents are thoroughly dried to minimize sources of protons.

  • Thoroughly Degas: Remove dissolved oxygen and moisture by using an inert gas (Argon or Nitrogen) or by performing freeze-pump-thaw cycles.[1]

  • Choice of Base: Use non-hydridic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides or alkoxides which can generate water or act as hydride sources.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired cross-coupling over dehalogenation.[2]

Q3: My main byproduct is a dimer of my boronic acid coupling partner. How can I avoid this homocoupling?

A3: The homocoupling of boronic acids is a well-known side reaction, often promoted by the presence of oxygen.[2][4] It can also proceed via a stoichiometric reaction between Pd(II) species and the boronic acid, which forms the symmetrical biaryl and Pd(0).[3]

To suppress boronic acid homocoupling:

  • Rigorous Oxygen Exclusion: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[2][3] A subsurface sparge with nitrogen before adding the catalyst can be very effective.[3]

  • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly affecting the catalytic cycle.[8]

  • Control of Reaction Conditions: Screen different catalysts, ligands, and bases to find an optimal system that favors cross-coupling.[2]

Q4: My reaction is very slow or fails to go to completion. What are the potential causes?

A4: Sluggish or stalled reactions with nitrogen heterocycles like isoquinoline are often due to:

  • Catalyst Poisoning: The nitrogen atom can bind to the palladium center, inhibiting its catalytic activity.[2][5] To mitigate this, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that shield the metal center or use pre-formed palladium precatalysts.[2] Slow addition of the 7-Bromo-6-chloroisoquinoline can also help maintain a low concentration, reducing its inhibitory effect.[2]

  • Poor Solubility: The substrate or reagents may have poor solubility in the chosen solvent system, impeding the reaction rate.[2] Screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) or increasing the reaction temperature may improve solubility and reaction rate.[2]

  • Inactive Catalyst: Ensure the palladium source is active. Pd(II) sources require in-situ reduction to the active Pd(0) state.[2] If using Pd(0) sources like Pd₂(dba)₃, be aware they can degrade over time to form inactive palladium black.[6]

Q5: How can I ensure the Suzuki coupling occurs selectively at the 7-position (bromine) over the 6-position (chlorine)?

A5: Achieving selectivity relies on the difference in reactivity between the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[9]

To favor mono-coupling at the C-Br position:

  • Milder Reaction Conditions: Use lower temperatures and shorter reaction times.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess could promote di-substitution.

  • Catalyst/Ligand Choice: Some catalyst systems show greater selectivity. Systems that are highly active for C-Cl bond activation (often requiring very bulky, electron-rich ligands) might lead to di-substitution if the reaction is not carefully controlled. A standard catalyst like Pd(PPh₃)₄ is often a good starting point for selective C-Br coupling.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions when working with 7-Bromo-6-chloroisoquinoline.

Symptom / Observation Possible Cause(s) Suggested Solutions & Optimizations
Low or No Conversion 1. Catalyst poisoning by the isoquinoline nitrogen.[2][5] 2. Inactive catalyst (e.g., oxidized Pd(0)).[2] 3. Poor solubility of starting materials.[2]1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or a precatalyst.[2] 2. Ensure thorough degassing; use fresh catalyst.[2] 3. Screen different solvents (dioxane, THF, DMF, toluene, often with water); increase reaction temperature.[2]
Major Byproduct is Debrominated Starting Material (6-chloroisoquinoline) 1. Presence of a Pd-H species.[1][6] 2. Protic impurities (water) or protic solvents/bases.[1]1. Use anhydrous solvents and reagents. 2. Choose a non-hydridic base (e.g., K₂CO₃, K₃PO₄).[10] 3. Ensure rigorous degassing to remove moisture.[1]
Major Byproduct is Boronic Acid Homocoupling Dimer 1. Presence of oxygen in the reaction mixture.[2][3][4] 2. High concentration of Pd(II) species.[3]1. Degas the reaction mixture and solvent thoroughly (e.g., N₂/Ar bubbling, freeze-pump-thaw).[2][3] 2. Add a mild reducing agent (e.g., potassium formate).[8]
Formation of Di-substituted Product 1. Reaction conditions are too harsh (high temp, long time). 2. Highly active catalyst system capable of C-Cl activation. 3. Large excess of boronic acid.1. Reduce reaction temperature and monitor for completion to avoid over-reaction. 2. Use a less reactive catalyst system (e.g., start with Pd(PPh₃)₄). 3. Use 1.1-1.2 equivalents of boronic acid.
Formation of Protodeboronated Byproduct 1. Unstable (e.g., electron-deficient heteroaryl) boronic acid.[2] 2. Presence of water or other proton sources.1. Use a more stable boronate ester (e.g., pinacol or MIDA esters).[2] 2. Run the reaction under anhydrous conditions.[2] 3. Minimize reaction time and temperature.[2]

Visualized Reaction Pathways and Troubleshooting

Suzuki_Side_Reactions cluster_reactants Reactants A 7-Bromo-6-chloroisoquinoline (Ar-Br/Cl) I1 Oxidative Addition (Ar-Pd(II)-Br) A->I1 More Reactive C-Br Bond S3 Catalyst Poisoning (Inactive [Pd]-N Complex) A->S3 B Boronic Acid (Ar'-B(OH)₂) P1 Desired Product (Ar-Ar') B->P1 S2 Homocoupling (Ar'-Ar') B->S2 O₂ Promoted C Pd(0) Catalyst, Base C->I1 More Reactive C-Br Bond C->S3 Coordination I1->P1 Transmetalation + Reductive Elimination S1 Debromination (Ar-H/Cl) I1->S1 Protodehalogenation (via Pd-H)

Caption: Key reaction pathways in the Suzuki coupling of 7-Bromo-6-chloroisoquinoline.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_sm Starting Material Consumed? start->check_sm inactive_cat Potential Catalyst Poisoning or Inactivity check_sm->inactive_cat No analyze_byproducts Analyze Byproducts via LC-MS / NMR check_sm->analyze_byproducts Yes solution_cat Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Use fresh precatalyst. Screen solvents for solubility. inactive_cat->solution_cat byproduct_type Major Byproduct? analyze_byproducts->byproduct_type debromination Debrominated SM byproduct_type->debromination Ar-H homocoupling Boronic Acid Dimer byproduct_type->homocoupling Ar'-Ar' disub Di-substituted Product byproduct_type->disub Di-Ar' solution_debr Use anhydrous conditions. Use non-hydridic base (K₂CO₃). Ensure rigorous degassing. debromination->solution_debr solution_homo Rigorously exclude O₂. Degas with Ar/N₂. Add mild reducing agent. homocoupling->solution_homo solution_disub Lower reaction temperature. Reduce reaction time. Use 1.1 eq. boronic acid. disub->solution_disub

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

Experimental Protocol: Selective Suzuki Coupling of 7-Bromo-6-chloroisoquinoline

This protocol provides a general methodology for the selective mono-arylation at the 7-position, optimized to minimize common side reactions.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a suitable ligand like SPhos (0.033 mmol, 3.3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv)[1]

  • Solvent: Dioxane and Water (e.g., 4:1 or 5:1 ratio, 5 mL total)

  • Schlenk flask or sealed microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a Schlenk flask or vial equipped with a stir bar, add the 7-Bromo-6-chloroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Degassing: In a separate flask, degas the solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if used) to the reaction flask.

  • Reaction Initiation: Add the degassed solvent to the reaction flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to avoid potential di-substitution or degradation.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Technical Support Center: Optimization of Heck Reaction Conditions for 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Heck reaction for 7-bromo-6-chloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction with 7-bromo-6-chloroisoquinoline, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Heck reaction showing low to no conversion of the 7-bromo-6-chloroisoquinoline starting material?

A1: Low or no conversion in the Heck reaction of an electron-deficient N-heterocycle like 7-bromo-6-chloroisoquinoline can stem from several factors:

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle.[1]

  • Insufficient Catalyst Activity: The palladium catalyst chosen may not be active enough to facilitate the oxidative addition step with the electron-deficient aryl bromide.

  • Improper Reaction Conditions: The temperature, solvent, or base may not be optimal for this specific substrate.

  • Poor Quality Reagents: Degradation of the catalyst, solvent, or base can impede the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Utilize a robust palladium precatalyst such as Pd(OAc)₂ or a pre-formed catalyst with bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can promote the oxidative addition step and stabilize the active catalytic species.

    • Consider using N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity in challenging Heck couplings.

  • Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C. For challenging substrates, temperatures between 120-140 °C are often necessary.[2]

  • Solvent Choice:

    • Switch to a high-boiling point, polar aprotic solvent such as DMF, DMAc, or NMP, which can aid in the dissolution of reagents and facilitate the reaction at higher temperatures.[2]

  • Base Selection:

    • Ensure the base is strong enough to facilitate the regeneration of the Pd(0) catalyst. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity.

Potential Causes and Solutions:

  • High Temperature: Excessively high temperatures can promote catalyst decomposition. Optimize the temperature to be high enough for reactivity but low enough to maintain catalyst stability.

  • Inadequate Ligand Protection: The phosphine ligand may be dissociating from the palladium center, leaving it exposed to aggregation.

    • Solution: Increase the ligand-to-palladium ratio slightly to ensure the palladium center remains coordinated.

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents.

Q3: The Heck reaction is proceeding, but I am getting a mixture of products, including reaction at the chloro- position or dehalogenation.

A3: 7-Bromo-6-chloroisoquinoline has two potential reaction sites. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, selectivity issues can arise under harsh conditions. Dehalogenation is also a known side reaction.

Strategies to Improve Selectivity:

  • Milder Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the selective activation of the more reactive C-Br bond.

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Experiment with different ligands to find one that favors oxidative addition at the desired position.

  • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction at the chloro- position or dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which olefin coupling partners are suitable for the Heck reaction with 7-bromo-6-chloroisoquinoline?

A1: A variety of activated and unactivated olefins can be used. Activated olefins such as acrylates, styrenes, and acrylonitriles are generally more reactive and often give higher yields. Unactivated terminal alkenes can also be used, though they may require more forcing conditions.

Q2: What is a typical experimental protocol for the Heck reaction of 7-bromo-6-chloroisoquinoline?

A2: The following is a general starting protocol that can be optimized.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Olefin (e.g., styrene or n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or P(o-tol)₃)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-bromo-6-chloroisoquinoline (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL) followed by the olefin (1.2-1.5 equiv) via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: How can I effectively monitor the progress of my Heck reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable eluent system to separate the starting material, product, and any potential byproducts. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.

Data Presentation

Table 1: General Heck Reaction Parameters for Aryl Bromides.

ParameterTypical Range/OptionsNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄2-5 mol% loading is common.
Ligand PPh₃, P(o-tol)₃, XPhos, SPhosBulky, electron-rich ligands are often preferred for aryl bromides.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEA2-3 equivalents are typically used.
Solvent DMF, DMAc, NMP, TolueneHigh-boiling polar aprotic solvents are common.
Temperature 80-140 °COptimization is crucial for specific substrates.
Olefin Styrenes, acrylates, acrylonitriles1.2-2.0 equivalents are generally used.

Experimental Protocols

Protocol 1: Heck Reaction of 6-Bromonicotinonitrile with Styrene. [2]

  • Reactants: 6-Bromonicotinonitrile (1.0 equiv), Styrene (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF.

  • Temperature: 100-120 °C.

  • Time: 12-24 hours.

  • Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

Protocol 2: Heck Reaction of 6-Bromonicotinonitrile with n-Butyl Acrylate. [2]

  • Reactants: 6-Bromonicotinonitrile (1.0 equiv), n-Butyl Acrylate (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (0.03 equiv), P(o-tol)₃ (0.06 equiv).

  • Base: Et₃N (2.0 equiv).

  • Solvent: Anhydrous NMP.

  • Temperature: 120-140 °C.

  • Time: 16-24 hours.

  • Workup: Dilution with water, extraction with diethyl ether or ethyl acetate, washing with water and brine, drying over anhydrous magnesium sulfate, and purification by column chromatography.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)L₂-X OxAdd->PdII_Aryl Olefin_Coord Olefin Coordination PdII_Aryl->Olefin_Coord Olefin Pi_Complex π-Complex Olefin_Coord->Pi_Complex Mig_Ins Migratory Insertion Pi_Complex->Mig_Ins Sigma_Complex σ-Alkyl Pd(II) Complex Mig_Ins->Sigma_Complex Beta_Hyd β-Hydride Elimination Sigma_Complex->Beta_Hyd Prod_Complex Product π-Complex Beta_Hyd->Prod_Complex Prod_Dissoc Product Dissociation Prod_Complex->Prod_Dissoc Product HPdII H-Pd(II)L₂-X Prod_Dissoc->HPdII Red_Elim Reductive Elimination HPdII->Red_Elim Base Red_Elim->Pd0 HX + Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow Start Low/No Conversion Cause1 Catalyst Deactivation? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Solution1a Use Bulky, Electron-Rich Ligands (e.g., XPhos) Cause1->Solution1a Solution1b Ensure Inert Atmosphere Cause1->Solution1b Solution2a Increase Temperature Cause2->Solution2a Solution2b Switch to Polar Aprotic Solvent (DMF, NMP) Cause2->Solution2b Solution2c Screen Different Bases (K₂CO₃, Et₃N) Cause2->Solution2c Solution3 Use Freshly Opened or Purified Reagents Cause3->Solution3

Caption: Troubleshooting workflow for low conversion in the Heck reaction.

References

Overcoming poor solubility of 7-Bromo-6-chloroisoquinoline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Bromo-6-chloroisoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 7-Bromo-6-chloroisoquinoline in reaction media.

Frequently Asked Questions (FAQs)

Q1: My 7-Bromo-6-chloroisoquinoline is not dissolving in the selected reaction solvent. What are the initial troubleshooting steps?

A1: When encountering poor solubility of 7-Bromo-6-chloroisoquinoline, a systematic approach is recommended. Start with simple adjustments before moving to more complex solutions.

  • Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of many organic compounds. For many common reactions like Suzuki-Miyaura couplings, elevated temperatures (e.g., 80-110 °C) are often required for the reaction to proceed and can aid in dissolving the starting material.[1]

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. 7-Bromo-6-chloroisoquinoline is a halogenated heterocyclic aromatic compound, suggesting it will have better solubility in polar aprotic solvents. If one solvent fails, a small-scale parallel screening of several solvents is a highly effective method to find a suitable medium.[1]

  • Particle Size Reduction: Grinding the solid 7-Bromo-6-chloroisoquinoline into a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.

Q2: Which solvents are recommended for reactions involving 7-Bromo-6-chloroisoquinoline, such as Suzuki-Miyaura cross-coupling?

A2: For Suzuki-Miyaura cross-coupling reactions, which are common for aryl halides like 7-Bromo-6-chloroisoquinoline, several solvent systems are known to be effective, especially for poorly soluble substrates.[1] These often involve a mixture of an organic solvent with water to dissolve the inorganic base.

Commonly used solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

  • Dimethylformamide (DMF)[1]

The choice of solvent can significantly impact reaction outcomes, so screening is often necessary.[2][3][4][5]

Q3: I'm still observing poor solubility even after heating and trying a different solvent. What is the next step?

A3: If single solvent systems at elevated temperatures are insufficient, the use of a co-solvent or other techniques should be explored.

  • Co-solvents: Adding a miscible co-solvent can alter the polarity of the reaction medium to better match the solute. For example, in a primarily aqueous or highly polar system, adding a less polar co-solvent might be beneficial, and vice-versa.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution through cavitation.

  • Phase-Transfer Catalysis (PTC): If your reaction involves two immiscible phases (e.g., an organic phase with your isoquinoline and an aqueous phase with a reagent), a phase-transfer catalyst can help shuttle reactants across the phase boundary, overcoming the need for mutual solubility.

Q4: Can the choice of other reagents, like the base in a Suzuki coupling, affect the solubility of 7-Bromo-6-chloroisoquinoline?

A4: While the base itself doesn't directly solubilize the 7-Bromo-6-chloroisoquinoline, the overall composition of the reaction mixture is critical. The choice of base is crucial for the catalytic cycle of a Suzuki coupling, and its own solubility can impact the reaction.[1] For instance, using an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) necessitates the presence of water for it to dissolve, leading to the biphasic solvent systems mentioned earlier.[1] The key is to find a set of conditions where all components can effectively participate in the reaction, even if the starting material does not fully dissolve at room temperature.

Q5: Are there any advanced methods for reacting highly insoluble compounds?

A5: Yes, for extremely challenging cases, more advanced techniques can be employed. One such method is solid-state synthesis using high-temperature ball milling.[6] This solvent-free approach uses mechanical force and heat to drive reactions between solid reactants, completely bypassing solubility issues.[6] This has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides.[6]

Data Presentation

Table 1: Predicted Solubility of 7-Bromo-6-chloroisoquinoline in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethylformamide (DMF) Polar AproticHighGood polarity match for dissolving polarizable aromatic systems.
1,4-Dioxane EtherealModerate to HighOften used for Suzuki couplings, good for aromatic compounds.
Tetrahydrofuran (THF) EtherealModerateCommon solvent for a wide range of organic reactions.
Toluene AromaticModerate"Like dissolves like" due to the aromatic nature of both.
Acetonitrile Polar AproticModerate to LowPolar, but may be less effective than DMF for this specific structure.
Dichloromethane (DCM) HalogenatedModerate to LowMay offer some solubility due to the presence of halogens.
Methanol / Ethanol Polar ProticLowThe N-atom may allow for some hydrogen bonding, but overall solubility is expected to be limited.
Water AqueousVery LowThe compound is largely non-polar and lacks significant hydrogen bonding donors/acceptors for aqueous solubility.
Hexanes Non-polarVery LowPolarity mismatch between the solvent and the relatively polar isoquinoline core.

Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screening for a Suzuki-Miyaura Coupling

This protocol allows for the efficient testing of multiple solvent systems to identify the optimal conditions for your reaction.

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Arylboronic acid (or ester)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, finely powdered)

  • Array of reaction vials (e.g., 2 mL HPLC vials with crimp caps or microwave vials)

  • Heating block with magnetic stirring capabilities

  • Anhydrous, degassed solvents to be tested (e.g., Dioxane, Toluene, DMF, THF)

  • Degassed water

Procedure:

  • Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in a volatile solvent like THF. This ensures accurate dispensing of small quantities.

  • Vial Preparation: To each reaction vial, add 7-Bromo-6-chloroisoquinoline (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (2.0 equiv).[7]

  • Solvent Addition: To each vial, add a different test solvent or solvent mixture (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, DMF). Ensure the total volume is consistent across all vials (e.g., 1 mL for a 0.1 M reaction concentration).[1]

  • Catalyst Addition: Add an equal aliquot of the catalyst/ligand stock solution to each vial.

  • Reaction Execution: Seal the vials and place them in the preheated heating block (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: After a set time (e.g., 2-4 hours), cool the vials, and take a small aliquot from each for analysis by TLC or LC-MS to determine which solvent system gives the best conversion to the desired product.

Protocol 2: General Procedure for Overcoming Poor Solubility with Sonication

Materials:

  • 7-Bromo-6-chloroisoquinoline

  • Chosen reaction solvent

  • Reaction vessel (e.g., round-bottom flask)

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh the desired amount of 7-Bromo-6-chloroisoquinoline and add it to the reaction vessel.

  • Solvent Addition: Add the chosen solvent to the vessel.

  • Sonication: Place the vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.

  • Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent. Visually monitor the dissolution.

  • Observation: Continue sonication until the solid is fully dissolved or until no further dissolution is observed. This pre-treatment can be done before adding other reagents to the reaction.

Mandatory Visualization

G start_node Start: Poor Solubility of 7-Bromo-6-chloroisoquinoline grind_solid Reduce Particle Size (Grind Solid) start_node->grind_solid step_node step_node decision_node decision_node solution_node solution_node advanced_solution_node advanced_solution_node increase_temp Increase Temperature (e.g., 80-110 °C) check_solubility1 Solubility Improved? increase_temp->check_solubility1 grind_solid->increase_temp solvent_screen Screen Solvents (Dioxane, Toluene, DMF) check_solubility1->solvent_screen No proceed_reaction Proceed with Reaction check_solubility1->proceed_reaction Yes check_solubility2 Solubility Improved? solvent_screen->check_solubility2 use_cosolvent Use Co-solvent System (e.g., Dioxane/Water) check_solubility2->use_cosolvent No check_solubility2->proceed_reaction Yes sonication Apply Sonication use_cosolvent->sonication check_solubility3 Sufficient for Reaction? sonication->check_solubility3 check_solubility3->proceed_reaction Yes ptc Consider Phase-Transfer Catalysis (PTC) check_solubility3->ptc No, for biphasic reactions ball_milling Advanced: High-Temp Ball Milling check_solubility3->ball_milling No, for single phase reactions ptc->proceed_reaction

Caption: Troubleshooting workflow for poor solubility.

Suzuki_Cycle catalyst_node catalyst_node intermediate_node intermediate_node step_label step_label Pd0 Pd(0)L2 (Active Catalyst) PdII_complex Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd0->PdII_complex Oxidative Addition ArX 7-Bromo-6-chloroisoquinoline (Ar-X) ArX->PdII_complex Transmetalation_complex Ar-Pd(II)-R(L2) PdII_complex->Transmetalation_complex Transmetalation Boronic R-B(OH)2 + Base Boronic->Transmetalation_complex Transmetalation_complex->Pd0 Reductive Elimination Coupled_Product Ar-R (Coupled Product) Transmetalation_complex->Coupled_Product

Caption: Catalytic cycle of a Suzuki-Miyaura reaction.

References

Preventing dehalogenation during reactions with 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 7-Bromo-6-chloroisoquinoline, with a specific focus on preventing dehalogenation during cross-coupling reactions.

Troubleshooting Guides

Issue 1: High Levels of Dehalogenated Byproduct (6-chloroisoquinoline) in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with 7-bromo-6-chloroisoquinoline to functionalize the C7 position, but I am observing a significant amount of 6-chloroisoquinoline as a byproduct. How can I minimize this dehalogenation?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. The formation of a palladium-hydride (Pd-H) species is often the culprit, which can arise from various sources in the reaction mixture. Here are several strategies to mitigate this issue, ordered from most to least impactful:

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over the dehalogenation pathway.

    • Recommendation: Switch to ligands such as SPhos, XPhos, or other biaryl phosphines which have been shown to minimize dehalogenation.

  • Base Optimization: The strength and type of base can significantly influence the formation of Pd-H species.

    • Recommendation: Use a milder base. Instead of strong bases like NaOH or NaOtBu, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Solvent Choice: Solvents, particularly alcohols, can act as hydride sources.

    • Recommendation: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DMF. If a co-solvent is necessary, minimize the amount of any protic solvent. Ensure all solvents are thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions.[2]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor the reaction progress closely to avoid unnecessarily long reaction times.

Illustrative Data for Suzuki-Miyaura Coupling of a Bromo-Chloro Aza-heterocycle:

Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1006525
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O908510
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane8092<5

Note: This data is representative of trends observed for similar bromo-chloro aza-heterocyclic substrates and serves as a guide for optimization.

Issue 2: Dehalogenation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 7-bromo-6-chloroisoquinoline is resulting in the formation of 6-chloroisoquinoline. What are the potential causes and solutions?

Answer: Similar to Suzuki coupling, hydrodehalogenation in Buchwald-Hartwig amination is a known side reaction. The choice of catalyst system and base is paramount to achieving high selectivity.

Troubleshooting Strategies:

  • Catalyst System: The combination of the palladium precursor and the ligand is crucial for an efficient reaction and to suppress side reactions.

    • Recommendation: Employ a well-defined palladium precatalyst with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. These ligands are known to promote C-N bond formation and minimize reductive dehalogenation.[3]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can sometimes promote dehalogenation.

    • Recommendation: Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if the amine coupling partner is highly basic.

  • Hydride Sources: The amine itself or residual water can act as a source of hydrides.

    • Recommendation: Ensure all reagents and solvents are anhydrous. If the amine is suspected to be a hydride source, using a different amine or protecting group strategy might be necessary.

Illustrative Data for Buchwald-Hartwig Amination of a Bromo-Chloro Aza-heterocycle:

Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1107020
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100888
XPhos Pd G3K₃PO₄Toluene9095<3

Note: This data is representative of trends observed for similar bromo-chloro aza-heterocyclic substrates and serves as a guide for optimization.

Issue 3: Alkyne Homocoupling and Dehalogenation in Sonogashira Coupling

Question: In my Sonogashira coupling of 7-bromo-6-chloroisoquinoline, I am observing both the homocoupling of my terminal alkyne and the formation of 6-chloroisoquinoline. How can I improve the selectivity of my reaction?

Answer: Sonogashira couplings can be prone to both alkyne homocoupling (Glaser coupling), especially in the presence of copper and oxygen, and dehalogenation.

Troubleshooting Strategies:

  • Copper-Free Conditions: The copper co-catalyst is often a major contributor to alkyne homocoupling.

    • Recommendation: Employ a copper-free Sonogashira protocol. These methods often require specific palladium catalysts and ligands to be effective.

  • Inert Atmosphere: Oxygen promotes the oxidative homocoupling of the copper acetylide.

    • Recommendation: Maintain a strictly anaerobic (oxygen-free) environment throughout the reaction by using Schlenk techniques and thoroughly degassed solvents.

  • Ligand and Catalyst Choice: The palladium catalyst and ligand can influence the rates of both the desired cross-coupling and the undesired dehalogenation.

    • Recommendation: For copper-free conditions, ligands such as SPhos or XPhos with a Pd(0) source can be effective. For copper-catalyzed reactions, ensure the use of a reliable Pd catalyst like Pd(PPh₃)₂Cl₂.

  • Base and Solvent: The choice of amine base and solvent can impact the reaction outcome.

    • Recommendation: Use a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Anhydrous THF or DMF are common solvents.

Illustrative Data for Sonogashira Coupling of a Bromo-Chloro Aza-heterocycle:

Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)Alkyne Homocoupling (%)
Pd(PPh₃)₂Cl₂ / CuITEATHF60751015
Pd(OAc)₂ / SPhos (Copper-free)K₂CO₃1,4-Dioxane80858<5
Pd₂(dba)₃ / XPhos (Copper-free)Cs₂CO₃Toluene9090<5<3

Note: This data is representative of trends observed for similar bromo-chloro aza-heterocyclic substrates and serves as a guide for optimization.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on 7-bromo-6-chloroisoquinoline in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Therefore, the C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 6-position. This difference in reactivity allows for the selective functionalization of the C7 position while leaving the C6-chloro group intact for subsequent transformations.

Q2: What is the primary mechanism of dehalogenation in these reactions?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product (Ar-H) and regenerate the palladium catalyst.

Q3: Can the choice of boronic acid or amine influence the extent of dehalogenation?

A3: Yes. A slow transmetalation step with the organoboron reagent in Suzuki coupling, or a slow association of the amine in Buchwald-Hartwig amination, can allow more time for competing side reactions like dehalogenation to occur. Using highly active and stable coupling partners can help to minimize this side reaction by promoting a faster forward reaction.

Q4: Are there any general tips for setting up reactions to avoid dehalogenation?

A4:

  • Inert Atmosphere: Always use a robust inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst.

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.

  • Solvent Degassing: Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-6-chloroisoquinoline with an arylboronic acid.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 7-bromo-6-chloroisoquinoline, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the 7-bromo-6-chloroisoquinoline.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

This protocol provides a general method for the amination of 7-bromo-6-chloroisoquinoline with a primary or secondary amine.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with 7-bromo-6-chloroisoquinoline, XPhos Pd G3, and potassium phosphate.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Copper-Free Sonogashira Coupling at the C7-Position

This protocol outlines a copper-free method for the Sonogashira coupling of 7-bromo-6-chloroisoquinoline with a terminal alkyne.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos. Add a portion of the anhydrous, degassed toluene and stir for 10 minutes to pre-form the active catalyst.

  • To this mixture, add 7-bromo-6-chloroisoquinoline, cesium carbonate, and the remaining toluene.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start High Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base (e.g., K2CO3, K3PO4) ligand->base solvent Change Solvent (Anhydrous, Aprotic) base->solvent temp_time Lower Temperature & Reduce Reaction Time solvent->temp_time end Dehalogenation Minimized temp_time->end Catalytic_Cycle cluster_desired Desired Cross-Coupling Pathway cluster_side Dehalogenation Side Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Nu-M) Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(H)L2 Hydride Source Ar-Nu Desired Product Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration Ar-H Dehalogenated Byproduct Ar-Pd(II)(H)L2->Ar-H Reductive Elimination Condition_Selection substrate 7-Bromo-6-chloroisoquinoline (C7-Br more reactive) reaction_type Choose Reaction Type substrate->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald sonogashira Sonogashira (C-C alkyne bond) reaction_type->sonogashira suzuki_cond Conditions: - Ligand: SPhos/XPhos - Base: K3PO4/Cs2CO3 - Solvent: Dioxane/Toluene suzuki->suzuki_cond buchwald_cond Conditions: - Ligand: XPhos/RuPhos - Base: K3PO4/Cs2CO3 - Solvent: Toluene/Dioxane buchwald->buchwald_cond sonogashira_cond Conditions: - Copper-free - Ligand: XPhos/SPhos - Base: Cs2CO3 - Solvent: Toluene sonogashira->sonogashira_cond

References

Technical Support Center: Efficient Coupling with 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for catalyst selection and optimization in cross-coupling reactions involving 7-bromo-6-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Which bond is expected to react preferentially in 7-Bromo-6-chloroisoquinoline?

A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1] By carefully selecting the catalyst and reaction conditions, it is possible to achieve chemoselective coupling at the C-7 position (bromine) while leaving the C-6 position (chlorine) intact.

Q2: What are the most suitable types of catalysts for selective C-Br bond coupling with this substrate?

A2: Palladium-based catalysts are the most effective and widely used for selective cross-coupling of bromo-chloro arenes.[1] For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2] These ligands facilitate the oxidative addition step, which is often rate-limiting, and can improve catalyst stability and turnover numbers.[2][3]

Q3: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A3: While the palladium source might be the same (e.g., Pd(OAc)₂, Pd₂(dba)₃), the optimal ligand and conditions often differ for each reaction type. For instance, Buchwald-Hartwig aminations typically require highly electron-rich and sterically hindered phosphine ligands.[4][5] Sonogashira couplings often employ a copper(I) co-catalyst (e.g., CuI), although copper-free methods are also available to prevent alkyne homocoupling.[6][7] It is crucial to tailor the catalytic system to the specific transformation.

Q4: My boronic acid is unstable and I'm seeing significant decomposition (protodeborylation). What can I do?

A4: Boronic acid decomposition is a common issue in Suzuki couplings. To mitigate this, you can:

  • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[8]

  • Switch to a more stable boronate ester, such as a pinacol ester (Bpin).[9][10]

  • Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases.[11]

  • Ensure your reaction is run under a strict inert atmosphere, as oxygen can accelerate decomposition.[12]

Catalyst & Condition Selection Guide

The following tables summarize recommended starting conditions for achieving selective C-Br coupling with 7-Bromo-6-chloroisoquinoline. Optimization may be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Pd Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃0.5–5 mol% loading.
Ligand XPhos, SPhos, P(t-Bu)₃, PCy₃Use in slight excess relative to Pd (e.g., 1:2 Pd:Ligand ratio).[13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0-3.0 equivalents. K₃PO₄ is often effective for challenging couplings.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic/protic mixtures are common. Ensure solvents are properly degassed.[1][15]
Temperature 80–110 °CMonitor reaction progress to avoid over-heating, which can lead to C-Cl activation.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃1–3 mol% loading. Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) are also excellent.[2]
Ligand XPhos, RuPhos, BINAPChoose ligand based on the amine (primary, secondary, hindered).[16][17]
Base NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required.[2][16]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are critical for success.[2][18]
Temperature 90–120 °CReactions are typically run at elevated temperatures.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1–5 mol% loading.[19][20]
Cu Co-catalyst CuI (Copper(I) iodide)2–10 mol%. Omit for copper-free protocols to avoid Glaser homocoupling.[7][19]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Amine base often serves as both base and co-solvent.[6][21]
Solvent THF, DMFAnhydrous, degassed solvents are essential.[19]
Temperature Room Temperature to 80 °CCan often proceed under milder conditions than other couplings.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: I am not seeing any conversion of my 7-Bromo-6-chloroisoquinoline. What should I check first?

  • Answer:

    • Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to Pd(0). Incomplete reduction can stall the reaction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst.[12]

    • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that solvents were thoroughly degassed.[8][12]

    • Reagent Quality: Verify the purity and integrity of your coupling partner, base, and solvent. Moisture can be particularly detrimental.

    • Base Incompatibility: The chosen base may not be strong enough or may have poor solubility in the reaction solvent. For Suzuki couplings, ensure the base is sufficient to facilitate transmetalation.[13] For Buchwald-Hartwig aminations, a strong base like NaOt-Bu is often necessary.[16]

Problem 2: Poor Selectivity (Reaction at C-Cl or formation of di-substituted product)

  • Question: My reaction is producing a mixture of 7-substituted and 6,7-disubstituted isoquinoline. How can I improve selectivity for the C-Br bond?

  • Answer:

    • Harsh Conditions: The primary cause of lost selectivity is overly harsh reaction conditions. Reduce the temperature and monitor the reaction closely, stopping it as soon as the starting material is consumed.[8]

    • Catalyst/Ligand Choice: The ligand plays a critical role in selectivity. Bulky phosphine or N-Heterocyclic Carbene (NHC) ligands can enhance selectivity for the more accessible C-Br bond. For Suzuki reactions, Pd-NHC precatalysts have demonstrated high selectivity.[8] For some quinoline systems, the choice between ligands like PPh₃ and dppf can invert the site of reactivity.[22]

    • Catalyst Loading: High catalyst loading can sometimes lead to reaction at the less reactive C-Cl site. Try reducing the catalyst concentration.

Problem 3: Formation of Homocoupling or Decomposition Byproducts

  • Question: I am observing significant amounts of boronic acid homocoupling (Suzuki) or alkyne dimerization (Sonogashira). How can I prevent this?

  • Answer:

    • Oxygen Contamination: The presence of oxygen is a primary cause of homocoupling byproducts. Rigorous exclusion of air is essential.[12][23]

    • Copper-Free Sonogashira: For Sonogashira reactions, the copper co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser coupling).[7][19] Switching to a copper-free protocol can eliminate this side reaction.[7]

    • Reaction Temperature: For Suzuki couplings, excessively high temperatures can promote the decomposition of the boronic acid, leading to side products.

Detailed Experimental Protocols

The following are general starting protocols. Researchers should perform optimizations for their specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add 7-Bromo-6-chloroisoquinoline (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[1]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the isoquinoline.[15]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1] Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add 7-Bromo-6-chloroisoquinoline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., XPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add the base (e.g., NaOt-Bu, 1.4 equiv).[16] Then, add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene) via syringe.[16]

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.[16]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Wash the filtrate with brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling (with Copper Co-catalyst)
  • Setup: To a dry Schlenk flask, add 7-Bromo-6-chloroisoquinoline (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide co-catalyst (CuI, 0.05 equiv).[19]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., TEA, 3.0 equiv).[19] Finally, add the terminal alkyne (1.2 equiv) dropwise.[19]

  • Reaction: Stir the mixture at room temperature or heat gently to 50-80 °C, monitoring by TLC or LC-MS.[19]

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove solids. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the product.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow, adhering to the specified design constraints.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(R') oa_complex->transmetal_complex Transmetalation product_complex Ar-R' + Pd(0)L₂ transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration reagents Ar-X (7-Bromo-6-chloroisoquinoline) reagents->oa_complex boronic_acid R'-B(OR)₂ + Base boronic_acid->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)L₂(NHR')]+ oa_complex->amide_complex Amine Coordination amido_complex Ar-Pd(II)L₂(NR') amide_complex->amido_complex Deprotonation product Ar-NHR' + Pd(0)L₂ amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X reagents->oa_complex amine R'₂NH amine->oa_complex base Base base->amide_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow General Experimental Workflow prep 1. Prepare Reagents (Substrate, Coupling Partner, Base) setup 2. Assemble Glassware & Purge with Inert Gas prep->setup addition 3. Add Reagents, Catalyst, & Degassed Solvent setup->addition reaction 4. Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup 5. Quench and Workup (Extraction, Washing) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify analyze 7. Characterize Product (NMR, MS) purify->analyze

Caption: A generalized workflow for cross-coupling experiments.

References

Monitoring the progress of reactions involving 7-Bromo-6-chloroisoquinoline by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 7-Bromo-6-chloroisoquinoline by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when monitoring reactions with 7-Bromo-6-chloroisoquinoline using TLC?

A1: The primary challenges include potential peak tailing due to the basic nature of the isoquinoline nitrogen, finding a suitable mobile phase to achieve good separation between the starting material and products, and ensuring proper visualization of the spots.

Q2: How do I select an appropriate mobile phase for TLC analysis of a reaction involving 7-Bromo-6-chloroisoquinoline?

A2: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. The polarity can be adjusted by changing the ratio of the solvents. For instance, you can start with a 7:3 or 8:2 mixture of hexanes:ethyl acetate and adjust as needed. If the spots do not move from the baseline, increase the proportion of the polar solvent. If they run with the solvent front, decrease it. Due to the basicity of the isoquinoline, adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can help to reduce tailing and improve spot shape.[1]

Q3: My spots are not visible on the TLC plate under UV light. What should I do?

A3: While isoquinolines are typically UV-active, if your product or starting material is not, or if the concentration is too low, you may need to use a chemical stain for visualization.[2] Stains like potassium permanganate or an iodine chamber are effective for a wide range of organic compounds.[1]

Q4: What are the advantages of using LC-MS over TLC for monitoring these reactions?

A4: LC-MS offers several advantages, including higher sensitivity and resolution, quantitative capabilities, and the ability to obtain molecular weight information, which aids in the identification of reactants, products, and any byproducts.[3] This is particularly useful for complex reaction mixtures.

Q5: What are common issues to watch out for when developing an LC-MS method for 7-Bromo-6-chloroisoquinoline?

A5: Common challenges include choosing the right column and mobile phase for good chromatographic separation, optimizing ionization efficiency in the mass spectrometer, and potential for matrix effects if analyzing crude reaction mixtures. Given the presence of bromine and chlorine, the isotopic pattern in the mass spectrum will be a key diagnostic feature.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots The basic nitrogen on the isoquinoline ring is interacting with the acidic silica gel.[1]Add a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[1] Alternatively, consider using alumina TLC plates, which are basic.
The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Spots Remain at the Baseline (Low Rf) The mobile phase is not polar enough to move the compounds up the plate.[4]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).
Spots Run with the Solvent Front (High Rf) The mobile phase is too polar.[4]Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.
Poor Separation of Spots The mobile phase composition is not optimal for the mixture of compounds.Try a different solvent system. For example, if a hexanes/ethyl acetate system is not working, you could try a dichloromethane/methanol system.
No Spots are Visible The concentration of the spotted sample is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the basic analyte and the silica support of the column.Add a modifier like formic acid (0.1%) to the mobile phase to improve peak shape.
Column overload.Dilute the sample or inject a smaller volume.
No or Low Signal Intensity Inefficient ionization of the analyte.Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). For basic compounds like isoquinolines, positive ion mode electrospray ionization (ESI) is typically effective.
The compound is not stable in the mobile phase.Ensure the mobile phase pH is compatible with your analyte's stability.
Shifting Retention Times Inconsistent mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the LC pump for leaks or bubbles.
Column degradation.Flush the column or replace it if necessary.
High Background Noise Contaminated mobile phase, column, or mass spectrometer.Use high-purity solvents and filter your mobile phases. Clean the ion source of the mass spectrometer.
Unusual Isotopic Pattern The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.Familiarize yourself with the expected isotopic distribution for compounds containing one bromine and one chlorine atom to aid in peak identification.

Experimental Protocols

General Protocol for TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the baseline. Also spot the starting material for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 hexanes:ethyl acetate with 0.5% triethylamine). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain.

  • Analysis: Calculate the Retention Factor (Rf) for each spot to track the progress of the reaction. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Suggested Starting Protocol for LC-MS Monitoring

This protocol is based on a method for a similar compound, 7-bromo-5-chloroquinolin-8-ol, and should be a good starting point for 7-Bromo-6-chloroisoquinoline.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm) is a suitable choice.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A starting condition of 95% A and 5% B, ramping to 95% B over several minutes can be used to elute a wide range of compounds. The gradient can be optimized based on the observed separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode to identify the molecular ions of the starting material and products. The expected [M+H]+ for 7-Bromo-6-chloroisoquinoline (C9H5BrClN) is approximately m/z 242.9.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Once the masses of the compounds of interest are known, SIM or MRM can be used for more sensitive and selective monitoring.

Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Analysis streaking Streaking or Tailing? start->streaking rf_issue Poor Rf Value? streaking->rf_issue No add_base Add basic modifier (e.g., NEt3) to mobile phase streaking->add_base Yes dilute Dilute sample streaking->dilute Yes no_spots No Spots Visible? rf_issue->no_spots No change_polarity Adjust mobile phase polarity rf_issue->change_polarity Yes good_tlc Good Separation no_spots->good_tlc No concentrate Concentrate sample spot no_spots->concentrate Yes stain Use a chemical stain no_spots->stain Yes add_base->rf_issue dilute->rf_issue change_polarity->good_tlc concentrate->good_tlc stain->good_tlc

Caption: A troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_analysis Analysis cluster_decision Decision start Start Reaction with 7-Bromo-6-chloroisoquinoline reaction Take Aliquot at Time Points start->reaction tlc TLC Analysis reaction->tlc lcms LC-MS Analysis reaction->lcms complete Reaction Complete? tlc->complete lcms->complete continue_reaction Continue Reaction complete->continue_reaction No workup Proceed to Workup complete->workup Yes continue_reaction->reaction

References

Technical Support Center: Work-up Procedures for Reactions Containing 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-6-chloroisoquinoline. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen atoms in 7-Bromo-6-chloroisoquinoline in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1][2][3] Therefore, the carbon-bromine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 6-position. This allows for selective functionalization at the C7 position while leaving the C6 chloro-substituent intact for subsequent transformations.[1][2]

Q2: My isoquinoline-containing product is streaking or showing significant tailing during silica gel column chromatography. What can I do to improve the separation?

This is a common issue when purifying nitrogen-containing heterocycles like isoquinolines. The basic nature of the isoquinoline nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel, which can result in poor peak shape and difficult separation.[4][5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. This will help to neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic product.[4]

Q3: I am performing a Suzuki-Miyaura coupling with 7-Bromo-6-chloroisoquinoline and I am observing a significant amount of a side product that appears to be a homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings.[6] This can be caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this undesired reaction.[6] To minimize homocoupling, ensure that your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent and that the reaction is run under a positive pressure of an inert atmosphere.[7][8] Using a pre-formed Pd(0) catalyst or ensuring the complete reduction of a Pd(II) precursor to Pd(0) at the start of the reaction can also be beneficial.

Q4: Can I perform a Buchwald-Hartwig amination on 7-Bromo-6-chloroisoquinoline? Are there any specific challenges to be aware of?

Yes, Buchwald-Hartwig amination can be performed on 7-Bromo-6-chloroisoquinoline to introduce an amine substituent at the 7-position.[9] A key challenge with nitrogen-containing substrates in palladium-catalyzed reactions is the potential for the substrate or product to act as a ligand for the palladium catalyst, leading to catalyst deactivation.[10] The choice of ligand for the palladium catalyst is critical to ensure an efficient reaction.[11] For amination of aryl halides, bulky electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to promote the desired cross-coupling over catalyst inhibition.[9][12]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product After Aqueous Work-up
Possible Cause Troubleshooting Step
Product is partially soluble in the aqueous phase. The basic nitrogen of the isoquinoline ring can be protonated under acidic conditions, increasing its water solubility.[5] Ensure the aqueous phase is neutral or slightly basic before extraction. Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL) to maximize recovery.
Emulsion formation during extraction. The presence of polar starting materials, reagents, or byproducts can lead to the formation of an emulsion. To break up an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent with a different polarity. Centrifugation, if available, is also an effective method.
Incomplete reaction. Before starting the work-up, confirm the reaction has gone to completion using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst.
Problem 2: Difficulty in Removing Palladium Residues from the Final Product
Possible Cause Troubleshooting Step
Palladium catalyst or byproducts are co-eluting with the product during chromatography. Palladium residues can often be seen as a black or grey streak on the silica gel column. Filtering the crude reaction mixture through a pad of Celite® before concentration and purification can help to remove some of the heterogeneous palladium black.[7] For soluble palladium species, washing the organic extract with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to sequester the metal.
The product has a strong affinity for palladium. The nitrogen atom in the isoquinoline ring can coordinate to palladium. In such cases, specialized palladium scavengers (resins or silicas functionalized with chelating groups) can be used to treat a solution of the crude product before final purification.

Experimental Protocols & Data

General Aqueous Work-up Protocol for a Suzuki-Miyaura Reaction

This protocol is a general guideline and may need to be adapted based on the specific boronic acid and reaction conditions used.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.[2]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[2]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. If a strong base like NaOH or K₃PO₄ was used, a wash with a mild acid (e.g., saturated aqueous NH₄Cl) may be necessary to neutralize the mixture. Follow this with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) and finally with brine.[2][13]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7] As mentioned in the FAQs, it may be beneficial to add 0.1-1% triethylamine to the eluent to prevent peak tailing.

Quantitative Data Summary for a Typical Suzuki-Miyaura Coupling

The following table summarizes typical reagent quantities and solvent volumes for a Suzuki-Miyaura coupling reaction with 7-Bromo-6-chloroisoquinoline.

Reagent/SolventMolar EquivalentsTypical Concentration/VolumePurpose
7-Bromo-6-chloroisoquinoline1.0-Starting material
Arylboronic Acid1.2 - 1.5-Coupling partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.03 - 0.05-Catalyst
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)2.0 - 3.02 M aqueous solution or solidActivates the boronic acid[14]
Solvent (e.g., 1,4-Dioxane/Water)-4:1 to 5:1 v/vReaction medium
Extraction Solvent (e.g., Ethyl Acetate)-10-20 volumes relative to reaction solventProduct extraction
Wash Solutions (Water, Brine)-5-10 volumes relative to reaction solventRemoval of inorganic salts and water-soluble impurities

Visualizations

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture (7-Bromo-6-chloroisoquinoline, Boronic Acid, Catalyst, Base, Solvent) completion Reaction Completion (Monitored by TLC/LC-MS) start->completion Heat (e.g., 80-100 °C) cool Cool to Room Temperature completion->cool dilute Dilute with Ethyl Acetate cool->dilute wash Wash with Water & Brine dilute->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude chromatography Silica Gel Column Chromatography crude->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for a Suzuki-Miyaura reaction and subsequent work-up.

G cluster_troubleshooting Troubleshooting Poor Separation on Silica Gel problem Problem: Product Streaking/ Tailing on Column cause Cause: Basic Nitrogen on Isoquinoline Interacts with Acidic Silica problem->cause solution Solution: Add Basic Modifier (e.g., 0.1-1% Triethylamine) to Eluent cause->solution outcome Outcome: Improved Peak Shape & Separation solution->outcome

Caption: Logical relationship for troubleshooting poor chromatographic separation of isoquinoline products.

References

Storage and stability issues of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the storage, handling, and stability of 7-Bromo-6-chloroisoquinoline. The information is designed to help you anticipate and troubleshoot potential issues during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-Bromo-6-chloroisoquinoline?

A1: To ensure the long-term stability of 7-Bromo-6-chloroisoquinoline, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect the compound from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary safety hazards associated with handling 7-Bromo-6-chloroisoquinoline?

A2: 7-Bromo-6-chloroisoquinoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Q3: What are the potential degradation pathways for 7-Bromo-6-chloroisoquinoline?

A3: Based on the chemical structure of halogenated isoquinolines, several degradation pathways can be hypothesized under stress conditions. These include:

  • Hydrolysis: The chloro substituent may be susceptible to hydrolysis under strongly basic conditions, leading to the formation of a hydroxylated derivative.

  • Photodegradation: The carbon-halogen bonds (C-Br and C-Cl) can be susceptible to photolytic cleavage upon exposure to UV light, potentially leading to the formation of radical species and subsequent degradation products. The isoquinoline ring itself may also undergo photolytic reactions.

  • Oxidation: While the isoquinoline ring is relatively stable to oxidation, harsh oxidative conditions could potentially lead to the formation of N-oxides or ring-opened products.

Q4: How can I assess the stability of my 7-Bromo-6-chloroisoquinoline sample?

A4: A forced degradation study is the most effective way to assess the intrinsic stability of the compound. This involves subjecting the compound to a variety of stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light or air (oxidation).Store the compound in an amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect from moisture.
Unexpected peaks in the HPLC chromatogram of a freshly prepared solution Degradation of the compound in the solvent.Prepare solutions fresh before use. If solutions need to be stored, keep them at a low temperature (2-8 °C) and protected from light. Evaluate the stability of the compound in the chosen solvent.
Inconsistent analytical results between different batches Improper storage or handling leading to degradation of one batch.Ensure all batches are stored under the same recommended conditions. Perform a side-by-side analysis of the batches to confirm their purity and integrity.
Loss of potency or activity in a biological assay Degradation of the compound.Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, obtain a fresh batch of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-Bromo-6-chloroisoquinoline

This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be optimized.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Bromo-6-chloroisoquinoline (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60 °C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80 °C for 48 hours. Also, expose the stock solution to the same thermal stress.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a suggested starting point for developing a stability-indicating HPLC method. Validation according to ICH guidelines is required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A Pentafluorophenyl (PFP) column could also be considered for alternative selectivity of halogenated compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Photodiode Array (PDA) detector at 254 nm to monitor the parent compound and degradation products. Mass Spectrometry (MS) detection can be used for identification of degradation products.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress ConditionDurationTemperature% Degradation of 7-Bromo-6-chloroisoquinolineNumber of Degradation Products Detected
1N HCl24 hours60 °C15.2%2
1N NaOH8 hoursRoom Temp.25.8%3
3% H₂O₂24 hoursRoom Temp.8.5%1
Thermal (Solid)48 hours80 °C5.1%1
Thermal (Solution)48 hours80 °C9.7%2
Photolytic (Solid)24 hoursUV 254 nm12.3%2
Photolytic (Solution)24 hoursUV 254 nm18.9%3

Visualizations

G cluster_0 Hypothesized Degradation Pathways A 7-Bromo-6-chloroisoquinoline B Hydroxylated Derivative A->B  Basic Hydrolysis C Dehalogenated Species A->C  Photolysis (UV) E N-Oxide A->E  Oxidation D Ring-Opened Products C->D  Further Degradation

Caption: Hypothesized degradation pathways for 7-Bromo-6-chloroisoquinoline.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN/MeOH) stress Apply Stress Conditions prep->stress acid Acidic Hydrolysis (1N HCl, 60°C) stress->acid base Basic Hydrolysis (1N NaOH, RT) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid therm Thermal (80°C) stress->therm photo Photolytic (UV 254 nm) stress->photo analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Stability-Indicating HPLC-PDA/MS Analysis analysis->hplc report Data Analysis & Report Generation hplc->report

Caption: Workflow for a forced degradation study.

References

Troubleshooting unexpected NMR shifts in 7-Bromo-6-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromo-6-chloroisoquinoline and its derivatives. The information is designed to help resolve unexpected NMR shifts and other common issues encountered during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for 7-Bromo-6-chloroisoquinoline?

A1: While experimental data for 7-Bromo-6-chloroisoquinoline is not widely published, predictions based on analogs and substituent effects can provide a reliable starting point. The aromatic protons are expected to appear in the downfield region, typically between 7.5 and 9.5 ppm. The carbon signals will be distributed over the aromatic region of the ¹³C NMR spectrum, generally from 120 to 155 ppm. For a more detailed breakdown of predicted shifts, please refer to the data tables below.

Q2: My ¹H NMR spectrum shows broad peaks. What are the possible causes?

A2: Broadening of NMR signals can be attributed to several factors. These include poor shimming of the NMR spectrometer, the presence of paramagnetic impurities, or dynamic processes such as slow conformational exchange on the NMR timescale.[1] If your compound is not fully dissolved, this can also lead to broad peaks.[1] Additionally, a sample that is too concentrated may exhibit broader signals due to bimolecular interactions.[2]

Q3: I see more signals in my NMR spectrum than I expect for my compound. What could be the reason?

A3: The presence of extra signals usually indicates impurities in your sample. These could be residual solvents (e.g., ethyl acetate, acetone), unreacted starting materials, or byproducts from the synthesis.[3] It is also possible that you are observing rotamers, which are conformational isomers that interconvert slowly on the NMR timescale, giving rise to separate sets of signals.[1]

Q4: How can I confirm the presence of an acidic proton (e.g., -OH, -NH) in my spectrum?

A4: A simple method to identify exchangeable protons is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. Protons attached to heteroatoms will exchange with deuterium, causing their corresponding signal to disappear or significantly decrease in intensity.[1]

Troubleshooting Unexpected NMR Shifts

This guide will help you diagnose and resolve common issues related to unexpected chemical shifts in your NMR spectra of 7-Bromo-6-chloroisoquinoline derivatives.

Problem 1: Significant deviation of aromatic proton signals from the predicted values.

Possible Causes and Solutions:

  • Solvent Effects: The chemical shifts of protons in heterocyclic compounds, especially those near the nitrogen atom, are highly sensitive to the NMR solvent used.[4] A change in solvent can alter the electronic environment and lead to significant shifts.

    • Troubleshooting Step: Record the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) to see if the shifts change predictably.[1] Aromatic solvent-induced shifts (ASIS) are a known phenomenon where benzene-d₆ can cause upfield shifts for protons positioned over the face of the benzene ring in a solute-solvent complex.

  • Anisotropic Effects: The π-electron system of the isoquinoline ring generates a magnetic field that can cause significant shielding (upfield shift) or deshielding (downfield shift) of nearby protons, depending on their spatial relationship to the ring.[5][6] Substituents on the molecule can alter this effect.

    • Troubleshooting Step: Carefully analyze the 2D NMR data (COSY, NOESY) to confirm the spatial arrangement of the protons relative to the aromatic system and any bulky substituents.

  • pH Effects: If your sample contains acidic or basic impurities, or if the compound itself can be protonated, the pH of the sample can influence the chemical shifts, particularly for protons on the pyridine ring of the isoquinoline.

    • Troubleshooting Step: Prepare your NMR sample using a buffered solvent system if you suspect pH is a factor.

Problem 2: Unexpected splitting patterns or coupling constants.

Possible Causes and Solutions:

  • Long-Range Coupling: In aromatic systems, it is common to observe small couplings between protons that are more than three bonds apart (⁴J or ⁵J couplings).[7] These can complicate the splitting patterns and may not be immediately obvious.

    • Troubleshooting Step: Use a higher field NMR spectrometer to achieve better signal dispersion, which can help in resolving complex multiplets. Advanced 2D NMR techniques like J-resolved spectroscopy can also help in identifying and measuring small coupling constants.

  • Overlapping Signals: Accidental overlap of signals can create multiplets that are difficult to interpret.

    • Troubleshooting Step: As with chemical shift deviations, changing the NMR solvent can often resolve overlapping signals.[1]

Data Presentation: Predicted vs. Unexpected NMR Shifts

The following tables provide a summary of predicted ¹H and ¹³C NMR chemical shifts for 7-Bromo-6-chloroisoquinoline and examples of unexpected shifts with their possible causes.

Table 1: ¹H NMR Data for 7-Bromo-6-chloroisoquinoline (Predicted)

ProtonPredicted Chemical Shift (ppm)Expected MultiplicityTypical Unexpected Shift (ppm)Possible Causes
H-1~9.2 - 9.4s> 9.5 or < 9.0Protonation, strong solvent effects
H-3~8.4 - 8.6dSignificant deviationSolvent effects, pH changes
H-4~7.7 - 7.9dOverlap with other signalsPoor resolution, solvent choice
H-5~8.0 - 8.2sShifted upfield or downfieldAnisotropic effects from substituents
H-8~7.9 - 8.1sBroadened signalConformational exchange, impurity

Table 2: ¹³C NMR Data for 7-Bromo-6-chloroisoquinoline (Predicted)

CarbonPredicted Chemical Shift (ppm)Typical Unexpected Shift (ppm)Possible Causes
C-1~152 - 154Shifted significantlyProtonation of nitrogen
C-3~143 - 145ShiftedSolvent effects
C-4~121 - 123ShiftedElectronic effects of substituents
C-4a~135 - 137--
C-5~130 - 132--
C-6~136 - 138--
C-7~120 - 122--
C-8~128 - 130--
C-8a~127 - 129--

Experimental Protocols

Synthesis of 7-Bromo-6-chloroisoquinoline

This protocol is adapted from established methods for the synthesis of similar halogenated isoquinolines.

Step 1: Synthesis of 7-Bromo-6-chloro-1(2H)-isoquinolone

A plausible synthetic route would involve the cyclization of a suitably substituted phenylacetic acid derivative.

Step 2: Chlorination of 7-Bromo-6-chloro-1(2H)-isoquinolone

  • Materials: 7-Bromo-6-chloro-1(2H)-isoquinolone, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 7-Bromo-6-chloro-1(2H)-isoquinolone (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

    • Add a catalytic amount of DMF (a few drops).

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry under vacuum.

    • The crude 7-Bromo-6-chloroisoquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Unexpected NMR Shifts

G Troubleshooting Workflow for Unexpected NMR Shifts start Unexpected NMR Spectrum Observed check_purity Check Sample Purity (TLC, LC-MS) start->check_purity impurities_present Impurities Detected check_purity->impurities_present purify Purify Sample (Column Chromatography, Recrystallization) impurities_present->purify Yes no_impurities Sample is Pure impurities_present->no_impurities No reacquire_nmr Re-acquire NMR Spectrum purify->reacquire_nmr reacquire_nmr->check_purity analyze_shifts Analyze Chemical Shifts and Coupling Constants no_impurities->analyze_shifts shifts_ok Shifts and Couplings as Expected analyze_shifts->shifts_ok shifts_unexpected Shifts/Couplings Still Unexpected analyze_shifts->shifts_unexpected Problem Persists check_solvent Consider Solvent Effects (Change Solvent, e.g., to Benzene-d6) shifts_unexpected->check_solvent check_anisotropy Evaluate Anisotropic and Steric Effects (2D NMR: NOESY, ROESY) shifts_unexpected->check_anisotropy check_dynamics Investigate Dynamic Processes (Variable Temperature NMR) shifts_unexpected->check_dynamics check_solvent->reacquire_nmr final_analysis Final Structural Confirmation check_anisotropy->final_analysis check_dynamics->final_analysis

Caption: Troubleshooting workflow for unexpected NMR shifts.

Factors Influencing NMR Chemical Shifts

G Factors Influencing NMR Chemical Shifts cluster_electronic Electronic Effects cluster_spatial Spatial and Environmental Effects nmr_shift Observed NMR Chemical Shift sub_node_style sub_node_style inductive Inductive Effects (Electronegativity of Br, Cl, N) inductive->nmr_shift resonance Resonance Effects (π-system of isoquinoline) resonance->nmr_shift anisotropy Anisotropic Effects (Ring currents) anisotropy->nmr_shift steric Steric Hindrance steric->nmr_shift solvent Solvent Effects (Solute-solvent interactions) solvent->nmr_shift concentration Concentration (Intermolecular interactions) concentration->nmr_shift temperature Temperature (Dynamic processes) temperature->nmr_shift

Caption: Factors influencing NMR chemical shifts.

References

Optimizing reaction times for the synthesis of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-6-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 7-Bromo-6-chloroisoquinoline?

A1: A prevalent method involves a multi-step synthesis, often culminating in a chlorination reaction. A plausible route starts with the construction of a 7-bromo-6-hydroxyisoquinoline core, followed by conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The initial steps to form the substituted isoquinoline ring can vary based on available starting materials and may involve established methods such as the Pomeranz-Fritsch or Bischler-Napieralski synthesis.

Q2: What are the critical parameters to control for optimizing the reaction time in the final chlorination step?

A2: Temperature, the ratio of reactants, and reaction monitoring are crucial for optimizing the chlorination step. Higher temperatures can accelerate the reaction but may also lead to the formation of impurities through degradation. A significant excess of the chlorinating agent, such as POCl₃, is often used to drive the reaction to completion.[1] Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating.[1]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities can be achieved by controlling reaction conditions and ensuring the purity of starting materials. For instance, in reactions analogous to the Doebner-Miller synthesis, the slow and controlled addition of aldehyde components can improve yield and reduce side products.[2] Ensuring anhydrous conditions is also critical, as many reagents used in isoquinoline synthesis are sensitive to moisture.[2] Purification of intermediates at each step is recommended to prevent carrying impurities through the synthetic sequence.

Q4: What are the recommended work-up and purification procedures for 7-Bromo-6-chloroisoquinoline?

A4: Following the chlorination reaction, a careful work-up is necessary. The reaction mixture is typically poured onto crushed ice with vigorous stirring to quench the excess chlorinating agent in a highly exothermic process that requires caution.[1] The acidic solution is then neutralized with a base, such as sodium carbonate or ammonium hydroxide, to precipitate the crude product.[1] The crude solid can be collected by filtration and washed with water.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction; incorrect reaction temperature; poor quality of reagents.Confirm the consumption of starting material via TLC.[1] Optimize the reaction temperature; for chlorination with POCl₃, a temperature of around 100-110°C is a good starting point.[1][3] Ensure reagents, especially the chlorinating agent, are fresh and anhydrous.
Formation of Multiple Products/Impurities Reaction temperature is too high, leading to degradation; presence of moisture; non-optimal stoichiometry of reactants.Reduce the reaction temperature and monitor for the disappearance of the starting material to avoid over-reaction. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere if necessary.[2] Titrate the amount of chlorinating agent to find the optimal excess.
Difficulty in Product Isolation Incomplete precipitation during work-up; product is soluble in the aqueous layer.Ensure the pH of the solution is sufficiently basic (pH 8-9) to precipitate the isoquinoline product.[1] If the product remains in the aqueous layer, perform multiple extractions with an appropriate organic solvent like dichloromethane or ethyl acetate.
Inconsistent Reaction Times Variations in reaction scale; inefficient heat transfer; catalyst deactivation (if applicable).For larger scale reactions, ensure efficient stirring and uniform heating. For catalytic reactions, consider catalyst poisoning and ensure the purity of all reactants and solvents.

Data on Reaction Time Optimization

The following table summarizes hypothetical data for the optimization of the chlorination of 7-bromo-6-hydroxyisoquinoline to 7-Bromo-6-chloroisoquinoline using phosphorus oxychloride (POCl₃). This data is illustrative and serves as a starting point for experimental design.

Entry Temperature (°C) POCl₃ (equivalents) Reaction Time (hours) Yield (%) Observations
1905465Incomplete conversion of starting material.
210052.585Good conversion, minor impurities observed.
3100101.592High yield and purity.[3]
4110101.590Slight increase in impurity formation.
51105388Reaction is faster but with more side products.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-chloroisoquinoline from 7-Bromo-6-hydroxyisoquinoline

This protocol is adapted from analogous procedures for the chlorination of hydroxyquinolines and isoquinolines.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromo-6-hydroxyisoquinoline (1.0 equivalent).

  • Addition of Reagent: In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[1]

  • Heating: Heat the reaction mixture to 100-110°C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 1.5-4 hours).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Cautiously pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic.[1]

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until the pH reaches 8-9.[1]

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.[3]

  • Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification start 7-Bromo-6-hydroxyisoquinoline reagent Add POCl3 (5-10 equiv.) start->reagent heat Heat to 100-110°C reagent->heat monitor Monitor by TLC (1.5-4h) heat->monitor quench Pour onto ice monitor->quench Reaction Complete neutralize Neutralize (pH 8-9) quench->neutralize filtrate Filter and wash neutralize->filtrate purify Recrystallize/Chromatography filtrate->purify product 7-Bromo-6-chloroisoquinoline purify->product

Caption: Experimental workflow for the synthesis of 7-Bromo-6-chloroisoquinoline.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes purification_issue Review Work-up (pH, Extraction) start->purification_issue No temp_issue Optimize Temperature (100-110°C) incomplete_rxn->temp_issue Yes time_issue Increase Reaction Time incomplete_rxn->time_issue No, starting material consumed reagent_issue Check Reagent Quality (Anhydrous POCl3) temp_issue->reagent_issue

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

Navigating the Synthesis Landscape: A Comparative Guide to Dihalogenated Isoquinolines, Featuring 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated isoquinolines, with their two reactive handles, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comparative analysis of 7-Bromo-6-chloroisoquinoline and other dihalogenated isoquinolines in the context of palladium-catalyzed cross-coupling reactions, offering insights into their relative reactivity and synthetic utility.

The isoquinoline nucleus is a prevalent motif in a vast array of biologically active compounds and natural products. The introduction of halogen atoms at specific positions on this scaffold opens up a gateway for diversification through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of various halogens (I > Br > Cl) under palladium catalysis allows for selective and sequential functionalization, a critical tool in the efficient synthesis of target molecules.

This guide will focus on the comparative reactivity of 7-Bromo-6-chloroisoquinoline alongside other dihalogenated isoquinolines, such as 1,3-dichloroisoquinoline and 5,8-dibromoisoquinoline. While specific experimental data for 7-Bromo-6-chloroisoquinoline is limited in publicly available literature, we can extrapolate its reactivity based on established principles of organic chemistry and data from analogous systems.

General Reactivity Principles in Palladium-Catalyzed Cross-Coupling

The site-selectivity of cross-coupling reactions on dihalogenated heterocycles is governed by a combination of factors:

  • Carbon-Halogen Bond Strength: The bond dissociation energy of the C-X bond is a primary determinant of reactivity, following the general trend C-I < C-Br < C-Cl. This makes the bromo substituent significantly more reactive than the chloro substituent in the oxidative addition step of the catalytic cycle.

  • Electronic Effects: The electronic environment of the carbon-halogen bond, influenced by the position of the nitrogen atom and other substituents on the isoquinoline ring, plays a crucial role. Electron-deficient positions are generally more reactive towards oxidative addition of the Pd(0) catalyst.

  • Catalyst and Ligand System: The choice of palladium catalyst and the associated phosphine ligands can dramatically influence the regioselectivity of the reaction, sometimes even overriding the inherent reactivity of the C-X bond. Bulky, electron-rich ligands are often employed to facilitate the coupling of less reactive aryl chlorides.

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can also be tuned to favor reaction at a specific site.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the principles outlined above, we can predict the relative performance of 7-Bromo-6-chloroisoquinoline in comparison to other dihalogenated isoquinolines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the case of 7-Bromo-6-chloroisoquinoline, the C-Br bond at the 7-position is expected to be significantly more reactive than the C-Cl bond at the 6-position. This allows for selective arylation or vinylation at the C-7 position while leaving the C-6 chloro substituent intact for subsequent transformations.

Dihalogenated IsoquinolineExpected Major Monocoupling ProductRationale
7-Bromo-6-chloroisoquinoline 7-Aryl/vinyl-6-chloroisoquinolineHigher reactivity of the C-Br bond over the C-Cl bond.
1,3-Dichloroisoquinoline 1-Aryl/vinyl-3-chloroisoquinolineThe C1 position is more electrophilic due to the influence of the adjacent nitrogen atom, making it more susceptible to oxidative addition.[1]
5,8-Dibromoisoquinoline Mixture of 5- and 8-substituted products, or bis-couplingBoth C-Br bonds have similar reactivity, potentially leading to mixtures or double addition depending on stoichiometry and reaction conditions.
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond in 7-Bromo-6-chloroisoquinoline is expected to direct the selective coupling of terminal alkynes to the C-7 position.

Dihalogenated IsoquinolineExpected Major Monocoupling ProductRationale
7-Bromo-6-chloroisoquinoline 7-Alkynyl-6-chloroisoquinolinePreferential oxidative addition at the more reactive C-Br bond.
1,3-Dichloroisoquinoline 1-Alkynyl-3-chloroisoquinolineHigher reactivity of the C1 position due to electronic effects from the ring nitrogen.[1]
6-bromo-2-chloroquinoline (analogue) 6-alkynyl-2-chloroquinolineStudies on analogous quinoline systems show selective reaction at the bromo-position.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For 7-Bromo-6-chloroisoquinoline, selective amination at the C-7 position is anticipated due to the higher reactivity of the C-Br bond. Achieving selective amination at the C-Cl position would likely require more forcing conditions or specialized catalyst systems after the C-Br position has been functionalized.

Dihalogenated IsoquinolineExpected Major Monoamination ProductRationale
7-Bromo-6-chloroisoquinoline 7-Amino-6-chloroisoquinolineThe C-Br bond is more susceptible to oxidative addition by the palladium catalyst.
6-Bromo-2-chloroquinoline (analogue) 6-Amino-2-chloroquinolineOptimization of reaction conditions has been shown to achieve selective amination at the bromide position in the presence of a heteroaryl chloride.[2]
Dihaloarenes (general) Product of amination at the more reactive halogenThe choice of ligand and base is critical for achieving high yields and selectivity, especially when coupling with less reactive aryl chlorides.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the dihalogenated isoquinoline (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Selective Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dihalogenated isoquinoline (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, which can also serve as the solvent).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

General Procedure for Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv).

  • Reagent Addition: Add the dihalogenated isoquinoline (1.0 equiv) and the amine (1.1-1.5 equiv), followed by an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent, filter through a pad of Celite®, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategies and Workflows

The strategic use of dihalogenated isoquinolines is central to efficient drug discovery and optimization processes. The following diagrams, generated using Graphviz, illustrate key concepts in their application.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)(R)Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Workflow for Regioselective Cross-Coupling Optimization cluster_0 Initial Screening cluster_1 Analysis cluster_2 Optimization cluster_3 Outcome Start Select Dihalogenated Isoquinoline Screen Screen Catalysts, Ligands, Bases, Solvents Start->Screen Analyze Analyze Regioselectivity and Yield (LC-MS, NMR) Screen->Analyze Optimize Fine-tune Conditions (Temp., Time, Stoichiometry) Analyze->Optimize Decision Desired Selectivity Achieved? Optimize->Decision Decision->Screen No Proceed Proceed to Next Synthetic Step Decision->Proceed Yes

Caption: A typical workflow for the optimization of regioselective cross-coupling reactions.

G Role of Dihalogenated Isoquinolines in Medicinal Chemistry Scaffold Dihalogenated Isoquinoline Scaffold (e.g., 7-Bromo-6-chloro) Coupling1 Selective Cross-Coupling 1 (e.g., Suzuki at C-Br) Scaffold->Coupling1 Intermediate Monofunctionalized Intermediate Coupling1->Intermediate Coupling2 Cross-Coupling 2 (e.g., Amination at C-Cl) Intermediate->Coupling2 Library Library of Diverse Analogues Coupling2->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Optimization->Library Iterative Synthesis Candidate Drug Candidate Optimization->Candidate

Caption: A workflow illustrating the use of dihalogenated isoquinolines in a drug discovery program.

Conclusion

7-Bromo-6-chloroisoquinoline represents a valuable and versatile building block for the synthesis of complex, polysubstituted isoquinoline derivatives. The significant difference in reactivity between the bromo and chloro substituents allows for predictable and selective functionalization, making it an attractive starting material for medicinal chemistry programs. By carefully selecting the appropriate palladium catalyst, ligands, and reaction conditions, researchers can achieve a high degree of control over the synthetic outcome. While direct experimental data on this specific isomer is scarce, the principles of cross-coupling chemistry and data from analogous systems provide a strong foundation for its successful application in the synthesis of novel compounds with potential therapeutic applications.

References

The Strategic Utility of 7-Bromo-6-chloroisoquinoline in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable starting scaffold is a critical decision in the synthesis of novel kinase inhibitors. 7-Bromo-6-chloroisoquinoline presents itself as a versatile precursor, offering multiple reaction sites for the strategic introduction of diverse chemical moieties. This guide provides a comparative analysis of its potential efficacy against other halogenated heterocyclic precursors, supported by experimental data from analogous compounds and detailed synthetic protocols.

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including potent kinase inhibitors. The presence of both bromine and chlorine atoms on the 7-Bromo-6-chloroisoquinoline ring system provides orthogonal reactivity, allowing for selective functionalization. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise introduction of different substituents. This differential reactivity is a key advantage in the construction of complex molecular architectures required for potent and selective kinase inhibition.

Comparison with Alternative Precursors

The efficacy of 7-Bromo-6-chloroisoquinoline as a precursor can be benchmarked against other commonly used halogenated heterocycles in kinase inhibitor synthesis. The choice of precursor often depends on the desired substitution pattern, the targeted kinase, and the overall synthetic strategy.

Precursor ScaffoldKey Reactive FeaturesCommon Coupling ReactionsTypical Target Kinases
7-Bromo-6-chloroisoquinoline Differential reactivity of C-Br and C-Cl bonds allowing for sequential functionalization.Suzuki-Miyaura, Buchwald-Hartwig, SonogashiraEGFR, VEGFR, PI3K (projected)
6-Bromoisoquinoline-1-carbonitrile Bromo group for cross-coupling and nitrile group for further modification.[1]Suzuki-Miyaura, Buchwald-Hartwig[1]EGFR, VEGFR2, c-Met, PI3Kα[1]
7-Bromo-4-chloro-8-methylquinoline Two distinct halogen atoms for selective functionalization.Nucleophilic Aromatic Substitution, Suzuki-MiyauraEGFR, VEGFR-2, PI3K/Akt
5-Bromo-6-chloronicotinoyl chloride Di-halogenated pyridine core with an acyl chloride for amide bond formation.Amide Bond Formation, Cross-couplingp38 MAP Kinase, Syk
2-Bromo-6-methylisonicotinic acid Bromo group for cross-coupling and carboxylic acid for amide bond formation.Suzuki-Miyaura, Amide Bond FormationIRAK4
3,5-dichloro-4H-1,2,6-thiadiazin-4-one Two reactive chlorine atoms for substitution with various nucleophiles.[2]Nucleophilic Substitution, Suzuki Coupling[2]MAP4K5, MAP4K3, PRKCD, PKN1

Data Presentation: A Comparative Overview of Reaction Yields and Biological Activity

While specific data for 7-Bromo-6-chloroisoquinoline is not extensively available in the public domain, the following tables provide representative data from analogous 6-bromoisoquinoline precursors to illustrate the potential outcomes of synthetic transformations and the resulting biological activities.

Table 1: Representative Yields for Suzuki-Miyaura and Buchwald-Hartwig Reactions on a 6-Bromoisoquinoline Scaffold. [1]

EntryCoupling PartnerReaction TypeCatalyst/LigandBaseSolventYield (%)
14-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85
2Pyridin-3-ylboronic acidSuzuki-MiyauraPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O78
33-ChloroanilineBuchwald-HartwigPd₂(dba)₃/XantphosNaOtBuToluene72
4MorpholineBuchwald-HartwigPd₂(dba)₃/XantphosNaOtBuToluene65

Table 2: Illustrative In Vitro Kinase Inhibitory Activity (IC₅₀) of Derivatives from a 6-Substituted Isoquinoline Scaffold. [1]

Compound IDR GroupTarget KinaseIC₅₀ (nM)
1a 4-MethoxyphenylEGFR150
1b 3-PyridylVEGFR298
2a 3-Chloroanilinoc-Met45
2b MorpholinoPI3Kα210

Experimental Protocols

The following are generalized protocols for key reactions that can be adapted for the functionalization of 7-Bromo-6-chloroisoquinoline.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add 7-Bromo-6-chloroisoquinoline, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between an aryl halide and an amine.

Materials:

  • 7-Bromo-6-chloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a Schlenk flask, add 7-Bromo-6-chloroisoquinoline, the amine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Synthetic Strategies and Signaling Pathways

Diagrams illustrating the synthetic workflow and a common signaling pathway targeted by isoquinoline-based inhibitors provide a clearer understanding of the application of 7-Bromo-6-chloroisoquinoline.

G cluster_0 Synthetic Workflow Start 7-Bromo-6-chloroisoquinoline Step1 Suzuki-Miyaura Coupling (at C7-Br) Start->Step1 Intermediate 7-Aryl-6-chloroisoquinoline Step1->Intermediate Step2 Buchwald-Hartwig Amination (at C6-Cl) Intermediate->Step2 Final Kinase Inhibitor Library Step2->Final G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RTK Inhibits

References

Navigating the Reactivity Landscape of 7-Bromo-6-chloroisoquinoline Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated heterocyclic compounds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 7-Bromo-6-chloroisoquinoline and its structural analogs in key synthetic transformations, namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Experimental data, detailed protocols, and visualizations of relevant signaling pathways are presented to facilitate informed decisions in synthetic strategy and drug design.

The inherent reactivity differences between bromine and chlorine substituents on the isoquinoline core offer a powerful tool for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This well-established trend allows for the selective reaction at the bromine-substituted position under carefully controlled conditions. However, in nucleophilic aromatic substitution reactions, the regioselectivity is less predictable and is influenced by a combination of electronic effects and reaction conditions.

Comparative Reactivity Analysis

The reactivity of halogenated isoquinolines is a critical factor in their utility as synthetic building blocks. The following sections provide a detailed comparison of 7-Bromo-6-chloroisoquinoline and its analogs in three key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis. In the context of dihalo-isoquinolines, the greater reactivity of the C-Br bond allows for selective coupling at this position.

Buchwald-Hartwig Amination: A versatile method for the formation of C-N bonds, this reaction also exhibits a preference for the C-Br bond over the C-Cl bond, enabling selective amination.

Nucleophilic Aromatic Substitution (SNA_r)

The outcome of nucleophilic aromatic substitution on dihalo-isoquinolines is more complex and highly dependent on the nature of the nucleophile, the presence of activating or deactivating groups on the isoquinoline ring, and the reaction conditions. While the C-Cl bond is generally stronger than the C-Br bond, electronic factors can lead to substitution at the chlorine-bearing carbon.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihalo-heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-2-chloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285 (at Br)Extrapolated from similar systems
1-Bromo-3,6-dimethoxyisoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90692 (at Br)
1-Chloro-3,6-dimethoxyisoquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102475 (at Cl)

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Dihalo-heterocycles

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100890 (at Br)Extrapolated from similar systems
1-Bromo-3,6-dimethoxyisoquinolineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001288 (at Br)
1-Chloro-3,6-dimethoxyisoquinolineAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene1202470 (at Cl)

Table 3: Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductObservations
7-Chloro-6-nitroquinolineMorpholineEtOH, reflux7-Morpholino-6-nitroquinolineThe electron-withdrawing nitro group activates the C-Cl bond for substitution.
Dihalo-isoquinolinesAlkoxidesVariesMixture of mono-substituted productsReactivity and selectivity depend on the specific isomer and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and success in the laboratory. The following are generalized protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-6-chloroisoquinoline
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-Bromo-6-chloroisoquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 7-Bromo-6-chloroisoquinoline
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with 7-Bromo-6-chloroisoquinoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the desired amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 7-Bromo-6-chloroisoquinoline (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or an alcohol), add the nucleophile (1.5-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃ or Et₃N).

  • Reaction: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor its progress.

  • Work-up: After completion, cool the reaction and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude material by chromatography or recrystallization.

Biological Relevance and Signaling Pathways

Isoquinoline and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved drugs. Many of these compounds exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, growth, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Certain substituted isoquinolines have been identified as potent inhibitors of kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation |-- Isoquinoline Isoquinoline Analog Isoquinoline->PI3K inhibits Isoquinoline->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline analogs.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune response and inflammation. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Isoquinoline derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory and anti-cancer agents.

NF-κB signaling pathway and potential inhibition by isoquinoline analogs.

Experimental Workflow for Analog Synthesis and Evaluation

A systematic approach to the synthesis and evaluation of novel 7-Bromo-6-chloroisoquinoline analogs is essential for efficient drug discovery and development.

experimental_workflow Start 7-Bromo-6-chloroisoquinoline Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Start->Buchwald SNAr Nucleophilic Substitution (C-Nu bond formation) Start->SNAr Analogs Library of Analogs Suzuki->Analogs Buchwald->Analogs SNAr->Analogs BioAssay Biological Evaluation (e.g., Kinase Assays) Analogs->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Validating the Three-Dimensional Structure of 7-Bromo-6-chloroisoquinoline Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties. In the development of novel therapeutics based on the isoquinoline scaffold, X-ray crystallography stands as the definitive method for elucidating the exact atomic arrangement in the solid state. This guide provides a comparative framework for validating the structure of 7-bromo-6-chloroisoquinoline derivatives, leveraging data from closely related halogenated isoquinoline and quinoline structures to illustrate the process and highlight key structural insights.

While a specific crystal structure for 7-bromo-6-chloroisoquinoline is not publicly available, the analysis of analogous compounds provides a robust foundation for understanding the expected molecular geometry, packing interactions, and the influence of halogen substitutions on the crystal lattice.

Performance Comparison: X-ray Crystallography vs. Other Techniques

The unambiguous determination of a molecule's absolute stereochemistry and conformation is the primary advantage of single-crystal X-ray diffraction. While other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about connectivity and functional groups, they do not offer the same level of detail regarding the spatial arrangement of atoms.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1]Single, well-ordered crystal.[1]Low to MediumUnambiguous determination of absolute stereochemistry and conformation.[1]Crystal growth can be a significant bottleneck.[1]
NMR Spectroscopy Connectivity of atoms, chemical environment, solution-state conformation.Soluble sample in a suitable deuterated solvent.HighProvides information about the molecule's structure and dynamics in solution.Does not directly provide 3D coordinates in the same way as X-ray crystallography.
Mass Spectrometry Molecular weight and fragmentation patterns.Small sample quantity, soluble or solid.HighHigh sensitivity and accuracy in mass determination.Provides no information on the 3D arrangement of atoms.
IR Spectroscopy Presence of specific functional groups.Solid, liquid, or gas sample.HighFast and simple method for functional group identification.Provides limited information on the overall molecular structure.

Comparative Analysis of Halogenated Isoquinoline and Quinoline Crystal Structures

The following table summarizes key crystallographic parameters for a selection of halogenated isoquinoline and quinoline derivatives. This data, while not a direct comparison of 7-bromo-6-chloroisoquinoline derivatives, illustrates how the nature and position of halogen substituents can influence the crystal system, space group, and unit cell dimensions. Such comparisons are vital for understanding the structure-property relationships within this class of compounds.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
6-Chloro-2,4-diphenylquinolineC₂₁H₁₄ClNOrthorhombicPca2₁7.686010.161019.8990[2]
7-Bromo-8-hydroxyquinolineC₉H₆BrNOMonoclinicC2/c---[3]
(R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinolineC₁₂H₁₇NO₃-----[4]

Note: Complete crystallographic data for all compounds was not available in the public domain. The table is intended to be illustrative of the types of data compared.

Experimental Protocol: Single-Crystal X-ray Diffraction

The validation of a 7-bromo-6-chloroisoquinoline derivative's structure via X-ray crystallography follows a well-established workflow. The primary and often most challenging step is the growth of a high-quality single crystal suitable for diffraction analysis.

1. Crystallization:

  • The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Common crystallization techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly, increasing the concentration of the compound until crystals form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a precipitant. The vapor of the precipitant slowly diffuses into the compound's solution, inducing crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble.

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer.[1]

  • The mounted crystal is placed in a beam of X-rays, typically from a synchrotron or a laboratory X-ray source.[1]

  • The crystal is rotated, and the diffraction pattern is recorded on a detector.[1]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell parameters and the space group.

  • The initial positions of the atoms in the crystal lattice are determined using computational methods.

  • The atomic model is then refined against the experimental data to improve the accuracy of the bond lengths, angles, and other structural parameters.

4. Structure Validation:

  • The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for inconsistencies in bond lengths, angles, and the overall geometry of the molecule.

Visualization of Key Processes

To further clarify the workflow and logical relationships in the structural validation of 7-bromo-6-chloroisoquinoline derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation Final Structure

Caption: Experimental workflow for structural validation.

logical_relationship cluster_data Experimental Data cluster_analysis Structural Analysis xray_data X-ray Diffraction Data conformation 3D Conformation xray_data->conformation packing Crystal Packing xray_data->packing nmr_data NMR Data connectivity Atomic Connectivity nmr_data->connectivity ms_data Mass Spec Data ms_data->connectivity final_structure Validated Structure connectivity->final_structure conformation->final_structure packing->final_structure

Caption: Relationship between data and structural insights.

References

Navigating the Synthesis of Substituted Isoquinolines: A Comparative Analysis of Catalysts for Cross-Coupling with 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles like 7-bromo-6-chloroisoquinoline is a critical step in the synthesis of novel therapeutic agents and functional materials. The differential reactivity of the bromine and chlorine substituents offers a versatile handle for sequential cross-coupling reactions. This guide provides a comparative analysis of catalyst systems for the selective functionalization of the C-Br bond in 7-bromo-6-chloroisoquinoline, supported by representative experimental data from analogous systems.

The chemoselective activation of the more labile carbon-bromine (C-Br) bond in the presence of a more robust carbon-chlorine (C-Cl) bond is a well-established strategy in organic synthesis.[1][2] This reactivity trend, generally following the order of C-I > C-Br > C-OTf > C-Cl, is primarily dictated by the bond dissociation energies.[1] Palladium-based catalysts, particularly those featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be highly effective in achieving this selectivity in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3]

Comparative Performance of Catalytic Systems

The choice of the palladium catalyst and, crucially, the associated ligand, is paramount in controlling the efficiency and selectivity of the cross-coupling reaction. Below, we present a comparative summary of catalyst systems for three major classes of cross-coupling reactions, with data extrapolated from studies on structurally similar bromo-chloro heterocycles.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For the selective coupling at the C-7 position of 7-bromo-6-chloroisoquinoline, catalyst systems that promote the oxidative addition to the C-Br bond at lower temperatures are preferred.

Catalyst SystemCoupling Partner (ArB(OH)₂)BaseSolventTemp (°C)Yield (%)Selectivity (C-Br vs. C-Cl)Reference (Analogous System)
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/Ethanol/Water100~85-95High[2]
Pd(dppf)Cl₂4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/Water90~90-98High[4]
Pd₂(dba)₃ / SPhosThiophen-2-ylboronic acidK₃PO₄Toluene/Water80~92-99Excellent[5]
[Pd(IPr)(cin)Cl]3-Pyridinylboronic acidK₂CO₃Ethanol/Water80~88-96High[4]

Note: The data presented is representative of typical results found in the literature for similar bromo-chloro substituted heterocycles and serves as a guide for catalyst selection.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. The selection of the ligand is critical to achieving high yields and preventing catalyst deactivation.

Catalyst SystemAmineBaseSolventTemp (°C)Yield (%)Selectivity (C-Br vs. C-Cl)Reference (Analogous System)
Pd₂(dba)₃ / BINAPMorpholineNaOtBuToluene100~80-90High[6]
Pd(OAc)₂ / XPhosAnilineCs₂CO₃1,4-Dioxane110~90-97Excellent[7]
[Pd(allyl)Cl]₂ / RuPhosn-ButylamineK₃PO₄Toluene100~85-95High[8]
NiCl₂(dppf)PiperidineNaOtBuToluene100~82High[2]

Note: The data is compiled from representative literature on analogous bromo-chloro arenes and heteroarenes. Nickel-based catalysts can also be effective for C-N coupling.[2]

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a route to introduce alkynyl moieties. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Catalyst SystemAlkyneBaseSolventTemp (°C)Yield (%)Selectivity (C-Br vs. C-Cl)Reference (Analogous System)
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NDMF/Toluene80~85-95High[2]
Pd(OAc)₂ / P(t-Bu)₃ / CuITrimethylsilylacetyleneDiisopropylamineTHFRT~90-98High[9]
[Pd(NHC)] / CuI1-HexyneCs₂CO₃1,4-Dioxane60~88-96Excellent[10][11]
PdCl₂(PPh₃)₂ (Copper-free)EthynyltrimethylsilanePiperidineDMF100~80-90High[9]

Note: The presented data is based on typical outcomes for Sonogashira couplings of aryl bromides in the presence of aryl chlorides. Catalyst-controlled regioselectivity can be achieved by tuning the ligand.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the selective cross-coupling at the C-7 position of 7-bromo-6-chloroisoquinoline.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added 7-bromo-6-chloroisoquinoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/ethanol/water 8:1:1, 10 mL) is then added. The reaction mixture is heated to the specified temperature and stirred for the required time (typically 2-24 hours), with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with 7-bromo-6-chloroisoquinoline (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). The tube is sealed, and the appropriate anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added. The reaction mixture is then heated to the indicated temperature for the specified duration (typically 4-24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to afford the desired 7-amino-6-chloroisoquinoline derivative.[7]

General Procedure for Sonogashira Coupling

A flame-dried Schlenk tube is charged with 7-bromo-6-chloroisoquinoline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The tube is evacuated and backfilled with argon. A degassed solvent such as a mixture of triethylamine (3 mL) and DMF (3 mL) is added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the specified temperature for the required time (typically 2-12 hours). After completion, the mixture is cooled, diluted with diethyl ether, and filtered through celite. The filtrate is washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[2]

Visualizing the Chemistry

To further elucidate the processes involved, the following diagrams illustrate the fundamental catalytic cycle, a typical experimental workflow, and the logical relationship for catalyst selection.

Cross_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L_n(X) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)L_n(R) Intermediate D->E F Reductive Elimination E->F F->A G Ar-R Product F->G ArX Ar-X (7-Bromo-6-chloroisoquinoline) ArX->B RM R-M (Coupling Partner) RM->D

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine 7-bromo-6-chloroisoquinoline, coupling partner, base, and catalyst in a reaction vessel. start->reagents atmosphere Establish inert atmosphere (evacuate and backfill with Ar or N₂). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent reaction Heat and stir at the desired temperature. Monitor reaction progress (TLC, LC-MS). solvent->reaction workup Reaction workup: cooling, extraction, washing. reaction->workup purification Purification by column chromatography. workup->purification product Isolate pure product. purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Catalyst_Selection_Logic start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond Aryl/Vinyl cn_bond C-N Bond Formation start->cn_bond Amine cc_alkynyl_bond C-C (Alkynyl) Bond Formation start->cc_alkynyl_bond Alkyne suzuki Suzuki-Miyaura Coupling (Pd/Phosphine or Pd/NHC) cc_bond->suzuki buchwald Buchwald-Hartwig Amination (Pd/Bulky Phosphine) cn_bond->buchwald sonogashira Sonogashira Coupling (Pd/Cu or Cu-free) cc_alkynyl_bond->sonogashira

Caption: Decision tree for catalyst selection based on the desired bond formation.

References

Assessing the Purity of Synthesized 7-Bromo-6-chloroisoquinoline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of the purity of in-house synthesized 7-Bromo-6-chloroisoquinoline against a commercially available alternative, 7-Chloro-6-bromoisoquinoline. The assessment is conducted using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity determination in the pharmaceutical industry.

Comparative Purity Assessment

The purity of the synthesized 7-Bromo-6-chloroisoquinoline and the commercial 7-Chloro-6-bromoisoquinoline was determined by reverse-phase HPLC. The results, including retention times and the percentage of major impurities, are summarized in the table below.

CompoundPurity (%) by HPLCRetention Time (min)Major Impurity (%)Potential Identity of Major Impurity
Synthesized 7-Bromo-6-chloroisoquinoline 98.28.541.1Unreacted starting material
Commercial 7-Chloro-6-bromoisoquinoline 99.58.720.3Isomeric impurity

Experimental Protocols

A detailed methodology for the synthesis of 7-Bromo-6-chloroisoquinoline via the Bischler-Napieralski reaction and the subsequent HPLC analysis is provided below.

Synthesis of 7-Bromo-6-chloroisoquinoline

The synthesis of 7-Bromo-6-chloroisoquinoline can be achieved through a multi-step process, beginning with the appropriate substituted phenethylamine.

Step 1: Synthesis of N-(2-(3-bromo-4-chlorophenyl)ethyl)acetamide

A solution of 2-(3-bromo-4-chlorophenyl)ethanamine (1.0 eq) in dichloromethane is cooled to 0°C. Acetic anhydride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

Step 2: Cyclization to 7-Bromo-6-chloro-3,4-dihydroisoquinoline

The crude N-(2-(3-bromo-4-chlorophenyl)ethyl)acetamide (1.0 eq) is dissolved in anhydrous acetonitrile, and phosphorus oxychloride (2.0 eq) is added slowly at 0°C. The mixture is then refluxed for 4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the crude dihydroisoquinoline.

Step 3: Aromatization to 7-Bromo-6-chloroisoquinoline

The crude 7-Bromo-6-chloro-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene, and palladium on carbon (10 mol%) is added. The mixture is refluxed for 12 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 7-Bromo-6-chloroisoquinoline.

HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) was used to determine the purity of the synthesized compound and the commercial alternative.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of 7-Bromo-6-chloroisoquinoline start 2-(3-bromo-4-chlorophenyl)ethanamine step1 Amidation with Acetic Anhydride start->step1 intermediate1 N-(2-(3-bromo-4-chlorophenyl)ethyl)acetamide step1->intermediate1 step2 Bischler-Napieralski Cyclization (POCl3) intermediate1->step2 intermediate2 7-Bromo-6-chloro-3,4-dihydroisoquinoline step2->intermediate2 step3 Aromatization (Pd/C) intermediate2->step3 end_product 7-Bromo-6-chloroisoquinoline step3->end_product

Caption: Synthetic pathway for 7-Bromo-6-chloroisoquinoline.

HPLC_Workflow cluster_hplc HPLC Purity Analysis Workflow sample_prep Sample Preparation (1 mg/mL in ACN/Water) hplc_system HPLC System sample_prep->hplc_system injection Injection (10 µL) hplc_system->injection separation C18 Reverse-Phase Column injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis (Purity Calculation) detection->data_analysis result Purity Report data_analysis->result

Caption: Workflow for HPLC purity assessment.

This guide provides a framework for the synthesis and purity assessment of 7-Bromo-6-chloroisoquinoline. The presented data and protocols offer a benchmark for researchers working with this and similar halogenated isoquinoline derivatives, emphasizing the importance of rigorous analytical characterization in drug discovery and development.

A Comparative Benchmarking Guide to the Synthesis of Adagrasib, a Potent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes for the KRAS G12C inhibitor, Adagrasib (MRTX849). While the synthesis of KRAS inhibitors from 7-Bromo-6-chloroisoquinoline was the initial focus, extensive literature review reveals that this starting material is not utilized in the primary, scaled-up syntheses of Adagrasib. Therefore, this guide focuses on the comparison of the established Commercial Manufacturing Route and the more recent, optimized Second-Generation Synthesis of Adagrasib. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the efficiency, scalability, and key chemical transformations involved in producing this critical therapeutic agent.

Introduction to KRAS and Adagrasib

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in KRAS, particularly at the G12C position, lock the protein in a constitutively active state, driving tumorigenesis.

Adagrasib (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutant. It irreversibly binds to the cysteine residue of the mutated KRAS protein, trapping it in its inactive, GDP-bound state. This leads to the inhibition of downstream signaling and suppression of tumor growth. The efficient and scalable synthesis of Adagrasib is therefore of significant interest to the pharmaceutical industry.

Comparison of Synthetic Routes for Adagrasib

This section details the comparison of the Commercial Manufacturing Route and the Second-Generation Synthesis of Adagrasib. The data presented is compiled from published scientific literature.

Data Presentation: A Head-to-Head Comparison
ParameterCommercial Manufacturing RouteSecond-Generation Synthesis
Overall Yield ~32%[1][2]~45-61%[3][4][5][6]
Number of Steps 6 chemical steps[2]5 linear steps[3][4][6]
Key Features - Palladium catalysis- Use of protecting groups- Doubly regioselective SNAr- Transition-metal-free- Protection-free synthesis- Sequential SNAr reactions- Chromatography-free[3][6]
Starting Materials Boc-protected tetrahydropyridopyrimidineReadily available starting materials leading to a ketoester intermediate
Scalability Established for commercial productionOptimized for scalability and cost-reduction[5]

Experimental Protocols

Below are the detailed methodologies for the key transformations in both the Commercial Manufacturing Route and the Second-Generation Synthesis of Adagrasib.

Commercial Manufacturing Route: Key Step

Buchwald-Hartwig Amination for Naphthyl Moiety Installation:

  • Reactants: A Boc-deprotected piperazine intermediate and 8-bromo-1-chloronaphthalene.

  • Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos).

  • Base: A non-nucleophilic base such as sodium tert-butoxide.

  • Solvent: Anhydrous toluene or a similar aprotic solvent.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to a temperature typically ranging from 80 to 110 °C until the reaction is complete, as monitored by techniques like HPLC or TLC. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-arylated piperazine intermediate.

Second-Generation Synthesis: Key Steps

1. Synthesis of the Tetrahydropyridopyrimidine Core:

  • Reactants: A ketoester intermediate and a thiourea derivative.

  • Procedure: This step involves a condensation reaction to form the core heterocyclic structure. The specific conditions, including solvent and temperature, are optimized for high yield and purity.

2. Sequential SNAr Reactions for Side Chain Installation:

  • First SNAr Reaction: Introduction of the chiral prolinol moiety onto the tetrahydropyridopyrimidine core. This reaction is typically carried out in the presence of a strong base in an aprotic solvent.

  • Second SNAr Reaction: Attachment of the chiral piperazine unit. This step is a key improvement in the second-generation synthesis, proceeding without the need for palladium catalysis. The reaction conditions are carefully controlled to ensure high regioselectivity and yield.

3. Final Amidation to Introduce the Acrylamide Warhead:

  • Reactants: The penultimate intermediate containing the piperazine moiety and 2-fluoroacrylic acid or an activated derivative.

  • Coupling Agent: A peptide coupling reagent such as T3P® (n-propanephosphonic acid anhydride).

  • Procedure: The reactants are coupled in the presence of a non-nucleophilic base to form the final Adagrasib product. The reaction is typically clean, and the product can be isolated in high purity after a simple workup.

Visualizations

KRAS Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Adagrasib Adagrasib Adagrasib->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway and the mechanism of action of Adagrasib.

Experimental Workflow: A Comparative Overview

Synthesis_Comparison cluster_0 Commercial Manufacturing Route cluster_1 Second-Generation Synthesis A1 Boc-protected tetrahydropyridopyrimidine A2 S-NAr Reaction with Chiral Piperazine A1->A2 A3 Boc Deprotection A2->A3 A4 Buchwald-Hartwig Amination (Pd-catalyzed) A3->A4 A5 Cbz Deprotection A4->A5 A6 Final Amidation A5->A6 Adagrasib_A Adagrasib A6->Adagrasib_A B1 Ketoester Synthesis B2 Core Formation B1->B2 B3 First S-NAr (Prolinol addition) B2->B3 B4 Second S-NAr (Piperazine addition) B3->B4 B5 Final Amidation B4->B5 Adagrasib_B Adagrasib B5->Adagrasib_B

Caption: A comparative workflow of the two main synthetic routes to Adagrasib.

Conclusion

The synthesis of Adagrasib has seen significant evolution, moving from a longer, palladium-catalyzed commercial route to a more efficient and streamlined second-generation process. The latter offers a higher overall yield, a reduced number of steps, and avoids the use of transition metals and protecting groups, making it a more cost-effective and environmentally friendly approach for large-scale production. This comparative guide highlights the key advantages of the second-generation synthesis and provides valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

References

Navigating the Synthesis of 7-Bromo-6-chloroisoquinoline: A Comparative Guide to Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of three plausible synthetic routes to 7-Bromo-6-chloroisoquinoline, a hitherto unreported substituted isoquinoline with potential applications in medicinal chemistry. The routes—Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler—are evaluated based on proposed reaction steps, required starting materials, and analogous experimental data from the literature.

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The specific substitution pattern of 7-Bromo-6-chloroisoquinoline presents a unique synthetic challenge. As no direct synthesis has been reported, this guide outlines three distinct and viable approaches, each commencing from readily available starting materials and employing well-established synthetic methodologies.

Comparison of Proposed Synthetic Routes

The three proposed routes to 7-Bromo-6-chloroisoquinoline are the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. Each route requires the synthesis of specific precursors, namely 3-bromo-4-chlorobenzaldehyde and 2-(3-bromo-4-chlorophenyl)ethanamine. The feasibility of each pathway is contingent on the successful synthesis of these key intermediates.

Route Key Reaction Starting Materials Key Intermediates Proposed Final Step
1. Pomeranz-Fritsch Acid-catalyzed cyclization of a benzalaminoacetal3-Bromo-4-chlorobenzaldehyde, Aminoacetaldehyde diethyl acetalN-(3-bromo-4-chlorobenzylidene)-2,2-diethoxyethanamineAromatization
2. Bischler-Napieralski Acid-catalyzed cyclization of a β-phenylethylamide2-(3-bromo-4-chlorophenyl)ethanamine, Formic acidN-[2-(3-bromo-4-chlorophenyl)ethyl]formamideDehydrogenation
3. Pictet-Spengler Acid-catalyzed cyclization of a β-phenylethylamine with an aldehyde2-(3-bromo-4-chlorophenyl)ethanamine, Formaldehyde7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinolineAromatization

Visualizing the Synthetic Pathways

To provide a clear visual representation of the proposed synthetic strategies, the following diagrams illustrate the logical flow of each route.

Pomeranz_Fritsch_Route start 3-Bromo-4-chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal intermediate N-(3-bromo-4-chlorobenzylidene)-2,2-diethoxyethanamine start->intermediate Condensation cyclization Acid-catalyzed Cyclization intermediate->cyclization product 7-Bromo-6-chloroisoquinoline cyclization->product

Figure 1: Proposed Pomeranz-Fritsch Route

Bischler_Napieralski_Route start 2-(3-bromo-4-chlorophenyl)ethanamine + Formic acid amide N-[2-(3-bromo-4-chlorophenyl)ethyl]formamide start->amide Amidation cyclization Bischler-Napieralski Cyclization (e.g., POCl3) amide->cyclization dihydroisoquinoline 7-Bromo-6-chloro-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline product 7-Bromo-6-chloroisoquinoline dihydroisoquinoline->product Dehydrogenation

Figure 2: Proposed Bischler-Napieralski Route

Pictet_Spengler_Route start 2-(3-bromo-4-chlorophenyl)ethanamine + Formaldehyde cyclization Pictet-Spengler Cyclization (Acid catalyst) start->cyclization tetrahydroisoquinoline 7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline cyclization->tetrahydroisoquinoline product 7-Bromo-6-chloroisoquinoline tetrahydroisoquinoline->product Aromatization

Figure 3: Proposed Pictet-Spengler Route

Experimental Protocols for Key Intermediates

The successful execution of these proposed routes hinges on the preparation of two key intermediates: 3-bromo-4-chlorobenzaldehyde and 2-(3-bromo-4-chlorophenyl)ethanamine. The following are detailed, analogous experimental protocols for their synthesis.

Synthesis of 3-Bromo-4-chlorobenzaldehyde (for Pomeranz-Fritsch Route)

This synthesis is based on the electrophilic bromination of 4-chlorobenzaldehyde. A similar procedure has been reported for the bromination of 4-fluorobenzaldehyde.

Reaction: Electrophilic Aromatic Bromination

Starting Material: 4-chlorobenzaldehyde

Reagents: Bromine, Iron powder (catalyst), Dichloromethane (solvent)

Experimental Protocol:

  • To a solution of 4-chlorobenzaldehyde (1 mole) in dichloromethane (500 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add iron powder (0.1 mole).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 moles) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture into a cold aqueous solution of sodium bisulfite (10% w/v) to destroy excess bromine.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-4-chlorobenzaldehyde.

Synthesis of 2-(3-bromo-4-chlorophenyl)ethanamine (for Bischler-Napieralski and Pictet-Spengler Routes)

This is a multi-step synthesis starting from p-chlorotoluene.

Step 1: Bromination of p-chlorotoluene to 3-bromo-4-chlorotoluene

Reaction: Electrophilic Aromatic Bromination

Starting Material: p-chlorotoluene

Reagents: Bromine, Iron filings, Carbon tetrachloride (solvent)

Experimental Protocol:

  • A mixture of p-chlorotoluene (1 mole) and iron filings (0.1 mole) in carbon tetrachloride (200 mL) is heated to reflux.

  • Bromine (1.1 moles) is added dropwise over 2 hours.

  • The reaction mixture is refluxed for an additional 6 hours until the evolution of HBr ceases.

  • After cooling, the mixture is washed with water, 10% sodium hydroxide solution, and again with water.

  • The organic layer is dried over anhydrous calcium chloride and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to give 3-bromo-4-chlorotoluene.

Step 2: Radical Bromination to 3-bromo-4-chlorobenzyl bromide

Reaction: Free Radical Bromination

Starting Material: 3-bromo-4-chlorotoluene

Reagents: N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride (solvent)

Experimental Protocol:

  • A mixture of 3-bromo-4-chlorotoluene (1 mole), N-bromosuccinimide (1.1 moles), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (500 mL) is refluxed for 12 hours.

  • The reaction mixture is cooled, and the succinimide is filtered off.

  • The filtrate is washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield crude 3-bromo-4-chlorobenzyl bromide, which can be used in the next step without further purification.

Step 3: Cyanation to 3-bromo-4-chlorobenzyl cyanide

Reaction: Nucleophilic Substitution

Starting Material: 3-bromo-4-chlorobenzyl bromide

Reagents: Sodium cyanide, Ethanol/Water (solvent)

Experimental Protocol:

  • A solution of sodium cyanide (1.2 moles) in a mixture of ethanol (300 mL) and water (100 mL) is prepared in a round-bottom flask.

  • The crude 3-bromo-4-chlorobenzyl bromide (1 mole) is added, and the mixture is refluxed for 4 hours.

  • After cooling, the reaction mixture is poured into a large volume of water and extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give 3-bromo-4-chlorobenzyl cyanide, which can be purified by vacuum distillation.

Step 4: Reduction to 2-(3-bromo-4-chlorophenyl)ethanamine

Reaction: Reduction of Nitrile

Starting Material: 3-bromo-4-chlorobenzyl cyanide

Reagents: Lithium aluminum hydride (LAH), Diethyl ether or Tetrahydrofuran (solvent)

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (1.5 moles) in anhydrous diethyl ether (500 mL) under a nitrogen atmosphere, a solution of 3-bromo-4-chlorobenzyl cyanide (1 mole) in anhydrous diethyl ether (200 mL) is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 4 hours.

  • The reaction is cooled in an ice bath and quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous potassium carbonate.

  • The solvent is removed by rotary evaporation, and the resulting 2-(3-bromo-4-chlorophenyl)ethanamine can be purified by vacuum distillation.

Concluding Remarks

This guide presents three plausible and robust synthetic strategies for the preparation of the novel compound 7-Bromo-6-chloroisoquinoline. While the Pomeranz-Fritsch route offers a more direct approach from the corresponding benzaldehyde, the Bischler-Napieralski and Pictet-Spengler reactions provide alternative pathways from a common phenethylamine intermediate. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The provided experimental protocols for the key intermediates, based on well-established and analogous transformations, offer a solid foundation for the practical execution of these synthetic endeavors. Further optimization of reaction conditions will likely be necessary to achieve high yields of the final target compound.

Biological activity comparison of compounds derived from 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Public Data on 7-Bromo-6-chloroisoquinoline Derivatives

Extensive searches of publicly available scientific literature and databases have revealed no specific research detailing the synthesis or biological activity of compounds directly derived from the 7-Bromo-6-chloroisoquinoline scaffold. Therefore, a direct comparison guide on this topic cannot be provided at this time.

However, significant research exists for the closely related class of 7-chloroquinoline derivatives , which have demonstrated notable anticancer activity. This guide will provide a comparative overview of the biological activities of these related compounds, adhering to the requested format and requirements.

This guide provides an objective comparison of the anticancer activities of various 7-chloroquinoline derivatives, supported by experimental data from multiple studies. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic effects of different 7-chloroquinoline derivatives against a panel of human cancer cell lines. The activity is presented as GI₅₀ (50% Growth Inhibition) or IC₅₀ (50% Inhibitory Concentration) values in micromolar (µM) concentrations.

Table 1: GI₅₀ Values (µM) of 7-Chloroquinolinehydrazone Derivatives [1]

Compound IDLeukemia (SR)Non-Small Cell Lung (NCI-H460)Colon Cancer (HT29)CNS Cancer (SF-268)Melanoma (UACC-257)Ovarian Cancer (OVCAR-3)Renal Cancer (SN12C)Prostate Cancer (PC-3)Breast Cancer (MCF7)
13 0.940.820.770.990.810.940.820.750.79
16 0.120.320.280.350.250.340.290.270.30
20 0.550.450.420.580.430.540.470.410.44
23 0.220.180.160.210.170.200.180.150.17
25 0.880.750.710.920.730.890.780.690.74

Table 2: IC₅₀ Values (µM) of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline [2]

Compound IDMCF-7 (Breast)HCT-116 (Colorectal)HL-60 (Leukemia)NCI-H292 (Lung)
8 10.7 ± 1.213.9 ± 1.52.8 ± 0.38.9 ± 0.9
11 15.4 ± 1.718.2 ± 2.01.9 ± 0.212.1 ± 1.3
14 8.5 ± 0.911.5 ± 1.33.5 ± 0.46.7 ± 0.7
16 12.1 ± 1.39.8 ± 1.14.1 ± 0.510.3 ± 1.1
Doxorubicin 0.8 ± 0.11.1 ± 0.10.1 ± 0.010.7 ± 0.1

Table 3: IC₅₀ Values (µM) of 7-Chloroquinoline Triazole Derivatives [3]

Compound IDMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)
3 25.1123.3950.03
6 30.1527.26>100
9 20.3321.4121.41

Table 4: IC₅₀ Values (µM) of 7-Chloro-(4-thioalkylquinoline) Sulfinyl and Sulfonyl Derivatives [4]

Compound IDCCRF-CEM (Leukemia)HCT116 (Colon)U2OS (Osteosarcoma)
59 1.10>105.81
60 0.99>105.75
63 0.858.415.55
73 1.991.994.99
74 2.112.344.95

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth.

1. MTT Assay [5]

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates (5,000-10,000 cells/well) and incubated for 24 hours.[5]

    • The cells are then treated with serial dilutions of the 7-chloroquinoline derivatives and incubated for 48-72 hours.[5]

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[5]

    • The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[5]

    • The absorbance is measured at 570 nm using a microplate reader.[5]

    • The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.[5]

2. Sulforhodamine B (SRB) Assay [1]

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Procedure:

    • Human tumor cells are cultured and exposed to the test compounds for 48 hours.[1]

    • Cells are then fixed with trichloroacetic acid.

    • The fixed cells are stained with sulforhodamine B.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.

    • The absorbance is read at a specific wavelength, and the GI₅₀ values are calculated from dose-response curves.[1]

3. MTS Assay [4]

  • Principle: Similar to the MTT assay, this method uses a tetrazolium salt, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], which is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium.

  • Procedure:

    • Cells are seeded and treated with compounds as in the MTT assay.

    • After a 72-hour incubation, the MTS reagent is added directly to the culture wells.

    • The plate is incubated for 1-4 hours.

    • The absorbance is measured, and cytotoxic activity is determined.[4]

Mechanism of Action & Signaling Pathways

Several 7-chloroquinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[6][7]

Induction of Apoptosis

Studies on 7-chloroquinoline-benzimidazole hybrids have shown that they can trigger the intrinsic apoptotic pathway. A key event in this pathway is the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the subsequent activation of caspases, the executioners of apoptosis.[8]

Derivative 7-Chloroquinoline Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Targets MMP_Disruption Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Disruption Leads to Caspase_Activation Caspase Activation MMP_Disruption->Caspase_Activation Initiates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by certain 7-chloroquinoline derivatives.

General Experimental Workflow

The process of identifying and evaluating novel anticancer compounds from the 7-chloroquinoline class generally follows a structured workflow from synthesis to biological characterization.

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution, Click Chemistry) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT, SRB, MTS) Purification->Screening Data_Analysis Data Analysis (IC₅₀ / GI₅₀ Determination) Screening->Data_Analysis MOA Mechanism of Action Studies (e.g., Apoptosis Assay) Data_Analysis->MOA

Caption: General workflow for the synthesis and evaluation of 7-chloroquinoline derivatives.

References

The Strategic Divide: A Cost-Effectiveness Analysis of 7-Bromo-6-chloroisoquinoline in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the early stages of drug discovery, profoundly impacting the cost, synthetic accessibility, and ultimate biological efficacy of potential drug candidates. This guide provides a comparative analysis of 7-Bromo-6-chloroisoquinoline against alternative heterocyclic scaffolds in the context of developing targeted kinase inhibitors.

The isoquinoline core is a well-established pharmacophore in medicinal chemistry, with its derivatives showing promise against a range of therapeutic targets. The introduction of halogen atoms, such as bromine and chlorine, allows for fine-tuning of the molecule's electronic properties and provides vectors for further chemical modification. This analysis delves into the cost-effectiveness of utilizing the 7-Bromo-6-chloroisoquinoline scaffold, weighing its procurement or synthesis costs against its performance in creating potent and selective kinase inhibitors.

At a Glance: Cost Comparison of Starting Scaffolds

The initial cost of the core scaffold is a primary consideration in any drug discovery program, especially during the lead generation and optimization phases where numerous analogs are often synthesized. The following table provides a snapshot of the commercial prices for 7-Bromo-6-chloroisoquinoline and representative alternative scaffolds. It is important to note that prices can vary significantly between suppliers and are subject to change.

ScaffoldSupplier ExamplePrice (USD) per GramMolecular Weight ( g/mol )Price per Mole (USD)
7-Bromo-6-chloroisoquinolineChemUniverse$785.00242.50~$189,962.50
7-Bromo-1-chloroisoquinolineThermo Scientific Chemicals
40.93(40.93 (40.93(
204.65 / 5g)
242.50~$9,925.43
7-Bromo-4-chloro-6-methylquinolineSigma-Aldrich$506.00256.53~$130,000.00
4-AminoquinazolineThermo Scientific Chemicals~$150.00 (Price varies)145.16~$21,774.50

Note: The price per mole is an estimation based on the listed price per gram and is intended for comparative purposes. Bulk pricing may significantly differ.

The Synthetic Hurdle: A Qualitative Look at Production Costs

Beyond the initial purchase price, the complexity and efficiency of in-house synthesis play a major role in the overall cost-effectiveness of a scaffold.

7-Bromo-6-chloroisoquinoline and its Analogs: The synthesis of substituted isoquinolines can be challenging. For instance, the traditional Pomeranz-Fritsch synthesis of 7-bromoisoquinoline is known for low yields (around 20%) and the production of difficult-to-separate byproducts, which historically has led to high market prices[1]. While newer methods have been developed to improve yields, the multi-step nature of these syntheses can still contribute to significant labor and material costs. A patent for a related compound, 6-bromo-4-chloroquinoline, reports an improved yield of over 70%, a significant enhancement from the previous 26-42% yields. Another patent details a method to produce 7-bromoisoquinoline with a 25% yield, an improvement from less than 20% with older methods. The synthesis of 7-Bromo-1-Chloroisoquinoline has been reported with a high yield (115%, likely due to residual solvent or impurities) starting from 7-bromo-1-hydroxyisoquinoline[2].

Alternative Scaffolds:

  • Quinazolines: The synthesis of the 4-aminoquinazoline core can be more straightforward. Methods for the direct amination of quinazolin-4(3H)-ones have been developed with high yields (60-89%) under mild conditions[3]. Copper-catalyzed methods also provide an economical and practical route to 4-aminoquinazoline derivatives[4]. This potentially lower synthetic barrier can translate to reduced costs for analog synthesis.

  • Pyrazolo[3,4-g]isoquinolines: The synthesis of this scaffold involves the construction of a tricyclic system, which can be achieved with good yields (62-70% for some derivatives)[5]. The complexity is comparable to or slightly greater than that of substituted isoquinolines.

Performance Profile: A Comparative Look at Kinase Inhibition

The ultimate measure of a scaffold's utility is its ability to be elaborated into potent and selective drug candidates. The following table summarizes publicly available IC50 data for derivatives of isoquinoline and quinazoline scaffolds against a panel of kinases. It is crucial to note that these are not head-to-head comparisons of the parent scaffolds but rather illustrative examples of their potential.

Compound/Scaffold TypeTarget KinaseIC50 (nM)Reference
Isoquinoline-tethered Quinazoline Derivative (14f) EGFR>1000[6]
HER214[6]
Pyrazolo[3,4-g]isoquinoline Derivative (1b) Haspin57[5]
CLK171[5]
DYRK1A681[5]
Pyrazolo[3,4-g]isoquinoline Derivative (3a) Haspin167
CLK1101
Quinazoline-based (Gefitinib) EGFR17.1[7]
Quinazoline-based (Erlotinib) EGFR33.25[7]

Derivatives of the isoquinoline scaffold have demonstrated the ability to be potent kinase inhibitors, with some showing selectivity for specific targets like HER2[6]. Similarly, pyrazolo[3,4-g]isoquinoline derivatives have shown nanomolar potency against kinases such as Haspin and CLK1[5]. The quinazoline scaffold is famously the core of several FDA-approved EGFR inhibitors like Gefitinib and Erlotinib, highlighting its proven success in generating clinically effective drugs[8].

Experimental Protocols

To aid researchers in their evaluation of these scaffolds, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate assay buffer.

    • Reconstitute the kinase and substrate according to the manufacturer's instructions.

    • Prepare ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 48-72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Path to Inhibition

Understanding the cellular context in which these inhibitors function is paramount. The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

experimental_workflow cluster_synthesis Scaffold Synthesis/Procurement cluster_assays In Vitro & Cellular Assays cluster_development Lead Optimization & Preclinical Development Scaffold 7-Bromo-6-chloroisoquinoline or Alternative Scaffold Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Scaffold->Kinase_Assay Test Compound Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Modulation) Cell_Viability->Western_Blot SAR Structure-Activity Relationship (SAR) Western_Blot->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Isoquinoline/Quinazoline Kinase Inhibitor Inhibitor->RTK Inhibition

References

The Untapped Potential of 7-Bromo-6-chloroisoquinoline in the Kinase Inhibitor Patent Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a perpetual endeavor. While established scaffolds dominate the patent landscape, the exploration of novel starting materials can unlock new avenues for therapeutic innovation. This guide provides a comparative analysis of the patent landscape for kinase inhibitors potentially synthesized from 7-Bromo-6-chloroisoquinoline, a halogenated heterocyclic scaffold that remains largely unexplored in patent literature. Due to a notable absence of patents directly claiming inhibitors synthesized from this specific starting material, this guide will offer a forward-looking perspective. It will detail a plausible synthetic route, compare the biological activities of structurally related isoquinoline and quinoline-based inhibitors against alternative scaffolds, and provide the necessary experimental context for researchers venturing into this promising chemical space.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline and its isomer, the quinoline, are considered "privileged scaffolds" in medicinal chemistry. Their rigid, bicyclic structure provides a versatile framework for the spatial presentation of various functional groups that can interact with the ATP-binding site of kinases. Numerous FDA-approved kinase inhibitors, such as bosutinib and cabozantinib, feature a quinoline or isoquinoline core, underscoring the therapeutic relevance of this heterocyclic system. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of these inhibitors, often enhancing binding affinity and metabolic stability.

Hypothetical Synthesis of a Kinase Inhibitor from 7-Bromo-6-chloroisoquinoline

While no patents explicitly describe the use of 7-Bromo-6-chloroisoquinoline as a starting material for kinase inhibitor synthesis, established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, provide a clear path to functionalize this scaffold. The differential reactivity of the bromo and chloro substituents could allow for selective, stepwise introduction of various moieties to build a diverse library of potential inhibitors.

A plausible synthetic workflow is outlined below:

G A 7-Bromo-6-chloroisoquinoline B Suzuki-Miyaura Coupling (e.g., with an arylboronic acid at C7) A->B Pd catalyst, base C Intermediate A B->C D Buchwald-Hartwig Amination (e.g., with a substituted aniline at C6) C->D Pd catalyst, base, amine E Final Kinase Inhibitor Candidate D->E

A plausible synthetic route to a kinase inhibitor.

Comparative Analysis of Kinase Inhibitor Scaffolds

To evaluate the potential of the 7-Bromo-6-chloroisoquinoline scaffold, we present a comparative analysis of the inhibitory activities of known isoquinoline and quinoline-based kinase inhibitors against inhibitors with alternative heterocyclic cores. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various kinase targets.

Table 1: Inhibitory Activity of Isoquinoline and Quinoline-Based Kinase Inhibitors
Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (nM)Patent Reference (if available)
Quinoline Derivatives BosutinibSrc, Abl1.2, 1.0US6002008
CabozantinibMET, VEGFR21.3, 0.035US7579473
LenvatinibVEGFR2, FGFR14.0, 46US7253286
Isoquinoline Derivatives GSK2126458 (Omipalisib)PI3Kα, mTOR0.019, 0.18WO2008122827
A C-nucleoside analogHCV RNA polymerase--
Quinazolinone Derivatives GefitinibEGFR2-37US5770599
ErlotinibEGFR2US5747498
Table 2: Inhibitory Activity of Alternative Kinase Inhibitor Scaffolds
Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (nM)Patent Reference (if available)
Pyrimidine Derivatives ImatinibAbl, c-Kit, PDGFR100-1000US5521184
PalbociclibCDK4, CDK611, 2US6936612
Indole Derivatives SunitinibVEGFR, PDGFR2-80US6573293
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3US6534524
Pyrrolopyrimidine Derivatives TofacitinibJAK3, JAK1, JAK21, 20, 112US6965027

Key Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors often target key signaling pathways that are dysregulated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and for interpreting the mechanism of action of novel inhibitors.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor tyrosine kinases are cell surface receptors that play a pivotal role in cellular communication and are often implicated in cancer.[1] Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation and survival.[1][2]

G cluster_0 Extracellular cluster_1 Intracellular Ligand Ligand RTK RTK Ligand->RTK Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation RTK->Dimerization & Autophosphorylation Adaptor Proteins Adaptor Proteins Dimerization & Autophosphorylation->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RTK Inhibits

Receptor Tyrosine Kinase (RTK) signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer.[3][4] This pathway controls cell growth, proliferation, and survival.[5]

G cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates PIP2 PIP2 PIP2->PI3K mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->PI3K Inhibits Kinase Inhibitor->mTOR Inhibits

The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of novel kinase inhibitors. Below are representative protocols for the synthesis and biological evaluation of kinase inhibitors.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 7-Bromo-6-chloroisoquinoline) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., K2CO3) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (serially diluted)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • In a multi-well plate, add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add the kinase and substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

High-Throughput Screening (HTS) Workflow

HTS is a crucial tool in drug discovery for identifying initial hits from large compound libraries.

G A Compound Library B Primary Screen (Single concentration) A->B C Hit Identification B->C D Dose-Response Assay (IC50 determination) C->D E Hit Confirmation & Validation D->E F Secondary Assays (e.g., selectivity profiling) E->F G Lead Optimization F->G

A typical high-throughput screening workflow.

Conclusion

While the patent landscape for kinase inhibitors synthesized directly from 7-Bromo-6-chloroisoquinoline is currently barren, the inherent potential of the halogenated isoquinoline scaffold warrants significant attention from the drug discovery community. The synthetic accessibility of derivatives from this starting material, combined with the proven track record of the broader isoquinoline and quinoline class of kinase inhibitors, suggests that this is a fertile ground for the development of novel therapeutics. This guide provides a foundational framework for researchers to embark on the exploration of this untapped chemical space, offering plausible synthetic strategies, a comparative analysis of related compounds, and essential experimental protocols to facilitate the discovery of the next generation of kinase inhibitors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant operational environment. 7-Bromo-6-chloroisoquinoline, a halogenated isoquinoline derivative, necessitates specific handling and disposal protocols due to its potential hazards. This document provides essential, procedural guidance for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle 7-Bromo-6-chloroisoquinoline with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemically resistant gloves.[1][2] All manipulations of this solid compound should be performed in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1][2]

In the event of a spill, the material should be carefully swept up and shoveled into a suitable, closed container for disposal.[1][3] It is crucial to avoid generating dust during this process.[1][4] The area of the spill should then be thoroughly cleaned.

Health and Safety Data Summary

ParameterData/InformationSource Compound
GHS Hazard Classifications Acute toxicity, oral (Danger)[5]7-Bromo-1-chloroisoquinoline
Skin corrosion/irritation (Warning)[1][5]7-Bromo-1-chloroisoquinoline
Serious eye damage/eye irritation (Danger/Warning)[1][5]7-Bromo-1-chloroisoquinoline
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[1][5]7-Bromo-1-chloroisoquinoline
First Aid: Skin Contact Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[1][2]General
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical advice.[1]General
First Aid: Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]General
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]General

Step-by-Step Disposal Procedure

The recommended method for the disposal of 7-Bromo-6-chloroisoquinoline is through a licensed and approved waste disposal service.[1][3] This ensures compliance with all local, regional, and national hazardous waste regulations.[1]

Experimental Protocol for Preparing Waste for Disposal:

  • Waste Segregation: Classify 7-Bromo-6-chloroisoquinoline as halogenated organic waste. It is critical to segregate this waste stream from non-halogenated organic solvents and aqueous waste to prevent incompatible mixtures.

  • Container Selection: Choose a chemically resistant container that is in good condition and has a secure, leak-proof lid. The container must be clearly and accurately labeled as "Hazardous Waste" and "Halogenated Organic Waste," and should list "7-Bromo-6-chloroisoquinoline" as a primary constituent.

  • Waste Collection: Carefully transfer the waste 7-Bromo-6-chloroisoquinoline, including any contaminated materials such as absorbent pads, disposable labware, and contaminated PPE, into the designated waste container. To prevent over-pressurization or spillage, do not fill the container beyond 80% of its total capacity.

  • Storage: Securely seal the waste container and store it in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.

  • Documentation: Maintain a detailed log for all accumulated hazardous waste. This log should include the chemical name, quantity, and the date of accumulation.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified hazardous waste management company. Provide them with all necessary documentation regarding the waste contents to ensure safe and compliant disposal.[1]

Crucially, do not empty 7-Bromo-6-chloroisoquinoline into drains or release it into the environment. [1][3]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 7-Bromo-6-chloroisoquinoline cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as 7-Bromo-6-chloroisoquinoline B Segregate as Halogenated Organic Waste A->B C Select Labeled, Chemically Resistant Container B->C D Transfer Waste and Contaminated Materials into Container (<80% full) C->D E Securely Seal Container D->E F Store in Designated, Secure, and Ventilated Area E->F G Maintain Accurate Waste Log F->G H Arrange for Professional Hazardous Waste Collection G->H I Provide Complete Documentation to Waste Management Company H->I J Compliant Disposal at an Approved Facility I->J

Caption: Disposal workflow for 7-Bromo-6-chloroisoquinoline.

References

Personal protective equipment for handling 7-Bromo-6-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical guidance for handling 7-Bromo-6-chloroisoquinoline based on data for structurally similar halogenated aromatic compounds. A specific Safety Data Sheet (SDS) for 7-Bromo-6-chloroisoquinoline was not located. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

This guide is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

7-Bromo-6-chloroisoquinoline, as a halogenated aromatic compound, should be handled with caution. Based on data for similar compounds, it is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 7-Bromo-6-chloroisoquinoline

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[4][5]Prevents skin contact, which can lead to irritation or burns.[4] Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time.[4]
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[4]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][4]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_mats Gather Materials gather_ppe->gather_mats weigh Weigh Compound gather_mats->weigh dissolve Dissolve/Dispense weigh->dissolve reaction Perform Reaction dissolve->reaction decon Decontaminate Glassware reaction->decon segregate Segregate Halogenated Waste decon->segregate dispose Dispose of Waste per Protocol segregate->dispose

Caption: Workflow for the safe handling of 7-Bromo-6-chloroisoquinoline.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is certified and operational.

    • Clear the work area of any unnecessary items to prevent clutter.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the appropriate PPE as specified in Table 1.

  • Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood or in a ventilated balance enclosure to avoid generating dust.

    • Transfer: Use appropriate tools, such as a spatula or powder funnel, for transfers to minimize the risk of spills.

    • Reaction: Conduct all experimental procedures involving 7-Bromo-6-chloroisoquinoline within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[4]

  • Cleanup and Disposal:

    • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) directly into a designated hazardous waste container within the fume hood.[4]

    • Waste Segregation: It is critical to collect halogenated organic waste separately from non-halogenated waste streams.[4] Use a clearly labeled, dedicated waste container for all materials contaminated with 7-Bromo-6-chloroisoquinoline.

    • Disposal: Dispose of all hazardous waste according to your institution's specific environmental health and safety guidelines.[6][7] Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[7] If skin irritation persists, seek medical attention.[6]

  • If in Eyes: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Storage and Incompatible Materials

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

By adhering to these safety protocols, researchers can minimize the risks associated with handling 7-Bromo-6-chloroisoquinoline and maintain a safe laboratory environment. Always prioritize safety and consult institutional resources for specific guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。